molecular formula C13H20ClNO2 B555534 H-D-Phe-OtBu.HCl CAS No. 3403-25-6

H-D-Phe-OtBu.HCl

Cat. No.: B555534
CAS No.: 3403-25-6
M. Wt: 257.75 g/mol
InChI Key: FDMCEXDXULPJPG-RFVHGSKJSA-N
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Description

H-D-Phe-OtBu.HCl, also known as this compound, is a useful research compound. Its molecular formula is C13H20ClNO2 and its molecular weight is 257.75 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMCEXDXULPJPG-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580028
Record name tert-Butyl D-phenylalaninate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3403-25-6
Record name tert-Butyl D-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-amino-3-phenylpropanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to H-D-Phe-OtBu.HCl: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride). This compound is a crucial building block in peptide synthesis and holds significant potential in pharmaceutical research and development.

Core Chemical Properties and Structure

This compound is the hydrochloride salt of the tert-butyl ester of D-phenylalanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-phenylalanine, preventing it from participating in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Chemical Structure

The structure of this compound consists of a D-phenylalanine core, where the carboxylic acid is esterified with a tert-butyl group, and the amino group is protonated with hydrochloric acid.

Molecular Formula: C₁₃H₂₀ClNO₂[1]

Molecular Weight: 257.76 g/mol [1][2][3]

CAS Number: 3403-25-6[1][4][5]

IUPAC Name: (R)-tert-butyl 2-amino-3-phenylpropanoate hydrochloride

Chemical Structure of this compound
Physicochemical Properties
PropertyValueReferences
Appearance White to off-white crystalline powder[5][]
Melting Point 220-225 °C[5]
Solubility Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Optical Rotation [α]D²⁰ = -47.3 ± 2º (c=1 in EtOH)[5]
Storage Store at 0-8 °C in a dry, well-ventilated place.[5][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of amino acid tert-butyl esters involves the reaction of the amino acid with tert-butyl acetate in the presence of an acid catalyst, such as perchloric acid. The following is a representative protocol adapted from literature for the synthesis of the L-isomer, which can be applied to the D-isomer.

Materials:

  • D-Phenylalanine

  • tert-Butyl acetate

  • Perchloric acid (60% aqueous solution)

  • Isopropyl ether

  • Hydrogen chloride gas

  • Nitrogen gas

Procedure:

  • Suspend D-Phenylalanine in tert-butyl acetate.

  • Add a catalytic amount of 60% aqueous perchloric acid to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 18-23 °C) for a specified period (e.g., 18-24 hours) to allow for the esterification reaction to proceed.[8]

  • After the reaction is complete, cool the mixture.

  • Introduce hydrogen chloride gas into the solution to precipitate the hydrochloride salt of the product.[8]

  • Filter the precipitated crystals and wash with a suitable solvent, such as isopropyl ether, to remove impurities.[8]

  • Dry the collected white crystals under reduced pressure to obtain this compound.[8]

Purification by Recrystallization

Further purification of the synthesized this compound can be achieved by recrystallization.

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., ethanol/water, methanol/ether)

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard method to determine the enantiomeric purity of this compound.

  • Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is effective for separating enantiomers of N-acylated amino acids.

  • Mobile Phase: A polar ionic mobile phase, for instance, a mixture of methanol with acetic acid and triethylamine, can be employed.[9]

  • Detection: UV detection at 210 nm is a common method.[10]

  • Expected Purity: Commercial grades of this compound typically exhibit a purity of ≥99% by HPLC.[5]

Applications in Drug Development

This compound is a valuable building block in the synthesis of peptides and peptidomimetics for therapeutic applications. Its D-configuration can impart increased resistance to enzymatic degradation, leading to a longer in vivo half-life of the resulting peptide drug.

Solid-Phase Peptide Synthesis (SPPS)

This compound is commonly used in Fmoc-based solid-phase peptide synthesis. The tert-butyl ester protects the C-terminus while the Fmoc group protects the N-terminus of another amino acid. The general workflow for incorporating this compound into a growing peptide chain is as follows:

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with Fmoc-AA-OH, Activator Washing1->Coupling Washing2 Washing Coupling->Washing2 H_D_Phe_OtBu Fmoc-D-Phe-OH H_D_Phe_OtBu->Coupling Activator Coupling Reagent (e.g., HBTU, HATU) Activator->Coupling Washing2->Resin Elongated Peptide Cycle Repeat Cycle Washing2->Cycle

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

In this process, the N-terminal Fmoc protecting group of the resin-bound peptide is removed. Then, the next Fmoc-protected amino acid (in this case, Fmoc-D-Phe-OH, which would be used in conjunction with this compound in a solution-phase synthesis or a similar protected D-Phe for SPPS) is activated and coupled to the free amine. This cycle is repeated to build the desired peptide sequence.

Biological Significance and Signaling Pathways

D-Phenylalanine, the core component of this compound, is a precursor to several important biomolecules, including catecholamines. While L-phenylalanine is the natural precursor, D-phenylalanine can also be converted in the body. The catecholamine biosynthesis pathway is a critical signaling pathway in the nervous system and endocrine system.

Catecholamine_Biosynthesis Phe D-Phenylalanine Tyr D-Tyrosine Phe->Tyr PAH DOPA D-DOPA Tyr->DOPA TH Dopamine Dopamine DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT PAH Phenylalanine Hydroxylase TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine β- Hydroxylase PNMT Phenylethanolamine N-Methyltransferase

Caption: Catecholamine Biosynthesis Pathway.

This pathway begins with the conversion of phenylalanine to tyrosine, which is then hydroxylated to form L-DOPA (or D-DOPA from D-Tyrosine). Subsequent enzymatic steps lead to the synthesis of dopamine, norepinephrine, and epinephrine, which are crucial neurotransmitters and hormones involved in various physiological processes.[9][10][11]

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[7][12]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications and detailed experimental conditions, it is recommended to consult the primary literature and relevant safety documentation.

References

D-Phenylalanine Tert-Butyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanine tert-butyl ester hydrochloride is a protected amino acid derivative with significant applications in peptide synthesis and pharmaceutical research. Its tert-butyl ester group provides stability to the carboxylic acid functional group, while the hydrochloride salt enhances its solubility in polar solvents, making it a versatile building block for complex organic molecules. This guide provides an in-depth overview of its chemical properties, applications, relevant experimental protocols, and its role in modulating endogenous opioid signaling pathways.

Chemical and Physical Properties

D-phenylalanine tert-butyl ester hydrochloride is a white crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 3403-25-6[1][2][3][4][5]
Molecular Formula C₁₃H₂₀ClNO₂[1][2][3]
Molecular Weight 257.76 g/mol [6]
Appearance White powder[1][7]
Melting Point 220-225 °C[1]
Solubility Soluble in water.[8]
Optical Rotation [α]²⁰/D = -47.3 ± 2° (c=1 in EtOH)[1]
Storage Store at 0-8 °C.[1]

Applications in Research and Development

The primary utility of D-phenylalanine tert-butyl ester hydrochloride lies in its role as a chiral building block in the synthesis of peptides and peptidomimetics.[1] The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during peptide coupling. This protection is stable under various coupling conditions and can be removed under acidic conditions.

Peptide Synthesis

D-phenylalanine tert-butyl ester hydrochloride is a crucial reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[9] In these processes, the amino group of the compound is coupled with the activated carboxylic acid of another amino acid, extending the peptide chain. The use of the D-enantiomer is of particular interest for the synthesis of peptides with increased stability against enzymatic degradation, as naturally occurring proteases primarily recognize L-amino acids.

Pharmaceutical Development

The parent compound, D-phenylalanine, is known for its role as an inhibitor of enkephalinases, enzymes that degrade endogenous opioid peptides called enkephalins.[10] By preventing the breakdown of enkephalins, D-phenylalanine can potentiate their analgesic and antidepressant effects.[11] Consequently, D-phenylalanine tert-butyl ester hydrochloride serves as a valuable starting material for the synthesis of D-phenylalanine-containing compounds with potential therapeutic applications in pain management and neurology.[1]

Experimental Protocols

The following are generalized yet detailed methodologies for the use of D-phenylalanine tert-butyl ester hydrochloride in key experimental procedures.

Solution-Phase Dipeptide Synthesis

This protocol outlines the synthesis of a dipeptide using D-phenylalanine tert-butyl ester hydrochloride and an N-protected L-amino acid.

Materials:

  • D-phenylalanine tert-butyl ester hydrochloride

  • N-protected L-amino acid (e.g., Boc-L-Alanine)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

  • Racemization suppressant (e.g., 1-Hydroxybenzotriazole - HOBt)

  • Base (e.g., Triethylamine - TEA or N-methylmorpholine)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Chloroform)

  • 10% aqueous Potassium Bisulfate (KHSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization of D-phenylalanine tert-butyl ester hydrochloride:

    • Suspend D-phenylalanine tert-butyl ester hydrochloride (1 equivalent) in anhydrous DCM.

    • Add TEA (1 equivalent) and stir the mixture at room temperature for 15 minutes to obtain the free amine.

  • Activation of the N-protected L-amino acid:

    • In a separate flask, dissolve the N-protected L-amino acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

    • Add DCC (1.1 equivalents) to the solution and stir for 5 minutes to form the activated ester.

  • Coupling Reaction:

    • Add the neutralized D-phenylalanine tert-butyl ester solution to the activated N-protected L-amino acid solution at 0°C.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 10% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude dipeptide can be purified by column chromatography on silica gel.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single coupling cycle in Boc-based SPPS for the addition of an amino acid to a growing peptide chain on a resin, where D-phenylalanine tert-butyl ester hydrochloride would be used as one of the building blocks (after conversion to its Nα-Boc protected form).

Materials:

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Nα-Boc protected amino acids (including Boc-D-phenylalanine)

  • Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

  • Diisopropylethylamine (DIEA) in DCM (e.g., 5% v/v) for neutralization

  • Coupling agent (e.g., HBTU)

  • Base (e.g., DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DCM in the reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with 50% TFA in DCM for approximately 30 minutes.

  • Washing: Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 5% DIEA in DCM.

  • Washing: Wash the resin again with DMF to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Nα-Boc protected amino acid (e.g., Boc-D-phenylalanine) (3 equivalents) with a coupling agent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, neutralization, and coupling is repeated with the subsequent amino acids in the desired sequence.

Signaling Pathways and Mechanisms of Action

The pharmacological interest in D-phenylalanine and its derivatives stems from its ability to inhibit enkephalin-degrading enzymes, thereby potentiating the endogenous opioid system.

Enkephalinase Inhibition and Opioid Receptor Signaling

Enkephalins are endogenous pentapeptides that act as neurotransmitters, binding to opioid receptors to produce analgesic effects. Their action is terminated by enzymatic degradation by enkephalinases, such as carboxypeptidase A and neprilysin. D-phenylalanine acts as a competitive inhibitor of these enzymes. By slowing the degradation of enkephalins, D-phenylalanine increases their concentration in the synaptic cleft, leading to enhanced activation of opioid receptors.

The binding of enkephalins to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates an intracellular signaling cascade.[12][13][14] This cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] It also leads to the closure of voltage-gated calcium channels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[15] The net effect is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies the analgesic effect.

Enkephalinase_Inhibition_Pathway D_Phe D-Phenylalanine Enkephalinase Enkephalinase (e.g., Carboxypeptidase A) D_Phe->Enkephalinase Inhibits Enkephalins Enkephalins Enkephalinase->Enkephalins Degrades Opioid_Receptor Opioid Receptor (GPCR) Enkephalins->Opioid_Receptor Activates G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channels ↓ Ca²⁺ Influx G_Protein->Ca_Channels Inhibits K_Channels ↑ K⁺ Efflux G_Protein->K_Channels Activates cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channels->Analgesia K_Channels->Analgesia

Enkephalinase Inhibition and Opioid Receptor Signaling Pathway.

Experimental and Purification Workflow

The synthesis and purification of a peptide using D-phenylalanine tert-butyl ester hydrochloride follows a structured workflow to ensure the desired product is obtained with high purity.

Peptide_Synthesis_Workflow Start Start: Select Peptide Sequence & Resin SPPS_Cycle Solid-Phase Peptide Synthesis Cycle (Deprotection, Coupling, Washing) Start->SPPS_Cycle Incorporate_D_Phe Incorporate Boc-D-Phe-OH SPPS_Cycle->Incorporate_D_Phe At appropriate step Cleavage Cleavage from Resin & Global Deprotection (TFA) SPPS_Cycle->Cleavage After final coupling Incorporate_D_Phe->SPPS_Cycle Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Purification Purification (Reverse-Phase HPLC) Crude_Peptide->Purification Analysis Purity & Identity Analysis (HPLC, Mass Spectrometry) Purification->Analysis Analysis->Purification If impure Lyophilization Lyophilization Analysis->Lyophilization If pure Final_Product Pure Lyophilized Peptide Lyophilization->Final_Product

General Workflow for Peptide Synthesis and Purification.

Safety and Handling

D-phenylalanine tert-butyl ester hydrochloride should be handled in a well-ventilated area.[8] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is hygroscopic and heat-sensitive, and therefore should be stored in a tightly sealed container in a dry place at the recommended temperature of 2-8°C.[8][16] It is incompatible with strong oxidizing agents.[8][16] In case of fire, appropriate extinguishing media should be used, and self-contained breathing apparatus should be worn.[16]

Conclusion

D-phenylalanine tert-butyl ester hydrochloride is a valuable and versatile reagent for chemical and pharmaceutical research. Its utility in peptide synthesis allows for the creation of novel peptides with enhanced stability and specific biological activities. Furthermore, its connection to the modulation of the endogenous opioid system through enkephalinase inhibition makes it a key compound in the development of new therapeutics for pain and neurological disorders. A thorough understanding of its properties, handling, and reaction methodologies is crucial for its effective and safe use in the laboratory.

References

H-D-Phe-OtBu.HCl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Phe-OtBu.HCl, also known as D-Phenylalanine tert-butyl ester hydrochloride. It is a protected form of the essential amino acid D-Phenylalanine. This compound serves as a crucial building block in peptide synthesis and is noted for its role in various biological processes, including the biosynthesis of catecholamines and as an anti-enkephalinase agent.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueCitations
CAS Number 3403-25-6[1][2][3]
Molecular Formula C13H19NO2*ClH[2]
Molecular Weight 257.76 g/mol [2][4][5]
Appearance White to off-white solid/powder[2][5]
Melting Point 208-211°C[2]
Boiling Point 336.9°C at 760 mmHg[2]
Flash Point 157.6°C[2]
Solubility Soluble in water. Soluble in DMSO (≥ 100 mg/mL).[2][4]
Storage Temperature 0-6°C[2]

Experimental Protocols and Applications

This compound is primarily utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The tert-butyl ester group protects the carboxylic acid moiety of D-phenylalanine, preventing it from reacting during the coupling of the amino group to the growing peptide chain.

General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS):

A detailed methodology for the incorporation of this compound into a peptide sequence via SPPS is outlined below. This is a representative protocol and may require optimization based on the specific peptide sequence and scale.

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Amino Acid Coupling cluster_d_phe_coupling This compound Incorporation cluster_final Cleavage and Purification resin 1. Swelling of Resin (e.g., Wang or Rink Amide resin) in a suitable solvent (e.g., DMF). deprotection 2. Fmoc-Deprotection Removal of the Fmoc protecting group from the resin-bound amino acid using a piperidine solution in DMF. resin->deprotection Start Synthesis activation 3. Amino Acid Activation Activation of the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA). deprotection->activation coupling 4. Coupling Reaction Addition of the activated amino acid to the deprotected resin to form a new peptide bond. activation->coupling wash1 5. Washing Thorough washing of the resin with DMF to remove excess reagents. coupling->wash1 d_phe_deprotection 6. Fmoc-Deprotection Removal of the Fmoc group from the N-terminal of the growing peptide chain. wash1->d_phe_deprotection Repeat for each amino acid d_phe_activation 7. This compound Activation Activation of this compound with a coupling reagent and base. d_phe_deprotection->d_phe_activation d_phe_coupling 8. Coupling of D-Phenylalanine Addition of activated this compound to the resin-bound peptide. d_phe_activation->d_phe_coupling wash2 9. Washing Final washing steps with DMF and other solvents (e.g., DCM, Methanol). d_phe_coupling->wash2 cleavage 10. Cleavage from Resin Treatment with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups, including the tert-butyl ester. wash2->cleavage Final Step purification 11. Purification Purification of the crude peptide using reverse-phase HPLC. cleavage->purification

Workflow for Solid-Phase Peptide Synthesis using this compound.

Biological Significance and Signaling Pathways

This compound, as a precursor to D-phenylalanine, is implicated in pathways that modulate pain and mood. D-phenylalanine is known to inhibit enkephalinases, enzymes that degrade enkephalins. Enkephalins are endogenous opioid peptides that play a significant role in pain management by binding to opioid receptors. By inhibiting their degradation, D-phenylalanine can potentiate and prolong the analgesic effects of enkephalins.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron enkephalin_release Release of Enkephalins enkephalins Enkephalins enkephalin_release->enkephalins enkephalinase Enkephalinase enkephalins->enkephalinase Degraded by opioid_receptor Opioid Receptor enkephalins->opioid_receptor Binds to d_phe D-Phenylalanine (from this compound) d_phe->enkephalinase Inhibits signal_transduction Signal Transduction Cascade opioid_receptor->signal_transduction Activates analgesia Analgesic Effect (Pain relief) signal_transduction->analgesia Leads to

Mechanism of D-Phenylalanine in potentiating enkephalin-mediated analgesia.

This inhibition of enkephalin degradation leads to a higher concentration of enkephalins in the synaptic cleft, increasing their binding to opioid receptors on the postsynaptic neuron. This, in turn, enhances the downstream signaling that results in an analgesic effect. The use of this compound in the synthesis of peptides containing D-phenylalanine can, therefore, be a strategy for developing novel therapeutics for pain management.

References

H-D-Phe-OtBu.HCl: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride), a critical protected amino acid derivative utilized in peptide synthesis and various pharmaceutical research applications. This document compiles available data on its physicochemical properties and outlines detailed experimental protocols for its analysis, serving as a vital resource for professionals in drug development and chemical research.

Introduction

This compound is a protected form of the essential amino acid D-Phenylalanine. The tert-butyl ester group provides a stable protecting group for the carboxylic acid functionality, which is crucial during peptide synthesis to prevent unwanted side reactions.[1][2] The hydrochloride salt form of the compound enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1][2] Understanding the solubility and stability of this compound is paramount for its effective storage, handling, and application in the synthesis of peptides and other pharmaceutical intermediates.

Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline powder.[] Key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₃H₂₀ClNO₂[]
Molecular Weight 257.76 g/mol []
CAS Number 3403-25-6[4]
Appearance White to off-white crystalline powder[]
Melting Point 208-211 °C[5]
Storage Temperature 2-8°C (short-term), -20°C to -80°C (long-term solutions)

Solubility Profile

The solubility of this compound has been qualitatively and quantitatively assessed in various solvents. The presence of the hydrochloride salt generally increases its solubility in polar solvents.[1][2]

Qualitative Solubility

This compound is reported to be soluble in a range of common organic solvents and water.

SolventSolubility
WaterSoluble[6]
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble[7]
Quantitative Solubility
SolventTemperatureConcentration
DMSONot Specified≥ 100 mg/mL[7]

The lack of comprehensive quantitative data highlights the necessity for researchers to determine the solubility in their specific solvent systems and experimental conditions.

Stability Profile

The stability of this compound is a critical factor for its successful application, particularly in multi-step syntheses. The tert-butyl ester is designed to be a stable protecting group under certain conditions but can be labile under others.

General Stability and Storage

For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place, protected from moisture and heat.[6] Recommended storage temperatures are 2-8°C for the solid material and -20°C to -80°C for stock solutions to minimize degradation over time.

Degradation Pathways

The primary degradation pathway of concern for this compound is the hydrolysis of the tert-butyl ester bond. This reaction is typically catalyzed by acid.

The tert-butyl ester group is known to be susceptible to acid-catalyzed hydrolysis, which would yield D-phenylalanine and tert-butanol. While generally stable to basic hydrolysis, prolonged exposure to strong bases may also lead to degradation.[8] The rate of hydrolysis is expected to be dependent on pH and temperature.

Phenylalanine and its derivatives contain a phenyl chromophore that can absorb UV light, potentially leading to photodegradation.[9] Forced degradation studies under controlled light exposure, as outlined in ICH guideline Q1B, are necessary to fully characterize the photostability of this compound.[1][10]

While specific studies on the oxidative degradation of this compound are not prevalent, studies on phenylalanine have shown that it can be degraded in the presence of oxidizing agents like lipid hydroperoxides, yielding products such as phenylacetic acid and benzaldehyde.[11][12]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and regulatory guidelines.

Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • HPLC-UV or UPLC-MS system

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a shaker bath set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UPLC-MS method.

  • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in shaker bath at constant temperature A->B C Settle and filter supernatant B->C D Dilute for analysis C->D E Quantify concentration by HPLC/UPLC D->E

Solubility Determination Workflow

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. This typically involves a forced degradation study to generate potential degradation products.

Objective: To develop a stability-indicating HPLC or UPLC method and to identify potential degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Method Development: Develop a reverse-phase HPLC or UPLC method capable of separating the parent compound from potential impurities and degradation products. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified time.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m² of UVA).[1][10]

  • Analysis: Analyze the stressed samples at various time points using the developed analytical method. The use of a PDA detector can help in assessing peak purity, while a mass spectrometer is invaluable for the identification of degradation products.

  • Method Validation: Once the method is shown to be stability-indicating, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Method Validation A Acid Hydrolysis F Analyze by HPLC/UPLC-PDA/MS A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Identify Degradation Products F->G H Validate Stability-Indicating Method G->H

Forced Degradation Study Workflow

Signaling Pathways

This compound itself is a synthetic intermediate and is not directly implicated in biological signaling pathways. However, its precursor, D-Phenylalanine, is known to be a precursor for the biosynthesis of catecholamines in the body and can act as an anti-enkephalinase agent.

G D-Phenylalanine D-Phenylalanine Phenylethylamine Phenylethylamine D-Phenylalanine->Phenylethylamine Anti-enkephalinase Activity Anti-enkephalinase Activity D-Phenylalanine->Anti-enkephalinase Activity Catecholamines Catecholamines Phenylethylamine->Catecholamines

References

Introduction: Overcoming the Stability Hurdle in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of D-Amino Acids in Peptide and Peptidomimetic Design

For Researchers, Scientists, and Drug Development Professionals

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hindered by their short in vivo half-life, primarily due to rapid degradation by proteases.[1] Nature predominantly utilizes L-amino acids as the building blocks for proteins and peptides, and endogenous proteases are stereospecific enzymes that recognize and cleave peptide bonds between these L-residues.[1] A powerful strategy to overcome this limitation is the incorporation of D-amino acids—the non-natural mirror images (enantiomers) of L-amino acids.

This technical guide provides a comprehensive overview of the principles, design strategies, and experimental methodologies for utilizing D-amino acids in the development of stable and effective peptide and peptidomimetic therapeutics.

Core Principles of D-Amino Acid Incorporation

The strategic substitution of L-amino acids with their D-enantiomers confers several key advantages that address the inherent weaknesses of natural peptides.

Enhanced Proteolytic Stability

The primary and most significant benefit of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[2] Proteases, being chiral molecules, are highly specific to the L-configuration of amino acid residues.[1] The presence of a D-amino acid at a cleavage site creates a sterically incompatible conformation that the enzyme's active site cannot recognize, effectively preventing hydrolysis.[3] This enhanced stability leads to a longer circulating half-life in biological systems, improving bioavailability and therapeutic efficacy.[2][4] Peptides composed entirely of D-amino acids are often completely resistant to proteolysis.[5]

Modulation of Secondary and Tertiary Structure

Introducing a D-amino acid can profoundly influence a peptide's three-dimensional structure. While multiple D-amino acid substitutions in a sequence can disrupt α-helical or β-sheet structures, a single, strategically placed D-amino acid can induce specific and stable secondary structures, such as β-turns.[6][7] This conformational control is critical for mimicking the bioactive conformation of a parent L-peptide, which is often essential for receptor binding and biological activity.[8][9] Conversely, replacing all L-amino acids with their D-counterparts (an enantiomeric peptide) results in a left-handed helix instead of a right-handed one, but preserves the overall topology of the side chains relative to the backbone.[10][11]

Alteration of Biological Activity and Receptor Binding

The biological activity of a peptide is intrinsically linked to its structure and its ability to bind to a specific receptor. While replacing an L-amino acid with a D-amino acid can sometimes diminish or abolish activity by altering the precise orientation of side chains required for receptor interaction, it can also, in some cases, enhance binding affinity and potency.[12][13] For instance, the opioid peptide dermorphin is only active when its second residue is a D-alanine.[12] The design of "retro-inverso" peptides, which are made of D-amino acids in a reversed sequence, can mimic the side-chain topography of the original L-peptide, thereby retaining receptor binding while gaining proteolytic resistance.[4]

Design and Synthesis Strategies

The incorporation of D-amino acids can range from simple substitution to the complete redesign of the peptide backbone.

Logical Design Workflow

The process of designing a D-amino acid-containing peptide typically follows an iterative workflow aimed at optimizing stability while retaining or improving biological activity.

G A 1. Synthesize Parent L-Peptide B 2. Assess Bioactivity (e.g., Receptor Binding, Cell Assay) A->B C 3. Assess Stability (e.g., Serum, Protease Assay) B->C D Sufficiently Stable? C->D E 4. Select D-Amino Acid Strategy D->E No L End D->L Yes F Single/Partial Substitution (at protease-sensitive sites) E->F G Retro-Inverso Peptide (Reversed sequence, all D-AAs) E->G H Enantiomeric Peptide (Same sequence, all D-AAs) E->H I 5. Synthesize Modified Peptide F->I G->I H->I J 6. Re-assess Bioactivity and Stability I->J K Optimized Candidate J->K G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis A 1. Prepare Peptide Solutions (L-peptide and D-analog) in buffer C 3. Mix Peptide and Protease Solutions A->C B 2. Prepare Protease Solution (e.g., Trypsin, Chymotrypsin, or Serum) B->C D 4. Incubate at 37°C C->D E 5. Collect Aliquots at Time Points (e.g., 0, 30 min, 1h, 6h, 24h) D->E F 6. Quench Reaction (e.g., add TFA or heat) E->F G 7. Analyze by RP-HPLC F->G H 8. Quantify Peak Area of intact peptide vs. time G->H G cluster_0 Normal Signaling (No Inhibitor) cluster_1 Inhibition by D-Peptidomimetic HER2_1 HER2 Receptor Dimer_1 HER2-HER3 Dimerization HER2_1->Dimer_1 HER3_1 HER3 Receptor HER3_1->Dimer_1 Kinase_1 Kinase Domain Phosphorylation Dimer_1->Kinase_1 Signal_1 Downstream Signaling Kinase_1->Signal_1 Prolif_1 Cell Proliferation Signal_1->Prolif_1 Inhibitor D-Peptidomimetic (e.g., Compound 32) HER2_2 HER2 Receptor Inhibitor->HER2_2 Blocked Dimerization Blocked HER2_2->Blocked HER3_2 HER3 Receptor HER3_2->Blocked NoSignal No Downstream Signal Blocked->NoSignal NoProlif Inhibition of Proliferation NoSignal->NoProlif

References

H-D-Phe-OtBu.HCl: A Comprehensive Technical Guide to Material Safety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the materials in use is paramount to ensuring laboratory safety and experimental integrity. This in-depth technical guide provides a comprehensive overview of the material safety data for H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride), a key reagent in peptide synthesis and various research applications.

Section 1: Chemical Identification and Properties

This compound is the hydrochloride salt of the tert-butyl ester of D-phenylalanine. Its chemical structure protects the carboxylic acid group, making it a valuable building block in the synthesis of peptides and other complex organic molecules.

Identifier Value
Chemical Name D-Phenylalanine tert-butyl ester hydrochloride
Synonyms H-D-Phe-OtBu HCl, (R)-tert-butyl 2-amino-3-phenylpropanoate hydrochloride
CAS Number 3403-25-6[1][2]
Molecular Formula C13H20ClNO2
Molecular Weight 257.76 g/mol
Appearance White to light yellow powder or crystal
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and water.[1]

Section 2: Hazard Identification and Safety Precautions

While comprehensive toxicological data is not extensively documented in publicly available literature, standard precautions for handling chemical reagents should be observed. The primary hazards are associated with inhalation, skin, and eye contact.

Hazard Type Description Precautionary Statements
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[3]Avoid breathing dust. Use in a well-ventilated area or with a dust respirator.[3][4]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[3]Wear protective gloves and clothing.[3][5]
Eye Contact May cause eye irritation.[3]Wear safety goggles or a face shield.[3][5]
Ingestion May be harmful if swallowed.[3]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[6]

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements: H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects)

  • Precautionary Statements: P264, P273, P280, P305 + P351 + P338, P337 + P313, P501

Section 3: Handling, Storage, and Disposal

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Protocols

A standardized workflow for handling this compound is essential to minimize exposure and prevent contamination.

G Safe Handling Workflow for this compound A 1. Preparation - Don Personal Protective Equipment (PPE) - Ensure fume hood is operational B 2. Weighing and Dispensing - Use a dedicated, clean spatula - Weigh in a fume hood to avoid dust inhalation A->B C 3. Dissolution - Add solid to solvent slowly - Use appropriate glassware B->C D 4. Post-Handling - Clean all equipment and work surfaces - Remove and dispose of PPE correctly C->D E 5. Storage - Store in a tightly sealed container - Place in a designated, cool, and dry area D->E

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Storage Conditions

To ensure the longevity and stability of the compound, the following storage conditions are recommended:

Parameter Recommendation
Temperature Keep refrigerated. Do not store above 5°C (41°F).[3] For long-term storage, -20°C (for up to 1 month) or -80°C (for up to 6 months) is advised.[7]
Container Keep container tightly closed.[3]
Atmosphere Store under an inert atmosphere and protect from moisture as the product is hygroscopic.[5]
Incompatible Materials Strong oxidizing agents.[3][8]
Disposal

Waste material should be disposed of in accordance with federal, state, and local environmental control regulations.[3]

Section 4: Accidental Release and First Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Accidental Release Measures

For a small spill, use appropriate tools to place the spilled material into a convenient waste disposal container.[3] For a large spill, use a shovel for the same purpose.[3] Ensure the area is well-ventilated and that all sources of ignition are removed.[4]

First Aid Protocols

A systematic approach to first aid is necessary following exposure.

G First Aid Protocol for this compound Exposure Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhalation Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhalation Action_Skin Wash off with soap and plenty of water. Skin->Action_Skin Action_Eye Rinse with plenty of water for at least 15 minutes. Eye->Action_Eye Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingestion Seek_Medical Seek medical attention. Action_Inhalation->Seek_Medical Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Ingestion->Seek_Medical

Caption: A flowchart outlining the immediate first aid steps to be taken in case of exposure.

Section 5: Fire-Fighting Measures and Reactivity

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][5][8]

Reactivity: The material is stable under recommended storage conditions.[3] It is incompatible with strong oxidizing agents.[3][8]

Section 6: Experimental Protocols

While this document focuses on the material safety data, this compound is a standard reagent in solid-phase peptide synthesis (SPPS). A general experimental workflow for its use in SPPS is outlined below.

G General Workflow for this compound in SPPS A 1. Resin Swelling - Swell the solid support resin in a suitable solvent (e.g., DMF) B 2. Deprotection - Remove the Fmoc protecting group from the resin-bound amino acid A->B C 3. Activation & Coupling - Activate the carboxylic acid of the incoming Fmoc-amino acid - Couple the activated amino acid to the deprotected resin B->C D 4. Capping (Optional) - Acetylate any unreacted amino groups C->D E 5. Repeat Cycle - Repeat steps 2-4 for each subsequent amino acid in the sequence C->E This compound as an example of an incoming amino acid derivative D->E F 6. Cleavage and Deprotection - Cleave the completed peptide from the resin - Remove side-chain protecting groups E->F G 7. Purification and Analysis - Purify the crude peptide (e.g., by HPLC) - Characterize the final product (e.g., by mass spectrometry) F->G

Caption: A simplified workflow illustrating the role of amino acid derivatives like this compound in SPPS.

This guide is intended to provide comprehensive safety information for this compound. Researchers should always consult the most recent and complete Safety Data Sheet (SDS) from their supplier before use and adhere to all institutional safety protocols.

References

Core Principles of Amino Acid Protection in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptide synthesis is the cornerstone of creating therapeutic peptides, mapping protein interactions, and developing novel biomaterials. The process involves the stepwise formation of amide (peptide) bonds between amino acids in a precise, predetermined sequence. However, amino acids are multifunctional molecules, possessing a reactive α-amino group, an α-carboxyl group, and, in many cases, a reactive side-chain.[1] To prevent unwanted side reactions, such as self-polymerization or branching, and to direct the formation of the correct peptide bond, these reactive groups must be temporarily masked with "protecting groups".[2] This guide provides a comprehensive overview of the fundamental principles of amino acid protection, focusing on the orthogonal strategies that enable modern, efficient peptide synthesis.

The ideal protecting group must be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under specific conditions that do not affect the newly formed peptide bond or other protecting groups present in the molecule.[] This concept of selective removal is the basis of an orthogonal protection strategy , which is critical for the synthesis of complex peptides.[4][5] It involves using multiple classes of protecting groups that are cleaved under distinct, non-interfering chemical conditions.[5][6]

Nα-Amino Group Protection: The Core of Stepwise Synthesis

The temporary protection of the α-amino group of an incoming amino acid is fundamental to the stepwise elongation of the peptide chain.[7] This protection prevents the amino acid from coupling with itself.[2] Once the amino acid is coupled to the growing peptide chain, its Nα-protecting group is removed to reveal a new free amine, ready for the next coupling cycle.[8] Two strategies, based on the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups, dominate the field of solid-phase peptide synthesis (SPPS).[][7]

The Boc (tert-Butoxycarbonyl) Strategy

Developed by R.B. Merrifield, the Boc strategy was the first to enable routine solid-phase peptide synthesis. It uses the acid-labile Boc group for temporary Nα-protection.[9]

  • Protection: The Boc group is introduced by reacting the amino acid's α-amino group with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[10][11]

  • Deprotection (Cleavage): The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), often diluted in dichloromethane (DCM).[9][12] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[10][13]

The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy

The Fmoc strategy is now the most widely used method due to its milder deprotection conditions.[][8] It employs the base-labile Fmoc group for Nα-protection.

  • Protection: The Fmoc group is typically introduced using Fmoc-Cl or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[14][15]

  • Deprotection (Cleavage): The Fmoc group is cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[15][16] The mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring system.[17] This generates a dibenzofulvene byproduct, which is trapped by the amine base (e.g., piperidine).[15][17]

Comparison of Nα-Protection Strategies

The choice between the Fmoc and Boc strategies depends on the peptide sequence, its length, and the presence of sensitive functional groups.[][6] The Fmoc/tBu strategy is considered fully orthogonal, whereas the Boc/Bzl strategy is quasi-orthogonal because both protecting group classes are removed by acid, albeit of different strengths.[6][9]

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Lability Base-labile[15]Acid-labile[12]
Deprotection Reagent 20% Piperidine in DMF[15][16]Trifluoroacetic Acid (TFA) in DCM[9][12]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)[9]Strong-acid-labile (e.g., Bzl, Tos)[6]
Final Cleavage from Resin Strong acid (e.g., TFA)[7]Very strong acid (e.g., HF, TFMSA)[9]
Orthogonality Fully Orthogonal[6][9]Quasi-Orthogonal[6][9]
Advantages Milder Nα-deprotection conditions, suitable for acid-sensitive residues.[6]Effective for long or hydrophobic sequences prone to aggregation.[18]
Disadvantages Potential for aggregation in some sequences; Dibenzofulvene byproduct can cause side reactions if not properly scavenged.Requires handling of hazardous strong acids (HF); harsher final cleavage conditions.[8]

Cα-Carboxyl Group Protection

To prevent the carboxyl group of the first amino acid from reacting, it must also be protected.

  • In Solid-Phase Peptide Synthesis (SPPS): The solid support (resin) itself serves as the C-terminal protecting group.[1][19] The first amino acid is covalently attached to the resin via its carboxyl group. Common resins include Wang resin for peptide acids and Rink Amide resin for peptide amides in Fmoc synthesis, and Merrifield resin for Boc synthesis.[20]

  • In Solution-Phase Synthesis: Simple esters, such as methyl (Me) or ethyl (Et) esters, are used and are typically removed by saponification (base-catalyzed hydrolysis). Benzyl (Bzl) esters are also common and can be removed by catalytic hydrogenation, which offers an orthogonal removal strategy.[]

Protecting GroupAbbreviationRemoval ConditionsSynthesis Type
Solid Support Resin e.g., Wang, Rink AmideStrong Acid (e.g., TFA, HF)SPPS
Methyl Ester -OMeBase (Saponification, e.g., NaOH)Solution-Phase
Ethyl Ester -OEtBase (Saponification, e.g., NaOH)Solution-Phase
Benzyl Ester -OBzlCatalytic Hydrogenation (H₂/Pd)Solution-Phase
tert-Butyl Ester -OtBuAcid (e.g., TFA)Solution-Phase

Side-Chain Protection

Many of the 20 proteinogenic amino acids have reactive functional groups in their side chains (R groups) that must be protected throughout the synthesis process.[22] These "permanent" protecting groups must be stable to the conditions used for temporary Nα-deprotection (e.g., piperidine in Fmoc chemistry or TFA in Boc chemistry) and are only removed during the final cleavage step.[1][23]

The selection of side-chain protecting groups is dictated by the chosen Nα-protection strategy.

  • Fmoc/tBu Strategy: Uses acid-labile side-chain protecting groups, such as tert-Butyl (tBu), Boc, and Trityl (Trt). These are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide's release from the resin by a strong acid cocktail (e.g., TFA with scavengers).[9]

  • Boc/Bzl Strategy: Employs side-chain protecting groups that are stable to the moderate acid (TFA) used for Boc removal but are cleaved by very strong acids like hydrofluoric acid (HF).[9] Common groups are benzyl (Bzl) based or tosyl (Tos).[6]

Amino AcidFunctional GroupFmoc Strategy Protecting Group (Cleavage: TFA)Boc Strategy Protecting Group (Cleavage: HF)
Arg (R) GuanidiniumPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Tos (Tosyl)
Asn (N) AmideTrt (Trityl)Xan (Xanthyl)
Asp (D) Carboxylic AcidOtBu (tert-Butyl ester)OBzl (Benzyl ester), OcHex (Cyclohexyl ester)
Cys (C) ThiolTrt (Trityl), Acm (Acetamidomethyl)4-MeBzl (4-Methylbenzyl)
Gln (Q) AmideTrt (Trityl)Xan (Xanthyl)
Glu (E) Carboxylic AcidOtBu (tert-Butyl ester)OBzl (Benzyl ester), OcHex (Cyclohexyl ester)
His (H) ImidazoleTrt (Trityl), BocTos (Tosyl), Dnp (2,4-Dinitrophenyl)
Lys (K) AmineBoc (tert-Butoxycarbonyl)2-Cl-Z (2-Chlorobenzyloxycarbonyl)
Ser (S) HydroxyltBu (tert-Butyl ether)Bzl (Benzyl ether)
Thr (T) HydroxyltBu (tert-Butyl ether)Bzl (Benzyl ether)
Trp (W) IndoleBoc (tert-Butoxycarbonyl)For (Formyl)
Tyr (Y) Phenolic HydroxyltBu (tert-Butyl ether)2-Br-Z (2-Bromobenzyloxycarbonyl), Bzl

Mandatory Visualizations: Workflows and Principles

Diagrams are essential for visualizing the logical flow and chemical principles of peptide synthesis.

spsp_workflow cluster_cycle SPPS Cycle (Repeated n-1 times) Deprotection 1. Nα-Deprotection (Remove Fmoc or Boc) Wash1 2. Wash Deprotection->Wash1 Remove cleavage reagents Coupling 3. Amino Acid Coupling (Activate and Add) Wash1->Coupling Prepare for coupling Wash2 4. Wash Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle End Final Cleavage & Deprotection Wash2->End After final cycle Start Start: C-Terminal AA on Resin Start->Deprotection Peptide Purified Peptide End->Peptide

Caption: General workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).

fmoc_cycle Resin_Fmoc Resin-Peptide-NH-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2 20% Piperidine/DMF (Fmoc Removal) Resin_AA Resin-Peptide-AA-NH-Fmoc Resin_NH2->Resin_AA Coupling AA_Fmoc Fmoc-AA-OH + Activator AA_Fmoc->Resin_AA Resin_AA->Resin_Fmoc Ready for next cycle

Caption: The chemical logic of a single Fmoc-SPPS cycle.

boc_cycle Resin_Boc Resin-Peptide-NH-Boc Resin_NH3_TFA Resin-Peptide-NH3+TFA- Resin_Boc->Resin_NH3_TFA TFA/DCM (Boc Removal) Resin_NH2 Resin-Peptide-NH2 Resin_NH3_TFA->Resin_NH2 Neutralization (e.g., DIEA) Resin_AA Resin-Peptide-AA-NH-Boc Resin_NH2->Resin_AA Coupling AA_Boc Boc-AA-OH + Activator AA_Boc->Resin_AA Resin_AA->Resin_Boc Ready for next cycle

Caption: The chemical logic of a single Boc-SPPS cycle.

orthogonal_protection Molecule Nα-PG Peptide Backbone C-PG SideChain-PG N_Deprotect Condition A (e.g., Base) Molecule:N->N_Deprotect Selective Removal S_Deprotect Condition B (e.g., Acid) Molecule:S->S_Deprotect Selective Removal C_Deprotect Condition C (e.g., H2/Pd) Molecule:C->C_Deprotect Selective Removal N_Deprotect->Molecule Nα deprotected, S and C intact S_Deprotect->Molecule Side chain deprotected, Nα and C intact C_Deprotect->Molecule C-terminus deprotected, Nα and S intact

Caption: The principle of orthogonal protection in peptide synthesis.

Experimental Protocols

Detailed and reproducible protocols are critical for successful synthesis.

Protocol 1: Standard Fmoc-SPPS Cycle for a Single Amino Acid Coupling

This protocol assumes a peptide is being synthesized on a solid support resin (e.g., Rink Amide resin).

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.[4]

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[16]

    • Drain the deprotection solution.

  • Washing: Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. This is a critical step. Perform washes in the following sequence:

    • DMF (5-7 times)

    • Dichloromethane (DCM) (3 times)

    • DMF (3 times)

    • A colorimetric test (Kaiser or Ninhydrin test) can be performed to confirm the presence of a free primary amine (a positive test is indicated by a deep blue color).[4]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, HATU; 0.95 equivalents relative to the amino acid) in DMF.

    • Add an activation base such as N,N-Diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 45-60 minutes at room temperature.

  • Final Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[4]

    • A Kaiser test can be performed to confirm the completion of the coupling. A negative test (yellow beads) indicates no remaining free primary amines. If the test is positive, the coupling step should be repeated.

Protocol 2: Standard Boc-SPPS Cycle for a Single Amino Acid Coupling
  • Resin Wash: Wash the peptide-resin with DCM (3 times).

  • Boc Deprotection:

    • Add a solution of 50% (v/v) TFA in DCM to the resin.

    • Agitate for 2 minutes, drain, and repeat with a fresh portion of the TFA/DCM solution for 20-30 minutes.

  • Washing: Wash the resin to remove TFA.

    • DCM (3 times)

    • Isopropanol (1 time)

    • DCM (3 times)

  • Neutralization:

    • Add a solution of 5-10% (v/v) DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the protonated N-terminal amine.

    • Wash again with DCM (3-5 times) to remove excess DIEA.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HBTU; 0.95 equivalents) in DMF.

    • Add DIEA (2 equivalents) and pre-activate for 1-2 minutes.

    • Drain the DCM from the resin and add the activated amino acid solution.

    • Agitate for 60-120 minutes.

  • Final Wash:

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This protocol releases the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K":

    • Trifluoroacetic acid (TFA): 94%

    • Phenol: 2.5%

    • Water: 2.5%

    • Thioanisole: 1%

    • Note: Scavengers like phenol, water, and thioanisole are crucial to trap the reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., tBu, Trt), preventing them from modifying sensitive residues like Trp or Met.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage solution, collecting the filtrate which contains the peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold (0°C) diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The strategic use of protecting groups is the intellectual and chemical foundation upon which peptide synthesis is built. The principles of temporary Nα-protection, permanent side-chain protection, and orthogonality allow for the controlled, sequential assembly of amino acids into complex and functionally active peptides. The evolution from the harsher Boc/Bzl strategy to the milder and more versatile Fmoc/tBu chemistry has significantly expanded the scope of peptide science, enabling the routine synthesis of previously inaccessible molecules. A thorough understanding of these core principles is indispensable for researchers, scientists, and drug development professionals aiming to harness the power of synthetic peptides.

References

A Comprehensive Technical Guide to the Principles of Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the cornerstone of modern peptide science.[1][2] This method facilitates the efficient assembly of peptide chains in a stepwise manner on a solid, insoluble support, typically a resin.[3] The core principle of SPPS lies in anchoring the nascent peptide chain to this solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing, thus circumventing the laborious purification steps required in traditional solution-phase synthesis.[4][5] This guide provides an in-depth exploration of the fundamental principles of SPPS, including the core chemical strategies, experimental protocols, and critical considerations for synthesizing high-purity peptides for research and therapeutic applications.

Core Principles of Solid-Phase Peptide Synthesis

The SPPS process is a cyclical series of chemical reactions that sequentially adds amino acids to a growing peptide chain. The synthesis traditionally proceeds from the C-terminus to the N-terminus.[4] Each cycle of amino acid addition can be broken down into three primary steps: deprotection, activation and coupling, and washing.[3]

The Solid Support (Resin)

The choice of solid support is critical for a successful synthesis. The resin must be chemically inert to the reagents and solvents used, physically stable, and allow for efficient solvation to ensure accessibility of the reactive sites.[] The most common resins are based on cross-linked polystyrene beads, often functionalized with polyethylene glycol (PEG) to enhance swelling and solvation properties in polar solvents.[7] The resin is typically chosen based on the desired C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[1]

Resin TypeC-Terminal FunctionalityCommon LinkerTypical Application
Wang Resin Carboxylic Acid4-Alkoxybenzyl alcoholFmoc SPPS for peptide acids
2-Chlorotrityl Chloride Resin Carboxylic Acid / Protected PeptidesTritylFmoc SPPS, mild cleavage conditions
Rink Amide Resin AmideRink linkerFmoc SPPS for peptide amides
Merrifield Resin Carboxylic AcidChloromethylBoc SPPS for peptide acids
Protecting Group Strategies: Fmoc vs. Boc

To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive functional groups of the amino acids must be temporarily or permanently protected.[8] The two predominant orthogonal protection strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.[9] Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others.[]

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This is the most widely used method in modern SPPS.[10] The Nα-amino group is protected by the base-labile Fmoc group, while the side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu).[]

  • Deprotection: The Fmoc group is removed with a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4]

  • Cleavage: The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid, commonly trifluoroacetic acid (TFA).[4]

Boc (tert-butyloxycarbonyl) Strategy: This was the original strategy developed by Merrifield. The Nα-amino group is protected by the acid-labile Boc group, and the side-chain protecting groups are removed by a very strong acid.[9]

  • Deprotection: The Boc group is removed with a moderately strong acid, such as TFA.[9]

  • Cleavage: The final cleavage and removal of side-chain protecting groups require a strong acid, such as anhydrous hydrogen fluoride (HF).[9]

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl)
Nα-Deprotection Reagent 20% Piperidine in DMFTFA in DCM
Final Cleavage Reagent TFA-based cocktailAnhydrous HF
Advantages Milder conditions, easier automation, real-time monitoring.[]Can be advantageous for synthesizing "difficult" or aggregation-prone sequences.[9]
Disadvantages Can be more expensive, potential for diketopiperazine formation.[2][]Requires specialized, hazardous equipment for HF cleavage.[9]

The SPPS Workflow: A Step-by-Step Visualization

The general workflow of SPPS is a cyclical process, as illustrated in the following diagram.

SPPS_Workflow start Start: Functionalized Resin deprotection 1. Deprotection (e.g., 20% Piperidine/DMF for Fmoc) start->deprotection washing1 2. Washing (e.g., DMF) deprotection->washing1 coupling 3. Coupling (Activated Fmoc-AA, Coupling Reagent, Base) washing1->coupling washing2 4. Washing (e.g., DMF) coupling->washing2 cycle Repeat Cycle (n-1) times washing2->cycle For next amino acid final_deprotection Final Nα-Deprotection washing2->final_deprotection After last amino acid cycle->deprotection cleavage Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: A high-level overview of the cyclical workflow in solid-phase peptide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in Fmoc-based SPPS.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (0.1 mmol Scale)

This protocol outlines the manual synthesis process for elongating a peptide chain.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide or Wang resin (pre-loaded or for loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in the synthesis vessel.

    • Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[11]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF (5 mL) to the resin.

    • Agitate for 3 minutes and drain.

    • Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for 10-15 minutes.[11]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF (3 mL).

    • Add DIEA (0.8 mmol, 8 eq.) to the vial and allow the mixture to pre-activate for 2-5 minutes.[11]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[11]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 5 mL).

  • Monitoring the Coupling Reaction (Kaiser Test):

    • A small sample of the resin beads is taken and washed.

    • The Kaiser test is performed to detect the presence of free primary amines. A blue color indicates an incomplete coupling, requiring a recoupling step.[12]

  • Repeat Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane - TIS)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation:

    • After the final synthesis cycle, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.[11]

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail. A common formulation is "Reagent K": 95% TFA, 2.5% water, 2.5% TIS.[11] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.[11]

    • Centrifuge the tube to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

Following cleavage, the crude peptide is purified to isolate the target peptide from synthesis-related impurities.[13]

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile.[14]

    • Filter the sample to remove any particulates.

  • HPLC Method Development:

    • Perform an analytical run to determine the optimal gradient of the mobile phase (typically a gradient of increasing acetonitrile in water, both containing 0.1% TFA) for separating the target peptide from impurities.[15]

  • Preparative Purification:

    • Scale up the injection volume and run the preparative HPLC using the optimized gradient.[15]

    • Collect fractions corresponding to the peak of the target peptide.

  • Purity Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final, purified peptide.

Quantitative Data in SPPS

The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following table summarizes typical quantitative parameters in Fmoc-SPPS.

ParameterTypical Value/RangeSignificance
Resin Loading 0.1 - 1.0 mmol/gDetermines the synthesis scale and can impact aggregation.
Amino Acid Equivalents 3 - 5 eq.Excess reagent drives the coupling reaction to completion.
Coupling Reagent Equivalents 2.8 - 4.8 eq.Stoichiometry is critical for efficient activation.
Base (DIEA) Equivalents 6 - 10 eq.Activates the coupling reagent and neutralizes the protonated amine.
Coupling Time 30 - 120 minSequence-dependent; longer times may be needed for hindered amino acids.
Deprotection Time 3 + 10-15 min (two treatments)Ensures complete removal of the Fmoc group.
Single-Cycle Efficiency > 99%High efficiency is critical, especially for long peptides, as overall yield is a product of each step's yield.[]
Cleavage Time 1 - 3 hoursDependent on the peptide sequence and protecting groups.

Visualization of Key Chemical Principles

Fmoc vs. Boc Deprotection and Cleavage Strategies

The orthogonality of the Fmoc and Boc strategies is a fundamental concept in SPPS. The following diagram illustrates the different chemical environments used for deprotection and cleavage in each strategy.

Protecting_Groups cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy fmoc_resin Fmoc-Peptide(tBu)-Resin deprotection_fmoc Nα-Deprotection (20% Piperidine/DMF) fmoc_resin->deprotection_fmoc deprotected_fmoc H-Peptide(tBu)-Resin deprotection_fmoc->deprotected_fmoc cleavage_fmoc Cleavage & Side-Chain Deprotection (TFA Cocktail) deprotected_fmoc->cleavage_fmoc final_peptide_fmoc H-Peptide-OH/NH2 cleavage_fmoc->final_peptide_fmoc boc_resin Boc-Peptide(Bzl)-Resin deprotection_boc Nα-Deprotection (TFA/DCM) boc_resin->deprotection_boc deprotected_boc H-Peptide(Bzl)-Resin deprotection_boc->deprotected_boc cleavage_boc Cleavage & Side-Chain Deprotection (Anhydrous HF) deprotected_boc->cleavage_boc final_peptide_boc H-Peptide-OH cleavage_boc->final_peptide_boc

Caption: A comparison of the orthogonal deprotection and cleavage steps in Fmoc and Boc SPPS.

Conclusion

Solid-phase peptide synthesis has revolutionized the way peptides are created, enabling the routine synthesis of complex and modified peptides for a vast array of applications in research and drug development. A thorough understanding of the core principles, including the choice of solid support, protecting group strategy, and reaction conditions, is paramount for the successful synthesis of high-quality peptides. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and scientists to optimize their SPPS workflows and achieve their synthetic goals. As the field continues to evolve, a strong foundation in these fundamental principles will remain essential for innovation in peptide science.

References

Methodological & Application

Application Notes and Protocol for H-D-Phe-OtBu.HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe-OtBu.HCl, or D-Phenylalanine tert-butyl ester hydrochloride, is a protected amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). The incorporation of a D-amino acid, such as D-phenylalanine, can significantly enhance the therapeutic potential of synthetic peptides by increasing their resistance to enzymatic degradation, thereby improving their in vivo stability and half-life. The tert-butyl (tBu) ester protecting group on the C-terminus is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy. This strategy relies on the stability of the tBu group to the basic conditions required for the removal of the N-terminal Fmoc group, and its lability to strong acidic conditions for the final cleavage of the peptide from the resin.

These application notes provide a detailed protocol for the efficient incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₃H₁₉NO₂·HCl
Molecular Weight 257.76 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DCM
Storage Store at 2-8°C, desiccated

Principle of Fmoc/tBu Solid-Phase Peptide Synthesis

The synthesis of a peptide on a solid support follows a cyclic process of deprotection, washing, coupling, and washing. The N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl ethers, esters, and carbamates. The C-terminal amino acid is anchored to a solid support resin via an acid-labile linker.

The use of this compound is typically for the introduction of a C-terminal D-phenylalanine residue or for the coupling of D-phenylalanine within the peptide sequence. When used as the first amino acid to be attached to the resin, the free carboxylic acid form (Fmoc-D-Phe-OH) is typically used. This compound is used in the coupling step after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.

Experimental Protocols

Materials and Reagents
ReagentRecommended Grade
This compoundPeptide synthesis grade (>99% purity)
Fmoc-Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/g loading
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
PiperidineReagent grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
HBTU, HATU, or HCTUPeptide synthesis grade
1-Hydroxybenzotriazole (HOBt)Anhydrous
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Dithiothreitol (DTT)Reagent grade
Diethyl etherACS grade
General SPPS Workflow for incorporating this compound

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling of this compound (Coupling Reagent, DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Next_Cycle Ready for next Fmoc-amino acid coupling Wash2->Next_Cycle Next_Cycle->Deprotection Repeat for subsequent amino acids Cleavage Final Cleavage and Deprotection (TFA cocktail) Next_Cycle->Cleavage After final coupling Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for the incorporation of an amino acid in Fmoc-SPPS.

Step-by-Step Protocol for Coupling this compound

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales.

1. Resin Swelling:

  • Place the Fmoc-protected peptide-resin in a reaction vessel.

  • Add DMF (5-10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF (5 mL).

  • Agitate for 15-20 minutes and drain.

3. Washing:

  • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Wash with DCM (3 x 10 mL).

  • Wash with DMF (3 x 10 mL).

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.

4. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol, 103.1 mg), a coupling reagent (e.g., HBTU, 3.9 equivalents, 0.39 mmol, 147.9 mg), and HOBt (4 equivalents, 0.4 mmol, 54.0 mg) in DMF (2 mL).

  • Add DIPEA (8 equivalents, 0.8 mmol, 139 µL) to the activation solution and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended or a second coupling can be performed.

5. Post-Coupling Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (5 x 10 mL).

  • Wash with DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm the absence of free primary amines. A negative test (yellow/colorless beads) indicates complete coupling.

6. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

7. Continuation of Synthesis:

  • The resin is now ready for the deprotection of the newly added Fmoc group (if an Fmoc-protected amino acid was used) and the coupling of the next amino acid in the sequence.

Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Cleavage Cocktail:

  • A standard cleavage cocktail for peptides without sensitive residues (e.g., Cys, Met, Trp) is a mixture of TFA, TIS, and water.

  • Reagent R: 90% TFA, 5% TIS, 5% Water.

  • For peptides containing sensitive residues, scavengers like DTT or ethanedithiol (EDT) should be added.

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Quantitative Data Summary

The following table provides typical parameters for the coupling of this compound in Fmoc-SPPS. Note that these values are representative and may require optimization based on the specific peptide sequence and synthesis scale.

ParameterTypical Value/RangeNotes
Amino Acid Equivalents 3 - 5 eq.Relative to the resin loading capacity.
Coupling Reagent Equivalents 2.9 - 4.9 eq.For HBTU, HATU, or HCTU.
Base (DIPEA) Equivalents 6 - 10 eq.
Coupling Time 1 - 4 hoursCan be extended or repeated for difficult couplings.
Coupling Solvents DMF, NMP
Monitoring Kaiser TestTo check for completion of coupling.
Expected Yield (Crude) 70 - 95%Highly dependent on the peptide sequence and length.

Logical Relationship of SPPS Steps

The following diagram illustrates the logical flow and decision points in a typical SPPS cycle.

Application Notes and Protocols: H-D-Phe-OtBu.HCl Coupling with HATU/HBTU Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a cornerstone of peptide synthesis and drug development. The coupling of amino acid derivatives, such as H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride), requires robust and high-yield methodologies to ensure the desired product's purity and structural integrity. This document provides detailed application notes and protocols for the coupling of this compound with a carboxyl-containing molecule using two common uronium-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

HATU is a highly efficient coupling reagent known for its rapid reaction kinetics and ability to minimize racemization, particularly with sterically hindered amino acids.[1][2][3] HBTU is another widely used coupling reagent, though it is generally considered to be slightly less reactive than HATU.[1][4] The choice between these reagents often depends on the specific amino acids being coupled, the desired reaction time, and the required purity of the final product.

Data Presentation

The selection of a coupling reagent can significantly impact the efficiency and outcome of a peptide synthesis. The following table summarizes the key performance indicators for HATU and HBTU based on established knowledge in peptide chemistry. While specific yields and purities for the this compound coupling reaction will be sequence and condition-dependent, this table provides a general comparison to guide reagent selection.

ParameterHATUHBTUReference
Purity Higher Purity (fewer deletion products observed)Lower Purity (more deletion products observed)[1]
Coupling Efficiency HighHigh, but generally lower than HATU[1]
Reaction Speed FasterSlower[1][2]
Epimerization Risk Lower riskHigher risk[1]
Guanidinylation Risk Possible, especially with excess reagentPossible, especially with excess reagent[4]

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of this compound with a generic N-protected amino acid (e.g., Boc-Xxx-OH or Fmoc-Xxx-OH). These protocols are adaptable for various research and development applications.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Xxx-OH, Fmoc-Xxx-OH)

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) plates and appropriate solvent system

  • Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and product characterization

Protocol 1: Coupling using HATU

This protocol is adapted from general procedures for HATU-mediated solution-phase peptide coupling.[5]

1. Preparation:

  • Dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.
  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

2. Base Addition and Pre-activation:

  • To the solution of the N-protected amino acid and HATU, add DIPEA (2.5 equivalents) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[6]

3. Coupling Reaction:

  • Add the solution of this compound to the pre-activated carboxylic acid solution.
  • Stir the reaction mixture at room temperature. Reactions with HATU are generally fast, often completing within 30 minutes to 2 hours.[6]

4. Reaction Monitoring:

  • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

5. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Protocol 2: Coupling using HBTU

This protocol is based on standard HBTU coupling methods in solution.[5][6]

1. Preparation:

  • Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF.
  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

2. Base Addition:

  • Add DIPEA (2.5 equivalents) to the solution of this compound and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt.[6]

3. Activation and Coupling:

  • To the solution of the N-protected amino acid, add HBTU (1.05 equivalents).
  • Add the neutralized this compound solution to the mixture.
  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[6]

4. Reaction Monitoring:

  • Monitor the reaction progress by TLC or LC-MS.

5. Work-up and Purification:

  • Follow the same work-up and purification procedure as described for the HATU protocol.

Mandatory Visualizations

Peptide Coupling Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_acid Dissolve N-protected Amino Acid & Coupling Reagent add_base Add Base (DIPEA) & Pre-activate prep_acid->add_base prep_amine Dissolve this compound prep_amine->add_base coupling Combine Solutions & Stir add_base->coupling monitor Monitor Reaction (TLC, LC-MS) coupling->monitor workup Work-up (Extraction & Washing) monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify

Caption: General workflow for the solution-phase peptide coupling of this compound.

Signaling Pathway of Amide Bond Formation

G reagents N-Protected Amino Acid + This compound active_ester Formation of OAt/OBt Active Ester reagents->active_ester coupling_reagent HATU or HBTU + DIPEA coupling_reagent->active_ester nucleophilic_attack Nucleophilic Attack by Amine active_ester->nucleophilic_attack peptide_bond Dipeptide Product (Amide Bond Formed) nucleophilic_attack->peptide_bond byproducts Byproducts nucleophilic_attack->byproducts

Caption: Mechanism of HATU/HBTU mediated peptide bond formation.

References

Application Note & Protocol: Streamlining Liquid-Phase Peptide Synthesis with H-D-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid-Phase Peptide Synthesis (LPPS) is a powerful methodology for creating peptides, particularly for large-scale production and the synthesis of complex or short-to-medium-length peptides.[1][2] Unlike solid-phase synthesis, LPPS occurs entirely in solution, which can lead to higher purity of intermediates and is often more scalable and cost-effective.[1][2] A key strategy in any peptide synthesis is the use of protecting groups to prevent unwanted side reactions.[3] This note details the incorporation of H-D-Phe-OtBu.HCl (D-phenylalanine tert-butyl ester hydrochloride), a critical building block for introducing D-amino acids into a peptide sequence. The incorporation of D-amino acids is a highly effective strategy for increasing the stability and half-life of therapeutic peptides by making them resistant to enzymatic degradation.[4] The tert-butyl (tBu) ester serves as a C-terminal protecting group that is stable during peptide chain elongation and can be removed under specific acidic conditions.[5]

Core Principles & Applications

The use of this compound in LPPS leverages two key features:

  • D-Configuration Amino Acid: Peptidases and proteases in biological systems are stereospecific for L-amino acids. Introducing a D-phenylalanine residue can dramatically increase a peptide's resistance to enzymatic cleavage, thereby extending its in vivo half-life, a crucial attribute for peptide-based therapeutics.[4]

  • Tert-Butyl (OtBu) Ester Protection: The tert-butyl group protects the C-terminal carboxyl group of the D-phenylalanine. This group is robust and stable throughout the various coupling and deprotection cycles of the N-terminal protecting group (e.g., Fmoc or Boc).[3][5] It is typically removed during the final global deprotection step using a strong acid like trifluoroacetic acid (TFA).[5]

This building block is particularly valuable in the development of peptide drugs such as GnRH analogs, enzyme inhibitors, and other bioactive peptides where enhanced stability is a primary objective.

Experimental Protocols

Protocol 1: Coupling of N-α-Fmoc-Protected Amino Acid with this compound

This protocol describes the formation of a dipeptide by coupling an N-terminally protected amino acid to this compound.

Materials and Reagents:

  • N-α-Fmoc-L-Alanine (or other desired N-protected amino acid)

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[6][7]

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)[8]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Solubilization: In a round-bottom flask, dissolve N-α-Fmoc-L-Alanine (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF. Stir the mixture at 0°C for 15 minutes to pre-activate the amino acid.

  • Neutralization: In a separate flask, dissolve this compound (1.0 eq) in DMF. Add DIPEA (2.5 eq) dropwise while stirring at 0°C. The base neutralizes the hydrochloride salt and the HOBt/HBTU byproducts.

  • Coupling Reaction: Add the neutralized this compound solution to the pre-activated N-α-Fmoc-L-Alanine solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into cold water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Fmoc-Ala-D-Phe-OtBu.

Protocol 2: Final Deprotection of the C-Terminal Tert-Butyl Ester

This protocol describes the cleavage of the OtBu group to reveal the free C-terminal carboxylic acid. This is typically performed as the final step after the full peptide sequence has been assembled.

Materials and Reagents:

  • Protected Peptide (e.g., Fmoc-Ala-D-Phe-OtBu)

  • Trifluoroacetic acid (TFA)[5]

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction: Dissolve the protected peptide in a minimal amount of DCM in a round-bottom flask. Add the cleavage cocktail and stir at room temperature for 2-3 hours.

  • Product Precipitation: After the reaction is complete (monitored by HPLC or TLC), concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.

  • Isolation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.

  • Washing: Centrifuge or filter the precipitate and wash several times with cold diethyl ether to remove the cleaved t-butyl cations and scavengers.

  • Drying: Dry the resulting solid under vacuum to yield the final peptide with a free C-terminus (e.g., Fmoc-Ala-D-Phe-OH).

Data Presentation

The efficiency of the coupling and the final yield can vary based on the specific amino acids and reagents used. The following tables provide illustrative data for typical LPPS reactions.

Table 1: Comparison of Coupling Reagent Performance in LPPS

Coupling ReagentAdditiveTypical Coupling TimeTypical Yield (%)Notes
HBTU [6]HOBt2-4 hours90-98%Highly efficient, common choice for routine synthesis.
DCC [6][7]HOBt4-8 hours85-95%Cost-effective, but byproduct (DCU) can be difficult to remove.
HATU HOAt1-3 hours95-99%More reactive than HBTU, excellent for sterically hindered couplings.
EDC [6]HOBt3-6 hours88-96%Water-soluble carbodiimide, useful for specific applications.

Table 2: Illustrative Yield and Purity for a Dipeptide Synthesis

Peptide SequenceSynthesis StageMethodPurity (by HPLC)Overall Yield (%)
Fmoc-Ala-D-Phe-OtBuAfter Coupling & PurificationLPPS with HBTU/HOBt>98%~92%
Fmoc-Ala-D-Phe-OHAfter Final DeprotectionTFA Cleavage>97%~95% (of this step)

Visualizations

Below are diagrams created using the DOT language to illustrate the key workflows and chemical logic.

LPPS_Workflow cluster_cycle Peptide Elongation Cycle N_Deprotect N-Terminal Deprotection (e.g., Piperidine for Fmoc) Wash1 Washing & Neutralization N_Deprotect->Wash1 Repeat n times Couple Coupling Reaction (Add next Fmoc-AA-OH + Reagents) Wash1->Couple Repeat n times Wash2 Washing & Isolation Couple->Wash2 Repeat n times Wash2->N_Deprotect Repeat n times Final_Deprotect Final C-Terminal Deprotection (TFA) Wash2->Final_Deprotect After n cycles Start Start: N-Protected AA₁ Incorp Couple with This compound Start->Incorp Incorp->N_Deprotect Form Dipeptide End Final Peptide Final_Deprotect->End

Caption: General workflow for Liquid-Phase Peptide Synthesis incorporating this compound.

Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack Fmoc_AA Fmoc-AA-OH (Carboxylic Acid) Active_Ester Fmoc-AA-OBt (Active Ester Intermediate) Fmoc_AA->Active_Ester + HBTU HBTU / HOBt (Coupling Reagents) HBTU->Active_Ester Dipeptide Fmoc-AA-(NH)-D-Phe-OtBu (Protected Dipeptide) Active_Ester->Dipeptide Coupling D_Phe H₂N-D-Phe-OtBu (Free Amine) D_Phe->Dipeptide +

Caption: Logical flow of the HBTU-mediated peptide coupling reaction.

References

Application Note: Synthesis of Peptidomimetics Using D-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Peptides are crucial mediators in a vast array of biological processes, making them attractive candidates for therapeutic development. However, their application as drugs is often hampered by limitations such as low bioavailability and rapid degradation by proteases.[1][2] Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming these limitations.[3][4] A highly effective strategy in peptidomimetic design is the incorporation of D-amino acids, the non-natural enantiomers of the common L-amino acids.[5] The use of D-amino acids confers significant resistance to enzymatic degradation, as proteases are stereospecific for L-amino acid peptide bonds, thereby enhancing the stability and in vivo half-life of the resulting therapeutic agent.[6][7][8][9] This document provides detailed protocols for the synthesis of D-amino acid-containing peptidomimetics via Solid-Phase Peptide Synthesis (SPPS) and outlines key characterization methods.

Core Concepts in D-Amino Acid Peptidomimetic Design

  • Proteolytic Resistance: The primary advantage of incorporating D-amino acids is the enhanced stability against proteases. Peptides containing D-amino acid residues are poor substrates for common peptidases, leading to a significantly longer half-life in biological systems.[7][9]

  • Retro-Inverso Peptides: This specific class of peptidomimetic is constructed by replacing all L-amino acids with their corresponding D-enantiomers and reversing the sequence direction. This modification aims to maintain the spatial orientation of the side chains, potentially preserving the biological activity of the parent L-peptide while gaining the proteolytic stability of a D-peptide.[6][7]

  • D-Amino Acid Scanning: Similar to alanine scanning, this technique involves the systematic replacement of each amino acid in a parent peptide with its D-enantiomer. The resulting analogs are then evaluated to identify residues crucial for bioactivity and to create more stable drug candidates.[10][11]

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most common method for synthesizing peptides and their mimetics is the Fmoc/tBu approach of SPPS.[12][13] The following protocols detail the manual synthesis of a generic D-amino acid-containing peptide on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Protocol 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Weigh 300 mg of Rink Amide resin (typically 0.1 mmol scale) and place it into a solid-phase synthesis vessel.[14] Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation. Drain the DMF.[14]

  • Fmoc Deprotection: Add 8 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 1 hour to remove the Fmoc protecting group from the resin's linker. Drain the solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[14]

  • First D-Amino Acid Coupling (Manual):

    • In a separate vial, dissolve 4 equivalents of the first Fmoc-protected D-amino acid (e.g., Fmoc-D-Ala-OH) and 4 equivalents of a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.

    • Add 8 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups, add a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF to the resin. Agitate for 15 minutes. Wash the resin with DMF and DCM.[12]

Protocol 2: Peptide Chain Elongation Cycle

This cycle is repeated for each subsequent amino acid (L- or D-form) in the sequence.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 20-30 minutes. Drain and wash with DMF (5 times).[14]

  • Amino Acid Coupling: Prepare and add the next activated Fmoc-protected amino acid (4 eq. amino acid, 4 eq. HBTU, 8 eq. DIPEA in DMF) to the resin. Agitate for 2 hours.[13]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring (Optional): A small sample of resin can be taken to perform a Kaiser test to check for the presence of free primary amines, confirming coupling completion. A negative result (yellow beads) indicates a successful coupling.[13]

Protocol 3: Cleavage and Deprotection
  • Final Washing: After the final elongation cycle, wash the resin thoroughly with DCM and dry it under a stream of nitrogen or in vacuo.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the solution dropwise into a 50 mL conical tube filled with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step twice.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether.

Protocol 4: Purification and Characterization
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., LC-MS, MALDI-TOF) to verify the molecular weight.[15] Techniques like Higher-Energy Collisional Dissociation (HCD) can be used to localize the specific position of D-amino acids in the peptide sequence.[16]

Visualizations

Workflow and Pathway Diagrams

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Elongation Cycle (Repeat n times) cluster_final Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotect_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Resin Deprotect 1. Fmoc Deprotection Deprotect_Resin->Deprotect Start Elongation Wash1 2. DMF Wash Deprotect->Wash1 Next Amino Acid Couple 3. Couple Activated D- or L-Amino Acid Wash1->Couple Next Amino Acid Wash2 4. DMF Wash Couple->Wash2 Next Amino Acid Wash2->Deprotect Next Amino Acid Cleave Cleavage from Resin & Side-Chain Deprotection Wash2->Cleave Final Cycle Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize LC-MS Analysis Purify->Characterize

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS) of D-amino acid peptidomimetics.

PPI_Inhibition cluster_pathway Signaling Pathway HER2 HER2 Receptor Dimer HER2-HER3 Dimerization HER2->Dimer HER3 HER3 Receptor HER3->Dimer Signal Downstream Signaling (e.g., PI3K/Akt) Dimer->Signal Peptidomimetic D-Amino Acid Peptidomimetic Inhibitor Peptidomimetic->Dimer Inhibits

Caption: Inhibition of a protein-protein interaction (e.g., HER2-HER3) by a D-amino acid peptidomimetic.

Quantitative Data Summary

The incorporation of D-amino acids significantly impacts the stability and synthesis outcomes of peptidomimetics. The tables below provide representative data for comparison.

Table 1: Comparative Stability of L-Peptide vs. D-Peptidomimetic in Human Serum This table illustrates the enhanced proteolytic resistance of a peptide containing D-amino acids compared to its all-L-amino acid counterpart.

Time (hours)Parent L-Peptide Remaining (%)D-Amino Acid Analog Remaining (%)
0100100
14598
41297
8< 295
24Not Detected91
Data is representative and based on typical stability improvements reported in the literature.[7]

Table 2: Representative SPPS Synthesis and Purification Data This table summarizes typical parameters and expected outcomes for a 10-residue peptide synthesized on a 0.1 mmol scale.

ParameterValue
Synthesis Scale0.1 mmol
Resin TypeRink Amide
Coupling ReagentHBTU/DIPEA
Crude Peptide Yield75-90 mg (approx. 65-80% yield by weight)
Crude Purity (by HPLC)50-70%
Final Yield after HPLC15-25 mg (15-25% overall yield)
Final Purity (by HPLC)> 98%

Table 3: Mass Spectrometry Characterization Summary

Peptide SequenceCalculated Monoisotopic Mass (Da)Observed Mass [M+H]⁺ (Da)Mass Error (ppm)
Ac-Tyr-(D-Ala)-Phe-Gly-NH₂441.2043441.20481.13
(D-Phe)-Lys-Gln-Tyr-(D-Arg)-Trp-NH₂919.4797919.48010.43
Values are hypothetical examples for typical characterization results.

References

Application Note: Efficient and Facile Deprotection of tert-Butyl Esters Using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The tert-butyl (OtBu) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1] Its stability under a variety of reaction conditions and its susceptibility to cleavage under specific acidic conditions make it an invaluable tool for chemists.[1] This application note provides a detailed protocol for the deprotection of tert-butyl esters using trifluoroacetic acid (TFA), a common and highly effective method. The mechanism of cleavage, experimental procedures, and relevant data are presented to guide researchers, scientists, and drug development professionals in the successful application of this methodology.

Introduction

In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy. Carboxylic acids are frequently protected as tert-butyl esters due to their steric hindrance, which imparts stability against many nucleophilic and basic conditions. The removal of the OtBu group is typically accomplished under strong acidic conditions, with trifluoroacetic acid being the reagent of choice due to its strong acidity and the volatile nature of the byproducts.[1] This deprotection is a key step in solid-phase peptide synthesis (SPPS) for unmasking the C-terminal carboxyl group or acidic amino acid side chains.[2][3]

The reaction is generally clean and high-yielding, proceeding at room temperature in a chlorinated solvent like dichloromethane (DCM).[1][4] This note will outline the mechanistic underpinnings of this transformation and provide a standardized protocol for its execution and workup.

Reaction Mechanism

The deprotection of a tert-butyl ester with TFA proceeds through an acid-catalyzed elimination mechanism (AAL1). The key steps are as follows:

  • Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by the highly acidic TFA. This initial and rapid equilibrium activates the ester towards cleavage.

  • Formation of a Stable Carbocation: The protonated ester undergoes unimolecular cleavage of the carbon-oxygen bond, leading to the formation of the corresponding carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation).[1]

  • Fate of the tert-Butyl Cation: The tert-butyl cation can follow two primary pathways. It can be deprotonated by the trifluoroacetate anion to form isobutylene, a volatile gas that can be easily removed from the reaction mixture.[1][5] Alternatively, it can be trapped by a nucleophile. In the absence of other scavengers, the tert-butyl cation can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[6] In syntheses involving sensitive residues like tryptophan or methionine, scavengers are often added to prevent alkylation of the side chains by the tert-butyl cation.[6][7]

Reaction_Mechanism R_OtBu R-CO-O-tBu Protonated_Ester R-C(=O⁺H)-O-tBu R_OtBu->Protonated_Ester + H⁺ TFA H⁺A⁻ (TFA) Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid - (CH₃)₃C⁺ tBu_Cation (CH₃)₃C⁺ Isobutylene CH₂=C(CH₃)₂ + H⁺ tBu_Cation->Isobutylene + A⁻, - H⁺A tBu_TFA (CH₃)₃C-A tBu_Cation->tBu_TFA + A⁻ TFA_Anion A⁻ step1 1. Protonation step2 2. Cleavage step3a 3a. Elimination step3b 3b. Trapping

Caption: Mechanism of TFA-mediated tert-butyl ester deprotection.

Quantitative Data Summary

The deprotection of tert-butyl esters using TFA is generally a high-yielding reaction. The efficiency can depend on the substrate, concentration of TFA, reaction time, and temperature. The following table summarizes typical reaction conditions and reported yields for this transformation.

Substrate TypeTFA ConcentrationSolventTemperatureTime (hours)Yield (%)Reference
Di-tert-butyl 3,3'-iminodipropionateNot specifiedDichloromethaneRoom Temp.3 - 5High-yielding[1]
Ugi Product (Peptoid Synthesis)50% (1:1 with DCM)DichloromethaneRoom Temp.593[8]
N-Boc-L-alanine tert-butyl esterNot specifiedDichloromethaneRoom Temp.Not specifiedQuantitative[9]
pNIPAm-b-ptBuAc-b-pNIPAm6 eq. TFADichloromethaneRoom Temp.7290-98[10]
General Peptide Synthesis95% (with scavengers)Neat or DCMRoom Temp.1 - 2Typically >90[4][7][11]

Experimental Protocols

Protocol 1: General Procedure for Deprotection of a tert-Butyl Ester

This protocol is suitable for a wide range of substrates where the resulting carboxylic acid is stable to the reaction conditions.

Materials:

  • tert-Butyl ester substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether or other suitable anti-solvent for precipitation (optional)

Procedure:

  • Dissolve the tert-butyl ester substrate in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • To the stirred solution, add trifluoroacetic acid (TFA). A common practice is to use a 1:1 mixture of DCM and TFA (v/v), ensuring a significant excess of TFA.[8] For sensitive substrates, a lower concentration of TFA (e.g., 20-50% in DCM) may be employed.[4]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.[1] Reaction times typically range from 1 to 5 hours.[1][8]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][8] Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • The crude carboxylic acid can then be purified. A common method involves dissolving the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether) and inducing precipitation by adding an anti-solvent (e.g., petroleum ether or hexanes).[1] The resulting solid can be collected by filtration.

Protocol 2: Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the final cleavage step in Fmoc-based SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups (including OtBu) are removed simultaneously.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Reaction vessel with a frit

  • Ice bath

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the peptide-bound resin thoroughly with dichloromethane and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail. A standard mixture is Reagent K (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS)). TIS acts as a scavenger for the released carbocations.

  • Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1.5 to 3 hours. The exact time depends on the specific protecting groups being cleaved.

  • Filter the cleavage mixture away from the resin into a clean collection tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume (typically 10-fold excess) of cold diethyl ether.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the precipitated peptide by centrifugation and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.

  • Dry the crude peptide under vacuum.

Experimental_Workflow start Start dissolve Dissolve Substrate in DCM start->dissolve add_tfa Add TFA dissolve->add_tfa react Stir at Room Temperature add_tfa->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Evaporate Solvent & Excess TFA monitor->workup Reaction Complete purify Purify Product workup->purify end End purify->end

Caption: General workflow for tert-butyl ester deprotection.

Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid.[1] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The deprotection of tert-butyl esters using trifluoroacetic acid is a robust and widely applicable method in organic synthesis. Its efficiency, mild reaction conditions (room temperature), and the volatility of its byproducts make it a preferred choice for many applications, from small molecule synthesis to the cleavage of peptides from solid supports. By understanding the reaction mechanism and following established protocols, researchers can reliably and effectively deprotect carboxylic acids to advance their synthetic targets.

References

Revolutionizing Peptide Design: A Guide to Incorporating Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (UAAs) into peptide sequences represents a paradigm shift in peptide engineering and drug discovery. By moving beyond the canonical 20 amino acids, researchers can bestow novel chemical and physical properties upon peptides, enhancing their stability, efficacy, and functionality. This document provides a detailed overview and experimental protocols for the three primary methodologies used to incorporate UAAs into peptide sequences: in vivo biosynthesis, in vitro translation, and chemical synthesis.

Introduction to Unnatural Amino Acids

Unnatural amino acids are amino acid analogs that are not found in the standard genetic code. Their side chains can be modified to include a vast array of functionalities, such as fluorescent probes, photo-crosslinkers, bioorthogonal handles for conjugation, and post-translational modifications.[1] The site-specific incorporation of these custom-designed building blocks allows for the precise tailoring of peptide properties to suit a wide range of applications, from basic research to therapeutic development.

Methods for UAA Incorporation: A Comparative Overview

There are three principal strategies for incorporating UAAs into peptides, each with its own set of advantages and limitations. The choice of method depends on factors such as the desired location and number of UAAs, the length of the peptide, and the required yield.

Method Principle Advantages Disadvantages Typical Yield Fidelity
In Vivo Biosynthesis (Genetic Code Expansion) Repurposing a codon (e.g., a stop codon) to encode a UAA using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[2][3]Site-specific incorporation in living cells, enabling the study of proteins in their native environment.[4]Competition with release factors can lead to truncated products.[3] Lower protein yields compared to wild-type expression.[2]Up to 100 mg/L of culture[2]High, but can be affected by the orthogonality of the synthetase/tRNA pair.[5]
In Vitro Translation (Cell-Free Protein Synthesis) Protein synthesis in a cell extract, allowing direct addition of UAAs and modified tRNAs to the reaction mixture.[6][7]High-throughput screening of UAA-containing proteins.[8] Incorporation of toxic or membrane-impermeable UAAs.[6]Lower overall yield compared to in vivo methods. Cost of reagents can be high.~1 mg/mL of reaction mixture[7]Can be improved by removing near-cognate tRNAs.[5]
Chemical Synthesis (Solid-Phase Peptide Synthesis) Stepwise addition of amino acids, including UAAs, to a growing peptide chain on a solid support.[9][10]Precise control over the sequence and the ability to incorporate multiple different UAAs.[11] Not limited by the translational machinery.Limited to shorter peptides (typically < 50-70 amino acids).[9] Can be time-consuming and labor-intensive.Varies depending on peptide length and complexity.Very high, determined by the purity of the synthetic amino acids.

Experimental Protocols

In Vivo UAA Incorporation via Amber Codon Suppression in E. coli

This protocol describes the site-specific incorporation of a UAA into a target protein expressed in E. coli using the amber stop codon (UAG) suppression method.[12] This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the UAA and charges it onto an orthogonal suppressor tRNA (tRNA CUA), which in turn recognizes the UAG codon in the mRNA.[2][3]

Workflow Diagram:

in_vivo_uaa_incorporation cluster_preparation Preparation cluster_expression Expression & Incorporation cluster_analysis Analysis Plasmid_Construction Plasmid Construction: - Target gene with amber codon (UAG) - Orthogonal aaRS - Orthogonal tRNA_CUA E_coli_Transformation E. coli Transformation Plasmid_Construction->E_coli_Transformation Transform competent E. coli Culture_Growth Culture Growth E_coli_Transformation->Culture_Growth Inoculate culture UAA_Addition UAA Addition Culture_Growth->UAA_Addition Grow to mid-log phase Protein_Expression Induce Protein Expression UAA_Addition->Protein_Expression Add UAA to media Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Induce with IPTG Protein_Purification Protein Purification Cell_Lysis->Protein_Purification Harvest and lyse cells Verification Verification (e.g., MS, Western Blot) Protein_Purification->Verification Purify target protein

Caption: Workflow for in vivo UAA incorporation.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with an in-frame amber codon (UAG) at the desired position.

  • Plasmid encoding the orthogonal aaRS/tRNA CUA pair (e.g., pEVOL).[2]

  • Unnatural amino acid (UAA)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene and the plasmid carrying the orthogonal aaRS/tRNA CUA pair. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • UAA Addition: Add the UAA to the culture to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubation: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation.

  • Purification and Analysis: Purify the UAA-containing protein using standard chromatography techniques. Confirm UAA incorporation by mass spectrometry or Western blot analysis.

In Vitro UAA Incorporation using a Cell-Free Protein Synthesis (CFPS) System

This protocol outlines the incorporation of a UAA into a target protein using an E. coli-based CFPS system.[6] This method offers a rapid and flexible platform for producing UAA-containing proteins without the constraints of a living cell.[13]

Workflow Diagram:

in_vitro_uaa_incorporation cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Template_DNA Template DNA (linear or plasmid) Reaction_Setup Reaction Setup Template_DNA->Reaction_Setup CFPS_Mix Cell-Free Protein Synthesis Mix (E. coli extract, buffers, energy source) CFPS_Mix->Reaction_Setup UAA_Components UAA Components: - UAA - Orthogonal aaRS - Orthogonal tRNA_CUA UAA_Components->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Combine components Protein_Analysis Protein Analysis (e.g., SDS-PAGE, Western Blot) Incubation->Protein_Analysis Incubate at 37°C Purification Optional: Protein Purification Protein_Analysis->Purification

Caption: Workflow for in vitro UAA incorporation.

Materials:

  • E. coli S30 cell extract-based CFPS kit

  • Plasmid or linear DNA template encoding the target protein with an amber codon

  • Orthogonal aaRS and tRNA CUA

  • Unnatural amino acid (UAA)

  • Amino acid mixture (lacking the natural amino acid to be replaced if applicable)

  • Energy source (e.g., ATP, GTP)

Protocol:

  • Reaction Mix Preparation: Prepare the CFPS reaction mixture according to the manufacturer's instructions.

  • Component Addition: To the reaction mixture, add the DNA template, the UAA (typically 1-2 mM), the orthogonal aaRS, and the orthogonal tRNA CUA.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Analysis: Analyze the protein expression by SDS-PAGE and Western blot. The UAA-containing protein can be purified if necessary.

Chemical Synthesis of UAA-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing a UAA using Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] This method allows for the creation of peptides with a wide variety of modifications and is not limited by the cellular translational machinery.[14]

Workflow Diagram:

spss_workflow cluster_synthesis Synthesis Cycle cluster_finalization Finalization Resin_Preparation Resin Preparation Deprotection Fmoc Deprotection Resin_Preparation->Deprotection Swell resin Coupling Amino Acid Coupling (including UAA) Deprotection->Coupling Remove Fmoc group Washing Washing Coupling->Washing Couple next amino acid Washing->Deprotection Repeat cycle Cleavage Cleavage from Resin Washing->Cleavage After final coupling Purification Purification (e.g., HPLC) Cleavage->Purification Cleave and deprotect Characterization Characterization (e.g., MS) Purification->Characterization Purify peptide

Caption: Workflow for SPPS of UAA-containing peptides.

Materials:

  • Fmoc-protected amino acids and UAA

  • Solid-phase synthesis resin (e.g., Rink amide resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

  • HPLC system for purification

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (or UAA) with a coupling reagent and couple it to the deprotected N-terminus of the growing peptide chain.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Troubleshooting

Problem Possible Cause Solution
Low yield of UAA-containing protein (In Vivo) Inefficient suppression of the stop codon.Optimize the concentration of the UAA. Use a strain with a deleted release factor 1 (RF1).[3]
No protein expression (In Vitro) Degradation of DNA template or CFPS reagents.Use fresh reagents and nuclease-free water. Optimize DNA template concentration.
Incomplete synthesis (SPPS) Steric hindrance or aggregation of the growing peptide chain.Use a different coupling reagent or a higher temperature. Incorporate pseudoproline dipeptides to disrupt secondary structures.[9]
UAA not incorporated Inactive orthogonal aaRS or UAA insolubility.Verify the activity of the aaRS. Dissolve the UAA in a suitable solvent before adding to the media/reaction.

Conclusion

The ability to incorporate unnatural amino acids into peptide sequences has opened up new frontiers in peptide design and engineering. The methods outlined in this document provide a comprehensive toolkit for researchers to create novel peptides with enhanced properties. By carefully selecting the appropriate incorporation strategy and optimizing the experimental conditions, scientists can unlock the full potential of UAAs for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for H-D-Phe-OtBu.HCl in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-D-Phe-OtBu.HCl, or D-Phenylalanine tert-butyl ester hydrochloride, is a protected amino acid derivative that serves as a critical building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. Its unique structural features—the D-configuration of the alpha-carbon and the tert-butyl ester protection of the carboxyl group—offer significant advantages in the synthesis of peptides with enhanced therapeutic properties. The D-amino acid configuration confers resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug. The tert-butyl ester provides a stable yet readily cleavable protecting group for the C-terminus during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of therapeutic peptides.

Key Applications in Drug Discovery

The primary application of this compound is in the synthesis of peptides with improved pharmacological profiles. The incorporation of D-phenylalanine can lead to:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer plasma half-life and improved bioavailability.[1][2][3]

  • Receptor Selectivity and Affinity: The stereochemistry of amino acid residues can significantly influence the conformation of a peptide, thereby altering its binding affinity and selectivity for its biological target.[4][5]

  • Development of Opioid Peptides: A prominent application is in the synthesis of enkephalin and other opioid peptide analogs for pain management. The inclusion of D-amino acids can enhance analgesic potency and duration of action.[2][4][5][6]

Data Presentation: Properties of this compound

PropertyValue
Chemical Name D-Phenylalanine tert-butyl ester hydrochloride
Molecular Formula C₁₃H₂₀ClNO₂
Molecular Weight 257.76 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and DMF
Primary Application Protected amino acid for peptide synthesis

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Enkephalin Analog using Fmoc Chemistry

This protocol describes the manual solid-phase synthesis of a pentapeptide enkephalin analog, Tyr-D-Ala-Gly-D-Phe-Leu, utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This compound is incorporated as Fmoc-D-Phe-OH.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Gly-OH, Fmoc-D-Phe-OH , Fmoc-L-Leu-OH

  • This compound (as a precursor for Fmoc-D-Phe-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Kaiser test kit

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Fmoc-L-Leu-OH):

    • Pre-activate Fmoc-L-Leu-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Coupling of subsequent amino acids):

    • Repeat the Fmoc deprotection step as in step 2.

    • Sequentially couple the following amino acids using the same activation and coupling procedure as in step 3:

      • Fmoc-D-Phe-OH

      • Fmoc-Gly-OH

      • Fmoc-D-Ala-OH

      • Fmoc-L-Tyr(tBu)-OH

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol assesses the stability of the synthesized D-amino acid-containing peptide against proteolytic degradation compared to its all-L-amino acid counterpart.

Materials:

  • Synthesized peptide (Tyr-D-Ala-Gly-D-Phe-Leu)

  • Control L-peptide (Tyr-L-Ala-Gly-L-Phe-Leu)

  • Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in a suitable buffer)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • RP-HPLC system

  • Trifluoroacetic acid (TFA) solution (for quenching the reaction)

Procedure:

  • Peptide Incubation with Protease:

    • Prepare solutions of the test peptide and the control L-peptide in PBS.

    • Incubate the peptides with the protease solution (e.g., trypsin) at a specific ratio (e.g., 1:100 enzyme to peptide by weight) at 37°C.

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.

    • Quench the enzymatic reaction by adding an equal volume of 1% TFA solution.

  • Peptide Incubation in Human Serum:

    • Incubate the test peptide and control L-peptide in 50% human serum at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots.

    • Precipitate the serum proteins by adding an equal volume of acetonitrile containing 1% TFA. Centrifuge to pellet the proteins.

  • Analysis by RP-HPLC:

    • Analyze the supernatant from the quenched reactions by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.

Quantitative Data Summary

The incorporation of D-amino acids into opioid peptides like enkephalins has been shown to significantly impact their biological activity. The following table summarizes representative data for enkephalin analogs.

PeptideReceptor Binding Affinity (Ki, nM) - µ-opioid receptorReceptor Binding Affinity (Ki, nM) - δ-opioid receptorIn Vivo Analgesic Potency (ED₅₀, nmol/mouse)
[Leu⁵]-Enkephalin (L-analog)~1.5~10>100
[D-Ala², D-Leu⁵]-Enkephalin (DADLE)~2.0~0.5~5
[D-Ala², D-Phe⁵]-Enkephalin~0.8~25~2

Note: The data presented are representative values from the literature and may vary depending on the specific assay conditions.

Visualization of Concepts

Experimental Workflow for Peptide Synthesis and Evaluation

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation Resin_Prep Resin Swelling & Deprotection Coupling Amino Acid Coupling (Fmoc-D-Phe-OH) Resin_Prep->Coupling Step 1 Elongation Iterative Deprotection & Coupling Coupling->Elongation Step 2 Cleavage Cleavage & Deprotection Elongation->Cleavage Step 3 Purification RP-HPLC Purification Cleavage->Purification Step 4 Stability_Assay Enzymatic Stability Assay Purification->Stability_Assay Binding_Assay Receptor Binding Assay Purification->Binding_Assay Functional_Assay In Vivo Analgesic Assay Binding_Assay->Functional_Assay

Caption: Workflow for the synthesis and evaluation of D-amino acid-containing peptides.

Signaling Pathway of an Opioid Peptide Analog

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Peptide D-Phe Containing Opioid Peptide Opioid_Receptor Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binding G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channel Ion Channel G_Protein->Ion_Channel Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP Cellular_Response Analgesia cAMP->Cellular_Response Decreased signaling Ion_Channel->Cellular_Response Altered ion flow

Caption: Simplified signaling pathway of a Gi/o-coupled opioid receptor activated by a D-Phe containing peptide.

Conclusion

This compound is an indispensable reagent for the synthesis of peptide-based drug candidates with enhanced stability and tailored biological activity. The protocols and data presented herein provide a framework for researchers to effectively utilize this building block in their drug discovery and development programs. The ability to create more robust and potent therapeutic peptides by incorporating D-amino acids like D-phenylalanine continues to drive innovation in peptide-based medicine.

References

Application Notes and Protocols for the Use of H-D-Phe-OtBu.HCl in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride) into peptide sequences using automated solid-phase peptide synthesizers (SPPS). The protocols are optimized for Fmoc/tBu chemistry and are particularly suited for modern microwave-assisted synthesizers.

Introduction

This compound is a critical building block for the synthesis of peptides with enhanced biological stability and unique conformational properties. The incorporation of D-amino acids can render peptides resistant to enzymatic degradation, a crucial attribute for therapeutic peptide development. The tert-butyl (OtBu) ester provides side-chain protection that is readily removable under standard acidic cleavage conditions. Automated synthesis offers a rapid and reliable method for producing these modified peptides with high purity.[1][2] This document outlines the necessary protocols and considerations for the successful automated synthesis of peptides containing this compound.

Chemical Properties and Advantages

  • Enzymatic Stability: The presence of a D-amino acid at a specific position can block recognition by proteases, thereby increasing the in-vivo half-life of the peptide.

  • Conformational Constraints: The incorporation of D-phenylalanine can induce specific turns or secondary structures within the peptide, which can be essential for receptor binding and biological activity.

  • Orthogonal Protection: The OtBu protecting group is compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[1][2] It is stable during the repetitive basic conditions of Fmoc-deprotection and is efficiently removed during the final acidic cleavage from the resin.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis on a microwave-assisted automated peptide synthesizer, such as the CEM Liberty Blue™.[3][4] Parameters can be adapted for other automated synthesizers with appropriate adjustments.

3.1. Reagents and Materials

Reagent/MaterialGradeRecommended Supplier
This compoundPeptide Synthesis GradeMajor Peptide/Amino Acid Suppliers
Rink Amide Resin100-200 mesh, 0.4-0.8 mmol/gStandard SPPS Resin Suppliers
Other Fmoc-Amino AcidsPeptide Synthesis GradeStandard SPPS Amino Acid Suppliers
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeChemical Supplier
PiperidinePeptide Synthesis GradeChemical Supplier
Dichloromethane (DCM)ACS GradeChemical Supplier
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeMajor Coupling Reagent Suppliers
Oxyma PurePeptide Synthesis GradeMajor Coupling Reagent Suppliers
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Chemical Supplier
Triisopropylsilane (TIS)Reagent GradeChemical Supplier
1,2-Ethanedithiol (EDT)Reagent GradeChemical Supplier
Diethyl EtherACS GradeChemical Supplier

3.2. Automated Synthesis Cycles

The synthesis cycle consists of two main steps: Fmoc deprotection and amino acid coupling. The following is a generalized protocol.

3.2.1. Fmoc Deprotection

  • Reagent: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add the deprotection solution to the resin-bound peptide.

    • Microwave irradiation (if applicable) at a maximum of 75°C for 3-5 minutes.

    • Drain the reaction vessel.

    • Repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times).

3.2.2. Amino Acid Coupling for this compound

Due to the potential for steric hindrance, a robust activation method and optimized coupling conditions are recommended.

  • Reagents:

    • Fmoc-protected amino acid (5 equivalents relative to resin loading)

    • DIC (5 equivalents)

    • Oxyma Pure (5 equivalents)

  • Procedure:

    • Prepare a solution of the Fmoc-amino acid, DIC, and Oxyma Pure in DMF.

    • Allow for a pre-activation time of 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Microwave irradiation at a maximum of 90°C for 5-10 minutes. For non-microwave synthesizers, a coupling time of 60-120 minutes is recommended.

    • Wash the resin thoroughly with DMF (3-5 times).

3.3. Cleavage and Deprotection

  • Cleavage Cocktail (Reagent R): 95% TFA, 2.5% TIS, 2.5% Water. For peptides containing tryptophan, the addition of 1-2% EDT is recommended.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir or gently agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Data Presentation

The following table summarizes the key parameters for the automated synthesis protocol for incorporating this compound.

ParameterSettingNotes
Synthesis Scale 0.1 mmol
Resin Rink AmideCan be adapted for other resins.
Deprotection Reagent 20% Piperidine in DMF
Deprotection Time (Microwave) 2 x 3-5 minAt a maximum of 75°C.
Coupling Reagents Fmoc-AA (5 eq.), DIC (5 eq.), Oxyma Pure (5 eq.)
Coupling Time (Microwave) 5-10 minAt a maximum of 90°C. Double coupling may be beneficial for hindered residues.
Coupling Time (Conventional) 60-120 min
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% WaterAdjust with scavengers as needed based on peptide sequence.
Cleavage Time 2-4 hoursAt room temperature.

Expected Purity and Yield: Based on syntheses of analogous peptides, the expected crude purity for a peptide containing a single D-Phe(OtBu) residue is typically in the range of 70-85%, with a final yield after purification of 30-50%. These values can vary depending on the overall peptide sequence and length.

Visualizations

Diagram 1: Automated SPPS Workflow

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Final Residue? Wash2->Repeat Repeat->Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Yes Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis Precipitation->Purification

Caption: General workflow for automated solid-phase peptide synthesis (SPPS).

Diagram 2: Signaling Pathway for Peptide-Receptor Interaction

Peptide_Receptor_Interaction Peptide Peptide with This compound Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Application Note: HPLC Purification of Peptides Containing D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The incorporation of non-natural amino acids, such as D-phenylalanine (D-Phe), into peptide sequences is a critical strategy in modern drug discovery. This substitution can significantly enhance peptide stability against enzymatic degradation, improve receptor binding affinity, and prolong in vivo half-life. However, the presence of a D-amino acid can alter the peptide's physicochemical properties, presenting unique challenges for purification. The primary challenge lies in separating the desired D-Phe-containing peptide from a complex mixture of impurities generated during solid-phase peptide synthesis (SPPS). These impurities may include deletion sequences, truncated peptides, and diastereomers (peptides containing the L-phenylalanine enantiomer) resulting from incomplete coupling or racemization.[1]

This application note provides detailed protocols for the purification of peptides containing D-phenylalanine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[2] It covers both the primary purification of the crude peptide and the subsequent analysis of its chiral purity.

Part 1: Standard Purification by Reversed-Phase HPLC (Achiral Separation)

The initial purification step aims to isolate the target peptide from synthesis-related impurities based on hydrophobicity. Standard C18 or C8 reversed-phase columns are typically used for this purpose.[2][3] It is important to note that this achiral method will not separate the desired D-Phe peptide from its L-Phe diastereomer. However, peptides containing D-amino acids often elute slightly earlier than their all-L-amino acid counterparts under typical RP-HPLC conditions.[4]

Experimental Workflow: RP-HPLC Purification

The overall process for purifying a crude peptide containing D-phenylalanine is outlined below. It begins with sample preparation and analytical method development, followed by scaling up to preparative purification, and concludes with fraction analysis and lyophilization.

RP_HPLC_Workflow cluster_prep Preparation & Development cluster_purification Purification & Analysis cluster_final Final Processing start Crude D-Phe Peptide prep Sample Preparation (Dissolution in appropriate solvent, filtration) start->prep dev Analytical HPLC (Method Development & Optimization) prep->dev prep_hplc Preparative RP-HPLC (Scale-up of analytical method) dev->prep_hplc collect Fraction Collection (Based on UV absorbance at 214-220 nm) prep_hplc->collect analysis Purity Analysis of Fractions (Analytical HPLC or LC/MS) collect->analysis decision Fractions >95% Pure? analysis->decision pool Pool Pure Fractions & Lyophilize decision->pool Yes repurify Re-purify Impure Fractions (Optimize Gradient) decision->repurify No end Purified D-Phe Peptide pool->end repurify->prep_hplc

Caption: Workflow for the purification of D-phenylalanine containing peptides.
Protocol 1: Preparative RP-HPLC

  • Sample Preparation:

    • Accurately weigh the crude lyophilized peptide.

    • Dissolve the peptide in a minimal volume of a suitable solvent. For many peptides, a solution of 50% acetonitrile in water is effective.[5] If solubility is an issue, small amounts of additives like trifluoroacetic acid (TFA) or formic acid can be used.[6] For highly hydrophobic peptides, dimethylsulfoxide (DMSO) may be required.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]

  • Method Development (Analytical Scale):

    • Before scaling up, optimize the separation on an analytical column (e.g., 4.6 mm ID) with the same stationary phase as the preparative column.[7]

    • Perform a scouting gradient (e.g., 5-95% Acetonitrile over 30 minutes) to determine the approximate elution time of the target peptide.

    • Optimize the gradient to maximize the resolution between the target peptide and closely eluting impurities. A shallow gradient (e.g., 0.5-1% change in organic solvent per minute) around the elution point of the peptide is often effective.[7][8]

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the filtered peptide sample. The amount of peptide to inject depends on the column dimensions.[9]

    • Run the optimized gradient method.

    • Monitor the elution profile using a UV detector, typically at 214 nm (for the peptide backbone) and 255 nm or 280 nm if other aromatic residues are present.[10]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak. It is advisable to collect separate fractions for the peak front, apex, and tail to isolate the purest material.[5]

    • Analyze the purity of each collected fraction using analytical RP-HPLC or LC/MS.

    • Pool all fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry, fluffy powder.[7]

Data Presentation: Typical RP-HPLC Conditions

The following table summarizes typical starting conditions for the purification of D-phenylalanine containing peptides. These parameters should be optimized for each specific peptide.

ParameterAnalytical ScalePreparative Scale
Column Type C18, 300Å pore size[11]C18, 300Å pore size
Column Dimensions 4.6 x 150 mm21.2 x 250 mm
Particle Size 5 µm5 - 10 µm
Mobile Phase A 0.1% TFA in Water[2]0.1% TFA in Water[2]
Mobile Phase B 0.1% TFA in Acetonitrile[2]0.1% TFA in Acetonitrile[2]
Flow Rate 1.0 mL/min[7]15 - 20 mL/min
Gradient Optimized shallow linear gradient (e.g., 20-50% B over 30 min)[10]Scaled from analytical gradient
Detection UV at 214 nm, 220 nm, 255 nm[10]UV at 214 nm, 220 nm, 255 nm[10]
Sample Load 0.1 - 1 mg20 - 100 mg

Part 2: Chiral Purity Analysis

After purification by standard RP-HPLC, it is often necessary to confirm the enantiomeric integrity of the D-phenylalanine residue. Standard achiral columns cannot distinguish between the D-Phe peptide and its L-Phe diastereomer. This analysis requires a chiral stationary phase (CSP). Teicoplanin-based chiral columns are highly effective for separating N-acylated amino acid enantiomers and their corresponding peptides.[12][13]

Conceptual Diagram: Chiral Separation

Chiral separation is achieved through the formation of transient, short-lived diastereomeric complexes between the enantiomers in the sample and the chiral stationary phase. The differing stability of these complexes leads to different retention times.

Chiral_Separation cluster_input Input cluster_process Separation Process cluster_output Output Chromatogram peptide_mix Purified Peptide (Potential D/L Mixture) injection Injection onto Chiral Column peptide_mix->injection column Chiral Stationary Phase (CSP) forms transient diastereomeric complexes with different interaction energies injection->column peak1 D-Phe Peptide Elutes (Retention Time 1) column->peak1 Weaker Interaction peak2 L-Phe Peptide Elutes (Retention Time 2) column->peak2 Stronger Interaction

Caption: Principle of chiral separation of D/L-peptide isomers on a CSP.
Protocol 2: Chiral HPLC Analysis

  • Sample Preparation:

    • Dissolve a small amount of the purified peptide (approx. 0.1 mg/mL) in the mobile phase.[13]

    • Filter the sample through a 0.45 µm syringe filter.

  • Chiral HPLC Run:

    • Equilibrate the chiral column with the mobile phase.

    • Inject the sample.

    • Run the analysis under isocratic conditions. The mobile phase composition is critical for achieving separation and may require optimization.

    • Monitor the chromatogram for two separate peaks corresponding to the D- and L-phenylalanine containing peptides.

Data Presentation: Typical Chiral HPLC Conditions

The following table provides a starting point for the chiral analysis of peptides containing D-phenylalanine.

ParameterRecommended Condition
Column Type Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T)[13]
Column Dimensions 4.6 x 250 mm
Particle Size 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (e.g., 100% MeOH with 0.1% AcOH and 0.1% TEA)[13]
Flow Rate 1.0 mL/min
Mode Isocratic
Temperature 25 °C (can be varied to optimize resolution)
Detection UV at 214 nm, 255 nm

The successful purification of peptides containing D-phenylalanine is a two-stage process. The initial, primary purification is achieved using standard reversed-phase HPLC on an achiral stationary phase like C18 to remove synthesis-related impurities. This is followed by a specialized analytical step using a chiral stationary phase to verify the enantiomeric purity of the final product. By optimizing the gradient in the preparative step and selecting the appropriate column and mobile phase for the chiral analysis, high-purity D-Phe-containing peptides can be reliably obtained for research and development applications.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing H-D-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development to enhance pharmacological properties such as potency, stability, and bioavailability. H-D-Phe-OtBu.HCl, the hydrochloride salt of D-phenylalanine tert-butyl ester, is an important building block used in solid-phase peptide synthesis to introduce a C-terminal modification. The tert-butyl ester protecting group provides stability during synthesis and can be cleaved under specific conditions. Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides. Mass spectrometry (MS), coupled with liquid chromatography (LC), is an indispensable tool for this purpose, offering high sensitivity and specificity for identification and quantification.

This application note provides detailed protocols for the sample preparation, LC-MS/MS analysis, and data interpretation of peptides containing this compound.

Key Challenges and Solutions

The analysis of peptides containing protecting groups like the tert-butyl ester presents unique challenges:

  • In-source Fragmentation: The lability of the tert-butyl group can lead to fragmentation within the ion source of the mass spectrometer, complicating data interpretation.

  • Chromatographic Behavior: The hydrophobicity of the tert-butyl group can alter the chromatographic retention of the peptide, requiring optimization of the LC method.

  • Quantification Accuracy: Incomplete digestion or modification can affect the accuracy of quantification.

This guide provides optimized protocols to mitigate these challenges and ensure reliable and reproducible results.

Experimental Workflow

The overall workflow for the analysis of this compound containing peptides is outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Peptide Sample Desalting Desalting & Buffer Exchange Sample->Desalting Digestion Enzymatic Digestion (Optional) Desalting->Digestion LC Liquid Chromatography Separation Digestion->LC MS Mass Spectrometry (MS1) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Identification Peptide Identification MSMS->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of this compound containing peptides.

Predicted Fragmentation Pathway

The fragmentation of peptides containing a C-terminal tert-butyl ester is expected to be influenced by the lability of this protecting group. In addition to the typical b- and y-ion series from peptide backbone fragmentation, a characteristic neutral loss of isobutylene (56 Da) or the tert-butyl group (57 Da) from the precursor ion is anticipated.

Fragmentation Precursor [M+H]+ NeutralLoss1 [M+H - C4H8]+ Precursor->NeutralLoss1 Loss of isobutylene (56 Da) NeutralLoss2 [M+H - C4H9]+ Precursor->NeutralLoss2 Loss of tert-butyl radical (57 Da) b_ions b-ions Precursor->b_ions Peptide Backbone Fragmentation y_ions y-ions Precursor->y_ions Peptide Backbone Fragmentation

Troubleshooting & Optimization

Technical Support Center: H-D-Phe-OtBu.HCl Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with H-D-Phe-OtBu.HCl in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency for this compound?

Low coupling efficiency with this compound is often attributed to steric hindrance. The bulky tert-butyl (tBu) protecting group on the C-terminus, combined with the phenyl side chain, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[1][2] This steric interference is a primary factor affecting the reaction rate. Additionally, aggregation of the growing peptide chain on the resin can further block reactive sites, leading to incomplete coupling.[3][4]

Q2: My standard coupling protocol using DCC or DIC is resulting in low yield. What should I do?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like this compound.[5] It is highly recommended to switch to a more potent coupling reagent. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP), are generally more effective for these challenging couplings as they form highly reactive esters that can overcome the steric barrier.[6]

Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids like this compound?

For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred. HATU and PyAOP are considered among the most efficient due to the formation of OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP. Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[6]

Q4: I've switched to a more powerful coupling reagent, but the coupling is still incomplete. What other parameters can I optimize?

If a powerful coupling reagent alone is insufficient, consider the following strategies:

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated this compound and coupling reagents. This is a common and effective method to drive the reaction to completion.[1]

  • Increase Temperature: Performing the coupling reaction at an elevated temperature (e.g., 35-50°C) can increase the reaction rate and improve efficiency. However, this should be done cautiously as it can also increase the risk of side reactions like racemization.[7]

  • Optimize Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solution (e.g., from 0.2 M to 0.5 M) can significantly improve coupling efficiency, especially for difficult sequences.[2]

  • Solvent Choice: While DMF is a standard solvent, for sequences prone to aggregation, consider using N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of a chaotropic salt or a solvent like DMSO to disrupt secondary structures.[4]

Q5: How can I monitor the coupling efficiency of this compound during my synthesis?

Several methods can be used to monitor coupling efficiency:

  • Kaiser Test: This is a qualitative colorimetric test to detect free primary amines on the resin. A positive result (blue/purple color) indicates incomplete coupling.[8]

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting free amines.

  • HPLC Analysis of a Test Cleavage: A small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by High-Performance Liquid Chromatography (HPLC) to assess the purity and identify any deletion sequences corresponding to the failed coupling of this compound.[8]

  • Mass Spectrometry (MS): Analysis of the crude product by MS after a test cleavage is a direct way to identify the presence of the desired product and any deletion byproducts.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low coupling efficiency of this compound.

Problem: Low yield of the desired peptide, with HPLC/MS analysis showing a significant peak corresponding to a deletion of the D-Phe residue.

Data Presentation

The following tables summarize key data relevant to optimizing the coupling of sterically hindered amino acids. While specific data for this compound is limited in the literature, the following provides a general comparison of commonly used coupling reagents.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExamplesRelative ReactivityAdvantagesDisadvantages
Carbodiimides DCC, DICStandardCost-effective.Often inefficient for hindered couplings; can lead to N-acylurea formation.[5][6]
Phosphonium Salts PyBOP, PyAOPHighHigh coupling efficiency; less risk of racemization compared to some uronium salts.Byproducts can be difficult to remove.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUVery HighFast reaction times; highly effective for hindered residues.[6][9]Potential for guanidinylation of the N-terminus if not pre-activated; higher cost.

Table 2: Recommended Reaction Conditions for Difficult Couplings

ParameterStandard ConditionRecommended for this compoundRationale
Coupling Reagent DIC/HOBtHATU, HCTU, or COMUHigher reactivity to overcome steric hindrance.[6]
Equivalents of Amino Acid 3-5 eq.5 eq. or higherDrives the reaction to completion.
Equivalents of Coupling Reagent 3-5 eq.5 eq. or higherEnsures complete activation of the amino acid.
Reaction Time 1-2 hours2-4 hours or double couplingAllows more time for the sterically hindered reaction to proceed.[1]
Temperature Room TemperatureRoom Temperature to 50°CIncreases reaction kinetics, but monitor for racemization.[7]
Solvent DMFDMF or NMPNMP can be better at solvating aggregating sequences.[4]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for a Non-Hindered Amino Acid
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test on a small sample of beads. If the test is positive (blue), repeat the coupling step.

Protocol 2: Optimized Coupling for this compound (Double Coupling with HATU)
  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • First Coupling:

    • In a separate vessel, dissolve this compound (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.

    • Allow to pre-activate for 1-2 minutes.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x).

  • Second Coupling:

    • Repeat the activation and coupling steps with a fresh solution of this compound, HATU, and DIPEA.

    • Shake for another 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test. If the test is still positive, consider capping the unreacted amines before proceeding to the next cycle.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Efficiency of this compound Detected check_reagents Verify Reagent Quality and Age start->check_reagents switch_coupler Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) check_reagents->switch_coupler monitor Monitor with Kaiser Test / Test Cleavage switch_coupler->monitor double_couple Implement Double Coupling Protocol double_couple->monitor increase_temp Increase Reaction Temperature (e.g., to 40°C) increase_temp->monitor optimize_conc Increase Reagent Concentrations optimize_conc->monitor change_solvent Change Solvent (e.g., NMP) or Add Chaotropic Agents change_solvent->monitor monitor->double_couple Incomplete monitor->increase_temp Still Incomplete monitor->optimize_conc Still Incomplete monitor->change_solvent Still Incomplete success Coupling Successful monitor->success Complete failure Consult Further / Redesign Synthesis Strategy monitor->failure Persistent Failure

Caption: A flowchart for troubleshooting low coupling efficiency.

Diagram 2: Logical Relationship of Factors Affecting Coupling Efficiency

Factors_Affecting_Coupling cluster_amino_acid Amino Acid Properties cluster_reaction_conditions Reaction Conditions cluster_peptide_chain Growing Peptide Chain Steric_Hindrance Steric Hindrance (tBu group, Phenyl side chain) Low_Efficiency Low Coupling Efficiency Steric_Hindrance->Low_Efficiency Coupling_Reagent Coupling Reagent (e.g., DIC vs. HATU) Coupling_Reagent->Low_Efficiency Temperature Temperature Temperature->Low_Efficiency Concentration Reagent Concentration Concentration->Low_Efficiency Solvent Solvent (e.g., DMF, NMP) Aggregation Peptide Aggregation Solvent->Aggregation Aggregation->Low_Efficiency

Caption: Factors influencing this compound coupling.

References

Technical Support Center: Prevention of D-Amino Acid Racemization During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization of D-amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is a chemical process where a pure enantiomer, such as a D-amino acid, is converted into a mixture of both its D and L forms.[1] During peptide coupling, the chiral integrity of the α-carbon of the amino acid is compromised, leading to the incorporation of the incorrect stereoisomer into the peptide sequence. This can have profound effects on the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways through which racemization occurs during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. The subsequent nucleophilic attack by the amine component on the now achiral oxazolone ring can produce both the desired peptide and the undesired diastereomer.[1]

  • Direct Enolization: This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, which results in the formation of an enolate intermediate. This achiral enolate can then be protonated from either side, leading to racemization. While less common, this pathway can be significant under strongly basic conditions.[2]

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization A Activated D-Amino Acid B Oxazolone Intermediate (Achiral) A->B Cyclization C D-Peptide (Desired) B->C Amine Attack D L-Peptide (Undesired) B->D Amine Attack E Activated D-Amino Acid F Enolate Intermediate (Achiral) E->F Base Abstraction G D-Peptide (Desired) F->G Protonation H L-Peptide (Undesired) F->H Protonation

Primary pathways for racemization during peptide coupling.

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[3][4] Other amino acids with electron-withdrawing groups in their side chains can also be more prone to this side reaction.[2] Protecting the imidazole nitrogen of histidine can help reduce racemization.[3][5]

Troubleshooting Guide: High Levels of D-Isomers Detected

This guide provides a step-by-step approach to troubleshoot and mitigate high levels of D-isomer impurities in your synthesized peptide.

Troubleshooting_Workflow Start High D-Isomer Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step2 Step 2: Scrutinize the Base Step1->Step2 Step3 Step 3: Assess Solvent & Temperature Step2->Step3 Step4 Step 4: Review Protocol for Sensitive Amino Acids Step3->Step4 End Reduced Racemization Step4->End

Troubleshooting workflow for high D-isomer content.
Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable, less reactive active ester that is less prone to racemization.[1]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" as they form active esters in situ. However, the choice of additive used in their formulation (HOBt vs. HOAt vs. OxymaPure) has a significant impact.[1] For challenging couplings, COMU has demonstrated a very low tendency for racemization.[1][6][7]

Data Presentation: Comparison of Coupling Additives on Racemization

AdditiveCoupling Reagent% D/L IsomerReference
HOBtDIC14.8%[1]
HOAtDIC5.9%[1]
OxymaPureDIC7.7%[1]
Oxyma-BDIC5.1%[1]

Recommendation: If you are using HOBt, consider switching to HOAt or Oxyma-based additives, as they are more effective at suppressing racemization.[8]

Step 2: Scrutinize the Base Used

The presence of a base, often necessary with onium salt reagents, can promote racemization by facilitating the abstraction of the alpha-proton.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[1][9]

  • Impact on Racemization: The strength and steric hindrance of the base are important factors. Stronger, less hindered bases can increase the rate of racemization.[1][8] For sensitive amino acids like Cysteine, using a hindered base like 2,4,6-collidine can be beneficial.[4][10]

Data Presentation: Influence of Base on Racemization

BasepKaSteric HindranceRacemization Potential
Triethylamine10.75LowHigh
DIPEA10.1HighModerate
NMM7.38ModerateLow
2,4,6-Collidine7.43HighVery Low

Recommendation: For couplings prone to racemization, switch to a weaker and more sterically hindered base like NMM or 2,4,6-collidine.[8]

Step 3: Assess Solvent and Temperature Conditions
  • Solvents: The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction. While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common, consider alternatives for problematic couplings.[1]

  • Temperature: Elevated temperatures, often used to overcome difficult couplings or in microwave-assisted synthesis, can significantly increase the rate of racemization, especially for sensitive residues like His and Cys.[4][10][11][12] Lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization for these amino acids in microwave-assisted synthesis.[4][10]

Recommendation: Perform couplings at room temperature or below if racemization is a concern. For microwave-assisted synthesis of peptides containing sensitive residues, consider a lower coupling temperature for those specific amino acids.

Step 4: Special Considerations for Sensitive Amino Acids
  • Histidine (His): Protecting the imidazole nitrogen with groups like Trityl (Trt), Methoxybenzyl (Momb), or Benzyloxymethyl (Bom) can significantly reduce racemization.[3][5]

  • Cysteine (Cys): The use of a sterically hindered base like 2,4,6-collidine is recommended.[4][10] For segment coupling, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[3]

Experimental Protocols

Protocol 1: Low-Racemization Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid Containing Peptide

This protocol is designed to minimize racemization during the coupling of a D-amino acid.

SPPS_Workflow Start Start SPPS Resin_Prep Resin Swelling Start->Resin_Prep Deprotection Fmoc-Deprotection Resin_Prep->Deprotection Washing1 Washing Deprotection->Washing1 Coupling D-Amino Acid Coupling (in situ activation) Washing1->Coupling Washing2 Washing Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Repeat Repeat Cycle Kaiser_Test->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification Cleavage->Purification End Final Peptide Purification->End

General workflow for low-racemization SPPS.
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.[13]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).[13]

  • Coupling Mixture Preparation (in situ activation): In a separate vessel, dissolve 3 equivalents of the Fmoc-D-amino acid and 3 equivalents of an additive (e.g., OxymaPure) in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/additive solution to the deprotected resin. Then, add 3 equivalents of DIC to the resin slurry. Agitate the reaction mixture at room temperature.

  • Monitoring the Reaction: After a predetermined time (e.g., 2 hours), perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed for a longer duration or a second coupling should be performed.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Protocol 2: Chiral HPLC Analysis of Peptide Diastereomers

This protocol describes a method to quantify the extent of racemization by separating the desired peptide from its diastereomer using reverse-phase HPLC.

  • Sample Preparation: After cleavage from the resin and global deprotection, dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • HPLC System:

    • Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 10% to 60% B over 30 minutes) is typically effective for separating diastereomers. The optimal gradient may need to be determined empirically.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Analysis:

    • Inject the crude peptide sample onto the HPLC system.

    • The two diastereomers, if present, should elute as two separate peaks due to their different three-dimensional structures and interactions with the stationary phase.

    • Integrate the peak areas of the two diastereomers to determine their relative abundance. The percentage of the undesired diastereomer corresponds to the extent of racemization during the coupling of the D-amino acid.

References

Technical Support Center: Optimizing Cleavage Conditions for Peptides with Acid-Labile Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of peptide cleavage, particularly for sequences containing acid-labile protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of peptide cleavage from a solid support?

In solid-phase peptide synthesis (SPPS), the peptide is assembled on a resin. The final step, cleavage, involves breaking the bond anchoring the peptide to this resin and simultaneously removing the protecting groups from the amino acid side chains. For peptides with acid-labile groups, this is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2]

Q2: Why are scavengers necessary in a cleavage cocktail?

During the TFA-mediated cleavage of acid-labile protecting groups (like Boc and tBu), highly reactive carbocations are generated. These carbocations can re-attach to sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, thereby preventing these side reactions.[2][3]

Q3: How do I choose the right cleavage cocktail for my peptide?

The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of your peptide.[3][4]

  • For peptides without sensitive residues: A simple mixture of TFA, water, and triisopropylsilane (TIS) is often sufficient.

  • For peptides with sensitive residues (Trp, Met, Cys, Tyr): More complex cocktails containing scavengers like 1,2-ethanedithiol (EDT), thioanisole, and phenol are necessary to prevent side reactions.[3][4][5]

  • For peptides with Arg(Pbf/Pmc/Mtr): Longer cleavage times or stronger acids may be required, and specific scavengers can aid in the complete removal of these protecting groups.[6]

Q4: How can I monitor the progress of the cleavage and deprotection reaction?

The most effective way to monitor the reaction is by High-Performance Liquid Chromatography (HPLC).[6][7] By taking small aliquots of the cleavage mixture at different time points, precipitating the peptide, and analyzing it by HPLC, you can track the disappearance of the protected peptide and the appearance of the fully deprotected product. This allows for the optimization of the cleavage time to ensure completion while minimizing acid-catalyzed side reactions.[7]

Troubleshooting Guide

Problem 1: Incomplete Cleavage or Deprotection

Symptom: HPLC analysis of the crude peptide shows multiple peaks, including peaks corresponding to the protected or partially deprotected peptide. Mass spectrometry (MS) confirms the presence of species with masses corresponding to the peptide with protecting groups still attached.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Cleavage Time Increase the cleavage time in increments of 30-60 minutes and monitor by HPLC. For peptides with multiple Arg(Pbf/Pmc) residues, cleavage times of up to 4-6 hours may be necessary.[2]
Inadequate TFA Concentration Ensure the TFA concentration is sufficient (typically >90%). If using a milder cleavage cocktail, a higher concentration of TFA may be needed.
Poor Resin Swelling Ensure the resin is adequately swollen in the cleavage cocktail to allow for efficient penetration of the reagents. Gently agitate the reaction mixture during cleavage.
Degraded Reagents Use fresh, high-quality TFA and scavengers. Old or improperly stored reagents can be less effective.[2]
Difficult-to-Cleave Protecting Groups For very acid-labile resins, a two-step cleavage approach can be beneficial. First, use a milder TFA concentration to remove side-chain protecting groups, followed by a higher concentration to cleave the peptide from the resin.[8] For very resistant groups like Arg(Mtr), stronger acid cocktails or extended cleavage times (up to 24 hours) might be necessary.[5]
Problem 2: Presence of Unwanted Side Products

Symptom: HPLC analysis shows significant impurity peaks, and MS analysis identifies masses corresponding to common side reactions such as alkylation or oxidation.

Possible Causes and Solutions:

Side ReactionSensitive ResiduesPrevention Strategy
Alkylation (t-butylation) Trp, Met, Cys, TyrUse an effective scavenger cocktail. Triisopropylsilane (TIS) is a very effective scavenger for t-butyl cations. For Cys, 1,2-ethanedithiol (EDT) is also recommended.[7][9]
Oxidation Met, Cys, TrpPerform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and add antioxidants like EDT or Dithiothreitol (DTT) to the cleavage cocktail.[9]
Aspartimide Formation Asp-Gly, Asp-Ser, Asp-AlaMinimize cleavage time and temperature. The addition of a small amount of a weak acid to the piperidine solution during Fmoc deprotection can also suppress this side reaction.[10][11][12][13]
Sulfonation of Trp Trp (in the presence of Arg(Pmc/Pbf))Use of Fmoc-Trp(Boc)-OH during synthesis is highly recommended to protect the indole side chain. Including thioanisole in the cleavage cocktail can also help scavenge the sulfonyl groups.
Reattachment to Resin C-terminal Trp, Tyr, MetUse of scavengers like TIS is crucial. For C-terminal Trp peptides, specific resins like 2-chlorotrityl chloride resin can minimize this issue.[2]

Quantitative Data Summary

Table 1: Comparison of Common Cleavage Cocktails for Peptides with Sensitive Residues

Cleavage Cocktail (v/v)Target Peptides & Remarks
Standard Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂OSuitable for most peptides without sensitive residues. TIS is an effective carbocation scavenger.[3][4]
Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[3][4][5]
Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TISA less odorous alternative to Reagent K, effective for scavenging trityl groups but may not fully protect Met from oxidation.
TFA/EDT/TIS/H₂O: 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDTRecommended for peptides containing Trp, Cys, or Met to minimize side reactions.[4]
Reagent R: 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleIdeal for peptides containing sulfonyl-protected Arginine and helps minimize reattachment of Trp-containing peptides.[5]

Table 2: Effect of Scavengers on the Purity of a Cysteine-Containing Peptide

ScavengerCrude Peptide Purity (%)Reduction of S-t-butylation Adducts
DTTGoodHigh
1,4-BDMTHighVery High
1,2-BDMTModerateModerate
NoneLowLow

Data adapted from a study by Rasmussen et al. on the cleavage of a Cys-rich peptide. 1,4-benzenedimethanethiol (1,4-BDMT) was shown to be a superior scavenger in this context.[14]

Experimental Protocols

Protocol 1: Standard Peptide Cleavage and Precipitation
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL) and dry it under a high vacuum for at least 1 hour.[4]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 1.5 to 4 hours. The optimal time should be determined by HPLC analysis of small aliquots.[2]

  • Peptide Filtration: Filter the cleavage mixture through a sintered glass funnel into a collection tube. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[4]

  • Peptide Precipitation: In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[4][15]

  • Maximizing Precipitation: Incubate the mixture at -20°C for at least 30 minutes.[4]

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and TFA.[4][15]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

Protocol 2: Monitoring Cleavage by HPLC
  • At various time points during the cleavage reaction (e.g., 1, 2, 3, and 4 hours), carefully withdraw a small aliquot (e.g., 20 µL) of the cleavage solution.

  • Immediately add the aliquot to a microcentrifuge tube containing cold diethyl ether (e.g., 200 µL) to precipitate the peptide and quench the reaction.

  • Centrifuge the tube to pellet the peptide.

  • Remove the ether and allow the pellet to air dry briefly.

  • Dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Inject the sample onto the HPLC and analyze the chromatogram to assess the extent of deprotection.

Visual Guides

Cleavage_Workflow Resin Dried Peptide-Resin Cocktail Prepare Fresh Cleavage Cocktail Cleavage Cleavage Reaction (1.5-4h at RT) Resin->Cleavage Cocktail->Cleavage Add to Resin Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Washing Wash Peptide Pellet with Cold Ether (2x) Precipitation->Washing Drying Dry Crude Peptide Washing->Drying Analysis Analyze by HPLC/MS Drying->Analysis

Caption: General workflow for peptide cleavage and isolation.

Troubleshooting_Tree Start Incomplete Cleavage/ Side Products Observed Cause1 Incomplete Reaction? Start->Cause1 Check Progress Cause2 Side Reactions? Cause3 Degraded Reagents? Cause4 Difficult Sequence? Solution1 Increase Cleavage Time Monitor by HPLC Cause1->Solution1 Yes Cause1->Cause2 No Solution2 Optimize Scavenger Cocktail (see Table 1) Cause2->Solution2 Yes Cause2->Cause3 No Solution3 Use Fresh TFA and Scavengers Cause3->Solution3 Yes Cause3->Cause4 No Solution4 Consider Stronger Acid or Two-Step Cleavage Cause4->Solution4 Yes

Caption: Troubleshooting decision tree for cleavage issues.

References

Technical Support Center: Improving Yield and Purity in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when synthesizing "difficult" peptide sequences.

Troubleshooting Guides & FAQs

This section is organized by common problems encountered during SPPS. Each question is designed to reflect a specific issue you might be facing in the lab.

Category 1: Low Yield & Incomplete Reactions

Q1: My final crude peptide yield is very low, and mass spectrometry shows significant deletion sequences. What is the primary cause and how can I fix it?

A: Low yield and deletion sequences are classic signs of on-resin peptide aggregation.[1] As the peptide chain elongates, it can fold into secondary structures like β-sheets, making the N-terminus inaccessible for deprotection and coupling.[2] This is especially common in sequences rich with hydrophobic residues (Ala, Val, Ile, Leu) or those capable of forming hydrogen bonds (Gln, Ser, Thr).[3]

Troubleshooting Steps:

  • Identify Aggregation: A key indicator of aggregation is the shrinking of the resin matrix or its failure to swell properly.[1] In automated synthesizers, you may also observe a flattened and broadened UV deprotection profile.[1]

  • Optimize Synthesis Conditions:

    • Solvent Choice: Switch from the standard Dichloromethane (DCM) or Dimethylformamide (DMF) to a more effective solvating solvent like N-methylpyrrolidone (NMP).[4] For particularly stubborn sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) or adding chaotropic salts like LiCl can be effective.

    • Temperature: Increasing the reaction temperature can disrupt secondary structures and speed up reactions. Microwave-assisted SPPS is a highly effective method for this.[5][6]

    • Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents to 0.5 M can enhance reaction probability, which is especially useful for longer peptides.[7]

  • Perform a Double Coupling: If monitoring tests (like the Kaiser test) indicate an incomplete reaction, repeating the coupling step with fresh reagents can help drive the reaction to completion.[3][7] This is particularly useful for sterically hindered residues like Arginine or when coupling identical amino acids in a row.[7]

Q2: My coupling reactions are consistently slow or incomplete, even for sequences that are not highly hydrophobic. What else could be the issue?

A: If aggregation isn't the primary suspect, the issue may lie with steric hindrance or the choice of coupling reagents.

Troubleshooting Steps:

  • Evaluate Steric Hindrance: Sequences with consecutive bulky residues (e.g., Val-Val, Ile-Ile) can make the N-terminus physically difficult to access.

  • Select a Stronger Coupling Reagent: Not all coupling reagents are equal. For difficult couplings, switch to a more potent activator. Uronium/Aminium salts like HATU, HCTU, and COMU are generally more reactive than carbodiimides (like DIC) or other phosphonium/uronium salts like HBTU.[8][9][10]

  • Increase Coupling Time: Simply extending the reaction time can sometimes be sufficient to improve the outcome of a sluggish coupling.[11]

Category 2: Purity Issues & Side Reactions

Q3: My HPLC shows a cluster of peaks around my target mass, and MS analysis confirms byproducts. I suspect aspartimide formation. How can I confirm and prevent this?

A: Aspartimide formation is a notorious side reaction, especially in sequences containing an Asp-Gly or Asp-Ser motif.[12] It is catalyzed by the piperidine used for Fmoc deprotection. The cyclic aspartimide intermediate can reopen to form not only the desired α-aspartyl peptide but also the β-aspartyl peptide, epimers, and piperidide adducts, all of which complicate purification.

Troubleshooting Steps:

  • Confirmation: The presence of a peak with the same mass as your target but a different retention time could indicate a β-aspartyl or epimerized peptide. Peaks corresponding to [M-18] (loss of water) can also be indicative of the stable aspartimide intermediate.

  • Prevention Strategies:

    • Backbone Protection: The most effective method is to use a backbone-protecting group on the residue preceding the aspartic acid.[13] Dipeptides like Fmoc-Ala-(Dmb)Gly-OH or incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen physically blocks the cyclization reaction.[13]

    • Optimized Protecting Groups: Using a different side-chain protecting group on the aspartic acid, such as 3-methylpent-3-yl ester (OMpe) or benzyloxynitrile (OBno), has been shown to significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group.

    • Modified Deprotection: Adding an acid scavenger like HOBt to the piperidine deprotection solution can help suppress the side reaction.[13] Recent studies also show that adding small amounts of organic acids to the piperidine solution is highly effective.[14]

Q4: My peptide contains a C-terminal proline, and I'm seeing a major byproduct from the very beginning of the synthesis. What is happening?

A: When proline is the first or second amino acid in a sequence, the peptide is highly susceptible to diketopiperazine (DKP) formation.[13] This occurs after the second amino acid is coupled and deprotected; the free N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.

Troubleshooting Steps:

  • Resin Choice: Use a sterically hindered resin like 2-chlorotrityl chloride resin. The bulky linker makes it more difficult for the N-terminus to attack the ester bond.[13]

  • Protecting Group Strategy: Couple the first amino acid as a dipeptide (e.g., Fmoc-Xaa-Pro-OH). This bypasses the vulnerable dipeptide-resin stage where cyclization occurs.

  • Protocol Modification: Minimize the time the N-terminus of the dipeptide is deprotected before the next coupling step.

Data Summary Tables

Table 1: Comparative Performance of Coupling Reagents

This table summarizes the performance of common coupling reagents in the synthesis of a known difficult sequence, the Acyl Carrier Protein fragment 65-74 (VQAAIDYING).

Coupling ReagentPurity of Crude Peptide (%)Racemization (%)Relative CostKey Feature
HATU ~90%< 2%HighVery high reactivity, effective for hindered couplings.[9]
HCTU ~88%< 3%MediumGood balance of reactivity and stability.[9][15]
COMU ~92%< 1.5%HighExcellent efficiency with low racemization; byproducts are water-soluble, aiding purification.[10][16]
HBTU ~75%~5%LowStandard, cost-effective reagent, but less effective for difficult sequences.[6]
DIC/HOBt ~70%~4%Very LowEconomical but generally slower and less efficient for complex syntheses.[17]

Data compiled from publicly available application notes and comparative studies.[9][10]

Table 2: Effectiveness of Aggregation-Disrupting Strategies
StrategyMechanismTypical ApplicationImpact on Yield/Purity
Pseudoproline Dipeptides Introduces a temporary "kink" in the peptide backbone by forming a reversible oxazolidine ring with a Ser or Thr residue.[18][19]Insert every 5-6 residues in aggregation-prone regions, especially before hydrophobic stretches.[18][20]Can increase yield by over 10-fold in highly aggregated sequences.[20]
Hmb/Dmb Backbone Protection Attaches a bulky group (Hmb or Dmb) to the backbone amide nitrogen, physically preventing inter-chain hydrogen bonding.[2][13]Incorporate every 6-7 residues, particularly useful at Glycine positions (e.g., using Fmoc-Ala-(Dmb)Gly-OH).[13]Highly effective; also completely prevents aspartimide formation when placed before an Asp residue.
Microwave Synthesis Uses microwave energy to heat the reaction, providing the energy to disrupt secondary structures and accelerate reaction kinetics.[6]Applicable to most syntheses, particularly effective for long or hydrophobic peptides.Significantly improves coupling efficiency and reduces synthesis time.[21]
Chaotropic Salts (e.g., LiCl) Salts are added to washes or coupling mixtures to disrupt hydrogen bond networks.[3]Used as an additive or in special wash steps before a difficult coupling.Moderately effective; can improve accessibility of the N-terminus.

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser/Thr(ψMe,Me pro)-OH dipeptide into a growing peptide chain during standard Fmoc-SPPS.

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (2.0 eq. relative to resin loading) and a coupling reagent like HCTU (1.95 eq.) in DMF.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated mixture to the deprotected peptide-resin. Agitate the vessel at room temperature for 1-2 hours.[3]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for free amines. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Continuation: Proceed with the standard Fmoc deprotection for the next cycle. The pseudoproline's oxazolidine ring is stable to piperidine but will be cleanly converted back to the native Ser or Thr residue during the final TFA cleavage.

Protocol 2: Optimized Cleavage Cocktail for Peptides with Sensitive Residues

This protocol describes the preparation and use of "Reagent K," a robust cleavage cocktail designed to scavenge reactive carbocations generated during cleavage, thereby protecting sensitive residues like Trp, Cys, Met, and Tyr.[22]

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM (3 x 1 min) to remove residual DMF and dry it under vacuum for at least 1 hour.[23]

  • Cocktail Preparation (10 mL): In a fume hood, combine the following high-purity reagents in a glass vessel. Prepare the mixture fresh immediately before use.[24]

    • Trifluoroacetic Acid (TFA): 8.25 mL (82.5%)

    • Phenol: 0.5 g (5%)

    • Water: 0.5 mL (5%)

    • Thioanisole: 0.5 mL (5%)

    • 1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)

  • Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptide-resin (approx. 10 mL per gram of resin).[23] Stopper the vessel and allow it to react at room temperature with gentle agitation for 2-4 hours.[23]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[23]

  • Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether to remove residual scavengers.

  • Drying: Dry the final peptide pellet under vacuum.

Visualizations

Troubleshooting_Workflow cluster_start Start: Synthesis Complete cluster_purity Purity Analysis cluster_yield Yield Analysis cluster_troubleshoot Troubleshooting Path start Analyze Crude Product (HPLC & Mass Spec) purity_check Acceptable Purity? start->purity_check purity_ok Purify & Finalize purity_check->purity_ok Yes yield_check Acceptable Yield? purity_check->yield_check No yield_ok Synthesis Successful yield_check->yield_ok Yes identify_problem Identify Primary Impurity (Deletion, Adduct, etc.) yield_check->identify_problem No is_deletion Mainly Deletion Sequences? identify_problem->is_deletion is_adduct Side-Reaction Adducts? is_deletion->is_adduct No aggregation_path Address Aggregation: - Use Pseudoprolines - Microwave Synthesis - Change Solvents is_deletion->aggregation_path Yes side_reaction_path Address Side Reactions: - Check for Aspartimide - Use Backbone Protection - Optimize Cleavage Cocktail is_adduct->side_reaction_path Yes resynthesize Re-Synthesize Peptide with Optimized Protocol aggregation_path->resynthesize side_reaction_path->resynthesize resynthesize->start

Caption: A logical workflow for troubleshooting a failed peptide synthesis.

Aspartimide_Formation cluster_products Resulting Impurities Peptide Peptide-Asp(OtBu)-Gly-Resin Pathway1 Nucleophilic Attack (Backbone Amide) Peptide->Pathway1 Base-catalyzed Piperidine Piperidine (Fmoc Deprotection) Piperidine->Pathway1 Intermediate Succinimide Intermediate (Aspartimide) Pathway2 Ring Opening (Piperidine or Water) Intermediate->Pathway2 Pathway1->Intermediate Alpha α-Asp Peptide (Desired Product + Racemized) Pathway2->Alpha Path A Beta β-Asp Peptide (Side Product) Pathway2->Beta Path B Piperidide Piperidide Adduct (Side Product) Pathway2->Piperidide Path C

Caption: The chemical pathway of base-catalyzed aspartimide formation.

SPPS_Cycle_Workflow Start Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (AA, Reagent, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check 5. Monitor Coupling (e.g., Kaiser Test) Wash2->Check Repeat Repeat Cycle for Next Amino Acid Check->Repeat Negative (Complete) DoubleCouple Re-Couple Check->DoubleCouple Positive (Incomplete) DoubleCouple->Wash2

Caption: An experimental workflow for a single SPPS coupling cycle.

References

H-D-Phe-OtBu.HCl solubility issues in DMF or NMP solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with H-D-Phe-OtBu.HCl in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) solvents.

Troubleshooting Guide

Issue: this compound is not dissolving or is dissolving slowly in DMF or NMP.

This is a common issue encountered during peptide synthesis and other applications involving protected amino acids. The following steps provide a systematic approach to resolving solubility challenges.

Initial Assessment Workflow

cluster_0 Initial Assessment cluster_1 Troubleshooting Steps cluster_2 Resolution start Start: this compound Solubility Issue check_reagent Verify Reagent Quality and Solvent Purity start->check_reagent visual_inspection Visually Inspect for Clumps or Aggregates check_reagent->visual_inspection mechanical_agitation Increase Mechanical Agitation (Vortex/Stir) visual_inspection->mechanical_agitation sonication Apply Sonication mechanical_agitation->sonication gentle_heating Gentle Heating (e.g., 30-40°C) sonication->gentle_heating solvent_mixture Consider Solvent Mixture (e.g., add DMSO) gentle_heating->solvent_mixture concentration_check Re-evaluate Target Concentration solvent_mixture->concentration_check end Issue Resolved concentration_check->end

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing difficulty dissolving this compound in DMF or NMP?

A1: Several factors can contribute to the poor solubility of this compound, a protected amino acid derivative. The hydrochloride salt form generally enhances solubility in polar solvents.[1] However, issues can still arise due to:

  • Reagent Quality: The purity of this compound and the solvent can impact solubility.

  • Aggregation: Protected amino acids can sometimes self-aggregate, especially at higher concentrations, making them harder to dissolve.

  • Solvent Properties: While DMF and NMP are excellent solvents for peptide synthesis, their effectiveness can vary depending on the specific amino acid derivative.[2][3] NMP is sometimes noted to be better at dissolving some protected amino acids.

Q2: What are the recommended initial steps to improve the solubility of this compound?

A2: Start with the least aggressive methods to avoid potential degradation of the compound.

  • Mechanical Agitation: Ensure vigorous mixing by vortexing or stirring.

  • Sonication: Use an ultrasonic bath to help break up any aggregates.[4]

  • Gentle Heating: Warming the solution to 30-40°C can increase solubility. However, monitor the temperature carefully to prevent degradation.

Q3: Can I use a co-solvent to improve solubility?

A3: Yes, using a solvent mixture can be very effective. Dimethyl sulfoxide (DMSO) is a powerful solvent for many protected amino acids.[4][5] You can try adding a small amount of DMSO to your DMF or NMP suspension to aid dissolution.

Q4: Does the choice between DMF and NMP significantly impact the solubility of this compound?

A4: Both DMF and NMP are standard solvents for peptide synthesis.[2] NMP is slightly less polar than DMF and can be more effective in preventing aggregation of hydrophobic peptides during synthesis, which may also translate to better solubility for some protected amino acids.[3] If you are facing persistent issues with DMF, switching to NMP is a valid troubleshooting step.

Q5: Could the concentration I am trying to achieve be too high?

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add the calculated volume of high-purity DMF or NMP to the vial.

  • Vortex or stir the mixture vigorously for 2-5 minutes at room temperature.

  • Visually inspect the solution for any undissolved particles.

Protocol 2: Enhanced Dissolution for Difficultly Soluble this compound

  • Follow steps 1 and 2 from Protocol 1.

  • If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the solution to 30-40°C while stirring. Avoid excessive heat.

  • As a final measure, consider adding a small percentage of DMSO (e.g., 5-10% of the total volume) and continue to mix.

Logical Relationship of Troubleshooting Steps

cluster_0 Problem Identification cluster_1 Primary Interventions cluster_2 Secondary Interventions cluster_3 Alternative Strategy A Incomplete Dissolution of This compound B Vigorous Agitation A->B C Sonication B->C D Gentle Heating C->D E Use of Co-Solvent (DMSO) D->E F Switch Primary Solvent (DMF <-> NMP) E->F

Caption: Logical progression of troubleshooting interventions.

Quantitative Data Summary

While specific quantitative solubility data for this compound in DMF and NMP is not widely published, the following table provides a qualitative summary based on general knowledge of protected amino acids and information for the L-isomer in a related solvent.

CompoundSolventSolubilityNotes
H-L-Phe-OtBu.HClDMSO≥ 100 mg/mL (≥ 387.96 mM)[4]Indicates high solubility in a polar aprotic solvent.
Protected Amino AcidsDMFGenerally GoodA standard solvent for peptide synthesis.[2]
Protected Amino AcidsNMPGenerally GoodCan be better than DMF for some less soluble compounds.[3]

Disclaimer: The information provided is for guidance purposes. It is recommended to perform small-scale solubility tests before proceeding with larger experiments.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize deletion sequences during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences in SPPS?

Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence.[1][2] They arise from the failure of an amino acid to couple to the growing peptide chain during a synthesis cycle.[3] This results in a shorter peptide than intended, which can be difficult to separate from the desired product.

Q2: What are the primary causes of deletion sequences?

Deletion sequences are primarily caused by two main issues during the SPPS cycle:

  • Incomplete Deprotection: The failure to completely remove the temporary protecting group (e.g., Fmoc) from the N-terminus of the growing peptide chain prevents the next amino acid from being added.[3]

  • Poor Coupling Efficiency: Even with a deprotected N-terminus, the incoming activated amino acid may not completely react with the free amine.[3] This is often a problem with sterically hindered amino acids or "difficult" sequences that are prone to aggregation.[3][4]

Q3: How can I detect deletion sequences in my crude peptide product?

The most effective methods for identifying deletion sequences are:

  • Mass Spectrometry (MS): This is the most direct method. The presence of species with lower molecular weights than the target peptide can indicate deletion sequences.[3]

  • High-Performance Liquid Chromatography (HPLC): A complex HPLC profile with multiple peaks close to the main product peak can suggest the presence of deletion and other truncated sequences.[3][5]

Q4: What is a "difficult sequence" and how does it contribute to deletion sequences?

A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures, like β-sheets, on the resin.[6] This aggregation can hinder the access of reagents to the growing peptide chain, leading to incomplete deprotection and coupling reactions, and consequently, the formation of deletion sequences.[6] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu) are often classified as difficult.[3]

Troubleshooting Guide: Minimizing Deletion Sequences

This guide provides a systematic approach to troubleshooting and minimizing deletion sequences in your SPPS experiments.

Issue 1: Incomplete Fmoc-Deprotection
Symptom Possible Cause Recommended Solution
Significant deletion peaks in MS, often corresponding to the mass of the target peptide minus one amino acid.Degraded deprotection reagent (e.g., piperidine).Use fresh, high-quality deprotection reagents.
Insufficient deprotection time or reagent concentration.Increase the deprotection time or perform a double deprotection step.
Peptide aggregation hindering reagent access.See the "Peptide Aggregation" section below.
Issue 2: Poor Coupling Efficiency
Symptom Possible Cause Recommended Solution
Deletion sequences identified by MS, particularly after sterically hindered amino acids (e.g., Arg, Val, Ile).Steric hindrance of the amino acid.Use a stronger coupling reagent (e.g., HATU, HCTU). Consider double coupling the sterically hindered residue.[4]
Low quality or degraded amino acids or coupling reagents.Ensure all reagents are fresh and of high purity.
"Difficult sequence" leading to aggregation.See the "Peptide Aggregation" section below.
Issue 3: Peptide Aggregation
Symptom Possible Cause Recommended Solution
Broad or tailing peaks in HPLC, and multiple deletion sequences in MS.Formation of secondary structures on the resin.Use a resin with good swelling properties and a lower substitution level.
High concentration of hydrophobic residues.Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-8 residues to disrupt aggregation.
Inappropriate solvent choice.Use solvents known to disrupt aggregation, such as NMP or a mixture of DMF/DCM/NMP.[7]

Experimental Protocols

Protocol 1: HPLC Analysis of Crude Peptide
  • Sample Preparation:

    • Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the peptide with cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis:

    • Analyze the chromatogram for the presence of multiple peaks. Peaks eluting before the main product peak may correspond to deletion sequences.

Protocol 2: Kaiser Test (for detection of free primary amines)
  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Take a few beads of the peptide-resin and place them in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the test tube at 100°C for 5 minutes.

  • Interpretation:

    • Positive Result (Blue Beads): Indicates the presence of free primary amines, suggesting incomplete coupling.

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a complete coupling reaction.

Visualizations

cluster_SPPS_Cycle Standard SPPS Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA + Coupling Reagent) Washing1->Coupling Washing2 Washing Coupling->Washing2 NextCycle Start Next Cycle Washing2->NextCycle NextCycle->Deprotection

Caption: The standard Solid-Phase Peptide Synthesis (SPPS) cycle.

cluster_Troubleshooting Troubleshooting Deletion Sequences Identify Identify Deletion Sequence (MS, HPLC) IncompleteDeprotection Incomplete Deprotection? Identify->IncompleteDeprotection PoorCoupling Poor Coupling? IncompleteDeprotection->PoorCoupling No Sol_Deprotection Increase Deprotection Time Use Fresh Reagent IncompleteDeprotection->Sol_Deprotection Yes Aggregation Peptide Aggregation? PoorCoupling->Aggregation No Sol_Coupling Double Couple Use Stronger Coupling Reagent PoorCoupling->Sol_Coupling Yes Sol_Aggregation Use Aggregation-Disrupting Solvents/Reagents Aggregation->Sol_Aggregation Yes

Caption: A workflow for troubleshooting deletion sequences in SPPS.

References

Technical Support Center: Purification of Hydrophobic Peptides with D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center offers guidance for researchers, scientists, and drug development professionals facing challenges in the purification of hydrophobic peptides, particularly those incorporating D-phenylalanine (D-Phe). The information provided is designed to troubleshoot common issues and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary difficulties in purifying hydrophobic peptides containing D-Phe?

The main challenges stem from the inherent properties of these molecules:

  • Poor Solubility: These peptides often exhibit limited solubility in aqueous buffers and common organic solvents, complicating their handling and purification.[1][2]

  • Aggregation Tendency: Hydrophobic peptides are prone to aggregation, which can result in broad or tailing peaks during chromatography.[3]

  • Strong Chromatographic Retention: The presence of hydrophobic residues, including D-Phe, leads to strong binding to reverse-phase chromatography columns, necessitating high concentrations of organic solvents for elution.

  • Secondary Interactions: Undesirable interactions between the peptide and the stationary phase can lead to poor peak shapes, such as tailing.[3]

Q2: Which purification method is most effective for these peptides?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard and most effective technique for purifying hydrophobic peptides.[4] This method separates molecules based on their hydrophobicity, offering high resolution.[5]

Q3: How can the solubility of a hydrophobic peptide be improved prior to purification?

Several strategies can enhance solubility:

  • Organic Solvents: Initially dissolving the peptide in a small volume of a potent organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before dilution with the initial mobile phase is often effective.[6][7]

  • Solubility Testing: Performing small-scale solubility trials with various solvents can help identify the most suitable solvent system.[2]

  • pH Manipulation: For peptides containing acidic or basic amino acids, adjusting the pH can significantly improve solubility.[8][9] Basic peptides dissolve better in acidic conditions, while acidic peptides are more soluble in basic solutions.[9]

  • Chaotropic Agents: In challenging cases, agents like 6M urea or guanidinium hydrochloride can disrupt peptide aggregation, though their compatibility with the purification process and subsequent applications must be confirmed.[10]

Q4: What are the recommended column and mobile phase configurations for RP-HPLC of hydrophobic peptides?

  • Column: While a C18 column is a common starting point, for highly hydrophobic peptides, switching to a less retentive stationary phase like C8, C4, or phenyl can be beneficial.[6][11]

  • Mobile Phase: A typical mobile phase setup includes:

    • Solvent A (Aqueous): HPLC-grade water containing an ion-pairing agent, most commonly 0.1% Trifluoroacetic Acid (TFA).[3][4]

    • Solvent B (Organic): Acetonitrile (ACN) with 0.1% TFA is widely used due to its low viscosity and UV transparency.[12] For peptides with extreme hydrophobicity, stronger organic solvents such as isopropanol or n-propanol, either alone or mixed with ACN, may be necessary.[2][3]

Q5: How can an RP-HPLC gradient be optimized for improved separation?

  • Initial Scouting Run: Begin with a broad, linear gradient (e.g., 5% to 95% Solvent B over 30 minutes) to approximate the peptide's elution point.[3]

  • Focused Shallow Gradient: After identifying the elution point, design a shallower gradient around this concentration. For instance, if the peptide elutes at 50% Solvent B, a subsequent gradient of 40% to 60% B over 20 minutes can enhance resolution.[3][11]

Q6: What measures can be taken to address peak tailing or broadening?

  • Optimize Ion-Pairing Agent: Ensure an adequate concentration of an effective ion-pairing agent like TFA is present in the mobile phase to minimize unwanted interactions with the column.[3]

  • Increase Column Temperature: Elevating the column temperature (e.g., in 10°C increments up to 60°C) can lead to sharper peaks by improving mass transfer and reducing solvent viscosity.[3][13]

  • Adjust Flow Rate: While it will lengthen the run time, a lower flow rate can sometimes improve peak shape.[3]

  • Address Aggregation: Since peptide aggregation often causes broad peaks, consider dissolving the sample in a stronger solvent or using additives that discourage aggregation.[3]

Q7: What are the potential causes of low peptide recovery and how can it be improved?

  • Irreversible Binding: The peptide might be permanently adsorbing to the column. Passivating the HPLC system with a strong acid can mitigate this.[3]

  • On-Column Precipitation: The peptide may be precipitating within the column. Confirm complete dissolution in the injection solvent before starting the run.[2] Increasing the column temperature can also help maintain solubility.[3]

  • Aggregation: Aggregated forms of the peptide may not elute correctly. Adjust the mobile phase or sample solvent to prevent aggregation.[3]

Q8: Are there viable alternatives to RP-HPLC for purifying hydrophobic peptides?

Although RP-HPLC is the primary method, other techniques can be integrated into a multi-step purification strategy:[5][14]

  • Hydrophobic Interaction Chromatography (HIC): A useful initial purification step when dealing with complex mixtures in high salt concentrations.[14]

  • Ion-Exchange Chromatography (IEX): If the peptide possesses a net charge, IEX can serve as an effective preliminary purification step before a final RP-HPLC polish.[14][15]

  • Size-Exclusion Chromatography (SEC): This method is useful for separating the target peptide from impurities of significantly different sizes.[14]

  • Precipitation: In cases of extreme insolubility where chromatography is impractical, a well-designed precipitation and washing protocol can be a feasible alternative.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peptide Solubility High hydrophobicity, aggregation.[1][2]Dissolve in a minimal volume of DMSO, DMF, or isopropanol before diluting with the mobile phase.[6][7] Conduct solubility tests with various solvents.[2] Adjust the pH for charged peptides.[8][9]
Peak Tailing or Broadening Secondary interactions with the column, peptide aggregation, insufficient acid in the mobile phase.[3]Optimize the concentration of the ion-pairing agent (e.g., 0.1% TFA).[3] Increase the column temperature (e.g., 40-60°C).[3] Employ a shallower gradient.[3] Ensure the peptide is fully dissolved and not aggregated.[3]
Low Peptide Recovery Irreversible adsorption to the column, on-column precipitation, aggregation.[3]Passivate the HPLC system.[3] Increase the column temperature to enhance solubility.[3] Confirm the sample is completely dissolved before injection.[2] Modify the mobile phase to inhibit aggregation.[3]
Co-elution of Impurities Similar hydrophobicity between impurities and the target peptide.Use a shallower gradient around the target peptide's elution point.[3] Experiment with a different stationary phase (e.g., C8, C4, or Phenyl instead of C18).[6] Try a different organic modifier (e.g., isopropanol instead of acetonitrile).[3]
Incorrect Peptide Elution Time Inappropriate mobile phase composition or gradient profile.For early elution, lower the initial percentage of the organic solvent.[16] For late elution, increase the final percentage of the organic solvent or use a more potent organic solvent like isopropanol.[2]
High System Backpressure Column blockage or peptide precipitation within the system.Filter the sample prior to injection. Ensure the peptide remains soluble in the mobile phase. Perform a thorough column wash.

Quantitative Data Summary

ParameterRecommended Value/RangeRationaleReference(s)
RP-HPLC Column Chemistry C18, C8, C4, PhenylC18 is a good starting point. C8, C4, or Phenyl are better for very hydrophobic peptides to lessen retention.[6][11]
Mobile Phase A Water + 0.1% TFATFA serves as an ion-pairing agent, which improves peak shape.[3][4]
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile is a versatile organic modifier with favorable properties like low viscosity and UV transparency.[12]
Alternative Mobile Phase B Isopropanol or n-propanol (can be mixed with ACN)These are stronger organic solvents suitable for highly hydrophobic peptides.[2][3]
Gradient Slope Shallow (e.g., 0.5-2% B/min) around the elution pointThis enhances the resolution between the target peptide and closely eluting impurities.[3][11]
Column Temperature 30-60°CElevated temperatures can improve solubility, lower viscosity, and result in sharper peaks.[3][13]
Flow Rate Analytical: ~1 mL/min; Semi-prep: ~5 mL/minSlower flow rates can enhance peak shape at the cost of longer run times.[1][3]

Experimental Protocol: RP-HPLC Purification of a Hydrophobic D-Phe Containing Peptide

This protocol outlines a general methodology for the purification of a hydrophobic peptide containing D-Phe using RP-HPLC.

1. Materials and Reagents:

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade isopropanol (IPA) (optional)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO)

  • RP-HPLC system with a UV detector

  • C8 or C4 analytical and preparative columns

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: To 1 L of HPLC-grade water, add 1 mL of TFA (0.1% TFA in water). Degas the solution.

  • Mobile Phase B: To 1 L of HPLC-grade ACN, add 1 mL of TFA (0.1% TFA in ACN). Degas the solution.

3. Sample Preparation:

  • Weigh a small amount of the crude peptide.

  • Dissolve the peptide in a minimal volume of DMSO to create a concentrated stock solution.

  • Dilute the stock solution with Mobile Phase A to the desired injection concentration. The final concentration of DMSO should be low enough to not interfere with the peptide's binding to the column. If precipitation occurs, experiment with different dilution ratios or add a small amount of ACN or IPA.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

4. HPLC Method Development (Analytical Scale):

  • Column: C8 or C4 analytical column (e.g., 4.6 x 250 mm).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm or 280 nm.

  • Column Temperature: 40°C.

  • Scouting Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B

  • Optimized Gradient: Based on the retention time (RT) from the scouting run, create a shallower gradient around the target peptide's RT. For example, if the RT is 20 minutes (~50% B), the optimized gradient could be:

    • 0-5 min: 35% B

    • 5-25 min: 35% to 55% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 35% B

    • 35-40 min: 35% B

5. Preparative Scale Purification:

  • Switch to a preparative column with the same stationary phase chemistry as the analytical column.

  • Adjust the flow rate and injection volume according to the new column dimensions.

  • Execute the optimized gradient.

  • Collect fractions corresponding to the target peptide peak.

6. Fraction Analysis and Lyophilization:

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a solid.

Visualizations

Purification_Workflow Workflow for Hydrophobic Peptide Purification cluster_prep Sample Preparation cluster_dev Method Development (Analytical HPLC) cluster_purify Purification (Preparative HPLC) cluster_post Post-Purification start Crude Peptide solubility_test Solubility Test (DMSO, ACN, IPA, etc.) start->solubility_test dissolve Dissolve in Optimal Solvent solubility_test->dissolve filter Filter Sample (0.22 µm) dissolve->filter scouting Scouting Run (Broad Gradient) filter->scouting analyze_scouting Analyze Chromatogram (Identify Target Peak) scouting->analyze_scouting analyze_scouting->solubility_test Poor Peak Shape/ Low Recovery? optimize Optimize Gradient (Shallow Gradient) analyze_scouting->optimize scale_up Scale Up to Preparative Column optimize->scale_up run_prep Run Optimized Method scale_up->run_prep collect Collect Fractions run_prep->collect analyze_fractions Analyze Fractions for Purity collect->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool lyophilize Lyophilize pool->lyophilize final_product Purified Peptide lyophilize->final_product Troubleshooting_Logic Troubleshooting Logic for Poor Chromatography start Problem: Poor Peak Shape (Tailing/Broadening) cause1 Secondary Interactions? start->cause1 cause2 Aggregation? cause1->cause2 No solution1 Optimize Ion-Pairing Agent (e.g., 0.1% TFA) cause1->solution1 Yes cause3 Suboptimal Conditions? cause2->cause3 No solution2 Improve Sample Solubility (Use DMSO, change pH) cause2->solution2 Yes solution3a Increase Column Temperature cause3->solution3a Yes solution3b Use Shallower Gradient solution3a->solution3b solution3c Try Different Column (C8/C4) solution3b->solution3c

References

Validation & Comparative

A Head-to-Head Comparison: H-D-Phe-OtBu.HCl vs. Fmoc-D-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and purity. This guide provides an objective comparison of two commonly utilized D-phenylalanine derivatives: H-D-Phe-OtBu.HCl and Fmoc-D-Phe-OH, offering insights into their respective advantages and disadvantages in different synthetic strategies.

At the heart of this comparison lies the fundamental difference in their protective group strategies, which dictates their application in either solution-phase or solid-phase peptide synthesis (SPPS). This compound, with its free N-terminus and a tert-butyl (tBu) ester protecting the C-terminus, is primarily suited for solution-phase synthesis. In contrast, Fmoc-D-Phe-OH, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus and a free carboxylic acid, is a cornerstone of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS).

At a Glance: Key Differences

FeatureThis compoundFmoc-D-Phe-OH
Primary Application Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (SPPS)
N-Terminal Protection None (hydrochloride salt)Fmoc (9-fluorenylmethyloxycarbonyl)
C-Terminal Protection tBu (tert-butyl) esterNone (free carboxylic acid)
Deprotection (N-terminus) Not applicable (already free)Base-labile (e.g., 20% piperidine in DMF)
Deprotection (C-terminus) Acid-labile (e.g., TFA)Not applicable (remains as C-terminal acid)
Coupling Strategy Activation of the incoming amino acid's carboxyl groupActivation of its own carboxyl group for coupling to a resin-bound amine

Performance in Peptide Synthesis: A Comparative Analysis

The choice between these two building blocks significantly impacts key performance indicators in peptide synthesis, namely coupling efficiency and the risk of racemization.

Coupling Efficiency

The efficiency of peptide bond formation is crucial for the overall yield, especially in the synthesis of longer peptides.[1]

In solution-phase synthesis , the coupling efficiency when using this compound is dependent on the activation method of the incoming N-protected amino acid and the reaction conditions. While high yields can be achieved for the synthesis of short peptides, the multi-step nature of solution-phase synthesis, which often involves purification after each coupling step, can lead to lower overall yields compared to SPPS for longer peptides.[2][3]

In Fmoc-SPPS , Fmoc-D-Phe-OH is activated in situ using a variety of coupling reagents. This method is renowned for its high coupling efficiencies, often exceeding 99%.[4] The use of a solid support simplifies the purification process to simple washing steps, making it highly efficient and amenable to automation.[2]

Table 1: Representative Coupling Yields

ParameterThis compound (Solution-Phase)Fmoc-D-Phe-OH (Solid-Phase)
Per-Step Coupling Yield Good to excellent, but purification losses can lower overall yield.[2]Excellent (>99%)[4]
Overall Yield (for longer peptides) Generally lower due to cumulative losses during purification.[2]Higher due to simplified workflow and high per-step efficiency.[1]
Racemization

Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities, which are often difficult to separate and can have altered biological activity.[5] Phenylalanine residues are known to be susceptible to racemization, particularly during the activation step.[6]

The risk of racemization for Fmoc-D-Phe-OH during coupling is influenced by the choice of coupling reagent, base, and temperature.[7] The formation of a 5(4H)-oxazolone intermediate is a common mechanism for racemization.[7] The use of additives like HOBt or OxymaPure with carbodiimides can significantly suppress this side reaction.[7]

For This compound in solution-phase synthesis, the risk of racemization of the preceding amino acid in the growing peptide chain during activation needs to be considered. However, the incoming this compound itself is not activated and therefore not directly at risk of racemization during the coupling step.

Table 2: Factors Influencing Racemization

FactorImpact on Fmoc-D-Phe-OH
Coupling Reagent Onium salt reagents (HBTU, HATU) generally offer low racemization. Carbodiimides (DIC, DCC) require additives.[8]
Base Sterically hindered bases like DIPEA are preferred over less hindered bases.[6]
Temperature Lower temperatures can reduce the rate of racemization.[5]
Activation Time Prolonged pre-activation can increase the risk of racemization.[9]

Experimental Protocols: A Dipeptide Synthesis Case Study

To illustrate the practical differences, the following are representative protocols for the synthesis of a simple dipeptide, for instance, Ala-D-Phe.

Protocol 1: Solution-Phase Synthesis of Boc-Ala-D-Phe-OtBu

This protocol outlines the coupling of Boc-L-Ala-OH with this compound in solution.

Materials:

  • Boc-L-Ala-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and DIPEA (1 equivalent) in DCM.

  • In a separate flask, dissolve Boc-L-Ala-OH (1 equivalent) and HOBt (1 equivalent) in DCM.

  • Add DIC (1 equivalent) to the Boc-L-Ala-OH solution and stir for 10 minutes at 0°C.

  • Add the activated Boc-L-Ala-OH solution to the H-D-Phe-OtBu solution.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the protected dipeptide.

  • The Boc and tBu protecting groups can be removed simultaneously using a strong acid like TFA.

Protocol 2: Solid-Phase Synthesis of H-Ala-D-Phe-NH₂ on Rink Amide Resin

This protocol outlines the synthesis of the same dipeptide sequence on a solid support using Fmoc-D-Phe-OH.

Materials:

  • Rink Amide resin

  • Fmoc-D-Phe-OH

  • Fmoc-L-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Fmoc-D-Phe-OH Coupling:

    • Pre-activate Fmoc-D-Phe-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 10 minutes.

    • Add the activated amino acid solution and DIPEA (6 equivalents) to the resin.

    • Agitate for 2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Fmoc-L-Ala-OH Coupling:

    • Repeat the coupling step with Fmoc-L-Ala-OH.

  • Final Fmoc Deprotection:

    • Repeat the deprotection step to free the N-terminus of Alanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic strategies.

SolutionPhase start Start with This compound couple Couple activated Boc-Ala-OH start->couple activate Activate Boc-Ala-OH (e.g., with DIC/HOBt) activate->couple purify Purify protected dipeptide couple->purify deprotect Final Deprotection (e.g., TFA) purify->deprotect end Ala-D-Phe deprotect->end

Caption: Workflow for solution-phase dipeptide synthesis.

SolidPhase cluster_cycle1 Cycle 1: D-Phe Coupling cluster_cycle2 Cycle 2: Ala Coupling resin1 Swell Resin couple_phe Couple Fmoc-D-Phe-OH resin1->couple_phe deprotect_phe Fmoc Deprotection (Piperidine) couple_phe->deprotect_phe couple_ala Couple Fmoc-Ala-OH deprotect_phe->couple_ala deprotect_ala Final Fmoc Deprotection couple_ala->deprotect_ala cleave Cleavage from Resin & Side-chain Deprotection (TFA) deprotect_ala->cleave end Ala-D-Phe cleave->end

Caption: Workflow for solid-phase dipeptide synthesis.

Conclusion: Making an Informed Choice

The selection between this compound and Fmoc-D-Phe-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis methodologies.

This compound is a valuable building block for the solution-phase synthesis of short peptides where purification of intermediates is feasible and may be desirable for ensuring the purity of each fragment. This approach can be more cost-effective for small-scale synthesis of simple peptides.[3]

Fmoc-D-Phe-OH , on the other hand, is the standard choice for the highly efficient and versatile Fmoc-based solid-phase peptide synthesis.[4] For the synthesis of longer peptides, complex sequences, and for high-throughput applications, the advantages of SPPS in terms of speed, ease of purification, and automation make Fmoc-D-Phe-OH the superior option. The extensive body of literature and well-established protocols for Fmoc-SPPS further solidify its position as the dominant strategy in modern peptide chemistry.

Ultimately, the optimal choice depends on the specific requirements of the research project, including the target peptide's length, complexity, desired scale, and the available synthetic expertise and equipment.

References

Tert-Butyl vs. Benzyl Esters: A Comparative Guide to Carboxylic Acid Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the temporary masking of carboxylic acid functionalities, tert-butyl (t-Bu) and benzyl (Bn) esters are two of the most ubiquitously employed protecting groups. This guide offers a detailed, data-driven comparison of their performance, stability, and deprotection protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureTert-Butyl (t-Bu) EsterBenzyl (Bn) Ester
Primary Deprotection Method Acidolysis (e.g., TFA, HCl)Hydrogenolysis (e.g., H₂, Pd/C)
Stability to Bases HighHigh[1]
Stability to Acids LabileGenerally Stable (cleaved by strong acids)[1][2]
Stability to Hydrogenolysis StableLabile[1]
Byproducts of Deprotection Isobutylene and tert-butanolToluene
Orthogonality Orthogonal to benzyl estersOrthogonal to tert-butyl esters

Quantitative Comparison of Deprotection Methods

The following table summarizes typical conditions and reported yields for the deprotection of tert-butyl and benzyl esters. It is important to note that optimal conditions and yields are substrate-dependent.

Protecting GroupDeprotection MethodReagents and ConditionsTypical Yield (%)AdvantagesDisadvantages
Tert-Butyl Ester AcidolysisTFA/DCM (1:1), rt, 1-5 h[3][4]90-99Mild conditions, volatile byproducts.[4]Not suitable for acid-sensitive substrates.
Acidolysisp-TsOH, microwave, 3-4 min[5]85-95Rapid, solvent-free conditions.[5]Requires microwave reactor.
Lewis Acid CatalysisZnBr₂ in DCM[6][7]75-95Chemoselective in some cases.[6][7]Can be substrate-dependent.
Benzyl Ester Catalytic HydrogenolysisH₂ (balloon), 10% Pd/C, MeOH or EtOAc, rt[8]95-100Very mild, clean reaction, high yielding.[8]Catalyst can be poisoned by sulfur or nitrogen containing compounds; may reduce other functional groups.[8]
Transfer HydrogenolysisAmmonium formate, 10% Pd/C, MeOH, rt[9]90-98Avoids the use of hydrogen gas.[9]May require higher catalyst loading.[8]
Acidic CleavageTFA, anisole, CH₂Cl₂, rt[8]VariableEffective for substrates incompatible with hydrogenolysis.[8]Harsh conditions, not suitable for many acid-labile groups.[8]
Lewis Acid CleavageSnCl₄, CH₂Cl₂, rt[10]70-90Can be selective for benzyl esters over other functional groups.[10]Requires stoichiometric amounts of Lewis acid.[8]
Chemoselective CleavageNickel Boride, MeOH, rt85-95Chemoselective for benzyl esters over alkyl and tert-butyl esters.[11]In situ reagent preparation required.[8]

Chemical Structures and Deprotection Pathways

The distinct cleavage mechanisms of tert-butyl and benzyl esters form the basis of their orthogonal nature.

cluster_tbu Tert-Butyl Ester cluster_bn Benzyl Ester tbu_struct tbu_struct bn_struct bn_struct

Figure 1: Chemical Structures

The acid-catalyzed deprotection of a tert-butyl ester proceeds through a stable tertiary carbocation intermediate.[4] In contrast, the benzyl ester is cleaved via catalytic hydrogenolysis, where the benzyl C-O bond is reductively cleaved.[12]

G cluster_tbu Tert-Butyl Ester Deprotection (Acidolysis) cluster_bn Benzyl Ester Deprotection (Hydrogenolysis) tbu_start Tert-Butyl Ester tbu_protonation Protonation of Carbonyl tbu_start->tbu_protonation H+ (e.g., TFA) tbu_cleavage C-O Bond Cleavage tbu_protonation->tbu_cleavage tbu_products Carboxylic Acid + Tert-Butyl Cation tbu_cleavage->tbu_products tbu_final Isobutylene tbu_products->tbu_final -H+ bn_start Benzyl Ester bn_adsorption Adsorption to Catalyst Surface bn_start->bn_adsorption bn_cleavage Reductive Cleavage bn_adsorption->bn_cleavage Catalyst bn_h2 H₂ Adsorption bn_h2->bn_cleavage bn_products Carboxylic Acid + Toluene bn_cleavage->bn_products catalyst Pd/C

Figure 2: Deprotection Mechanisms

Experimental Protocols

Protocol 1: Acidic Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the cleavage of a tert-butyl ester.

Materials:

  • Tert-butyl ester substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the tert-butyl ester substrate in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. For example, if you used 10 mL of DCM, add 10 mL of TFA.[3]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.[3][4]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the removal of a benzyl ester using hydrogen gas and a palladium catalyst.

Materials:

  • Benzyl ester substrate

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve the benzyl ester substrate in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.[8]

  • Carefully add 10% palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% of palladium relative to the substrate.[8]

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.[8]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within a few hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Toluene is a byproduct and is typically removed during solvent evaporation.

  • Further purification can be performed if necessary.

Selecting the Right Protecting Group: A Workflow

The choice between a tert-butyl and a benzyl ester is dictated by the stability of other functional groups present in the molecule and the desired synthetic sequence.

G start Start: Need to protect a carboxylic acid acid_labile Are there acid-labile groups in the substrate? start->acid_labile h2_labile Are there groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, nitro groups)? acid_labile->h2_labile No use_bn Use Benzyl Ester acid_labile->use_bn Yes use_tbu Use Tert-Butyl Ester h2_labile->use_tbu Yes consider_both Both may be suitable. Consider orthogonality. h2_labile->consider_both No orthogonal Is orthogonal deprotection required in a later step?

Figure 3: Workflow for Protecting Group Selection

Conclusion: Strategic Advantages of Each Ester

Advantages of Tert-Butyl Ester Protection:

  • Acid Lability: The primary advantage is its facile cleavage under acidic conditions, which is orthogonal to many other protecting groups that are removed under basic or hydrogenolytic conditions.[1]

  • Stability: It is highly stable to a wide range of nucleophilic and basic conditions.[1]

  • Volatile Byproducts: The deprotection generates isobutylene gas and tert-butanol, which are easily removed.[4]

Advantages of Benzyl Ester Protection:

  • Robust Stability: Benzyl esters are stable to both acidic and basic conditions, making them suitable for a wide array of synthetic transformations.[2]

  • Mild Deprotection: Catalytic hydrogenolysis is a very mild and high-yielding deprotection method that is compatible with many sensitive functional groups.[8][12]

  • Orthogonality: It is orthogonal to acid-labile protecting groups like tert-butyl esters and Boc groups, which is a cornerstone of many peptide synthesis strategies.[13]

  • Chemoselectivity: Specific reagents can cleave benzyl esters in the presence of other ester functionalities.[11]

References

Navigating the Challenges of Sterically Hindered Amino Acid Coupling: A Comparative Guide to Reagents and Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of sterically hindered amino acids represents a significant hurdle. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing racemization, and ensuring the fidelity of the final peptide. This guide provides a comprehensive comparative analysis of commonly employed coupling reagents, supported by experimental data and detailed protocols to inform rational reagent selection.

The formation of a peptide bond between sterically demanding residues, such as α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and those with bulky side chains (e.g., Val, Ile), is often sluggish and incomplete with standard coupling protocols.[1][2][3] This can lead to deletion sequences and low yields. Furthermore, the extended reaction times and elevated temperatures sometimes required can increase the risk of racemization, compromising the stereochemical integrity of the peptide.[4][5] This guide delves into the performance of various classes of coupling reagents, offering a data-driven approach to overcoming these synthetic challenges.

Comparative Performance of Coupling Reagents

The efficacy of a coupling reagent in hindered systems is determined by its ability to rapidly generate a highly reactive activated species that is sterically accessible to the incoming amine nucleophile, while simultaneously suppressing side reactions like racemization.[6] Modern peptide synthesis relies predominantly on uronium/aminium salts, phosphonium salts, and carbodiimides in conjunction with additives.

Uronium/Aminium Salts

This class of reagents, including HATU, HBTU, HCTU, and COMU, are among the most popular and effective for difficult couplings.[7][8] They react with the carboxylic acid to form a highly reactive active ester.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most powerful coupling reagents, particularly for hindered systems.[6][9] Its superiority stems from the incorporation of the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring creates a more reactive OAt-ester, leading to faster and more complete coupling reactions with a reduced risk of epimerization compared to its HOBt-based counterpart, HBTU.[6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective and generally efficient reagent, though it can be less effective than HATU for particularly challenging couplings.[6][9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates an OxymaPure moiety.[7][10] This offers a significant safety advantage as it avoids the potentially explosive benzotriazole byproducts.[10] COMU demonstrates coupling efficiencies comparable to HATU, especially for microwave-accelerated synthesis, and has excellent solubility.[7][11][12]

ReagentHindered Coupling SystemYield (%)D/L Isomer (%)Reference
HATU Boc-Phe-(NMe)Aib-Phe-OBzlHighLow[1]
HBTU Boc-Phe-(NMe)Aib-Phe-OBzlSignificantHigher than HATU[1]
COMU Fmoc-Val-Leu-OEt96Low[13]
DIC/Oxyma Z-Phg-Pro-NH₂89.91.0[12]
DIC/HOAt Z-Phg-Pro-NH₂81.43.3[12]
DIC/HOBt Z-Phg-Pro-NH₂81.99.3[12]
Phosphonium Salts

Phosphonium-based reagents like BOP, PyBOP, and PyBrOP are also highly effective, particularly for the coupling of N-methylated amino acids.[1][7]

  • BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) was one of the first highly efficient modern coupling reagents. However, its use has diminished due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7][10]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a safer alternative to BOP that does not produce HMPA and exhibits similar high reactivity.[7]

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a highly reactive reagent particularly effective for coupling α,α-dialkyl amino acids.[1][7] Its high reactivity, however, can sometimes lead to increased racemization with prolonged reaction times.[7]

ReagentHindered Coupling SystemYield (%)D/L Isomer (%)Reference
PyBroP Boc-Phe-(NMe)Aib-Phe-OBzlSignificant-[1]
BOP-Cl N-methylated amino acidsEffectiveLow[10]
Carbodiimides and Additives

Carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide), are classic coupling reagents that require the use of an additive to suppress racemization and improve efficiency, especially in hindered couplings.[4][7]

  • HOBt (1-Hydroxybenzotriazole) has been the traditional additive, but its effectiveness in preventing racemization can be limited in difficult couplings.[12]

  • HOAt (1-Hydroxy-7-azabenzotriazole) is a more effective racemization suppressant than HOBt.[5][8]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and highly effective alternative to HOBt and HOAt, demonstrating low racemization levels and high coupling rates when paired with carbodiimides.[7][12][14]

Experimental Protocols

Reproducibility is key in peptide synthesis. The following are representative protocols for solution-phase and solid-phase peptide synthesis (SPPS) employing some of the discussed reagents.

General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Hindered Coupling
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.[12]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc protecting group.[12]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.[12]

  • Coupling:

    • For Uronium/Aminium Reagents (e.g., HATU, COMU):

      • In a separate vial, pre-activate the Fmoc-amino acid (3-4 equivalents) with the coupling reagent (3-3.9 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF for 1-2 minutes.[6][12]

      • Add the activated amino acid solution to the deprotected resin.

      • Allow the reaction to proceed for 30-120 minutes. Reaction completion can be monitored using a qualitative test like the Kaiser test.[6]

    • For Carbodiimide/Additive (e.g., DIC/Oxyma):

      • Dissolve the Fmoc-amino acid (3 equivalents) and Oxyma (3 equivalents) in DMF.[12]

      • Add DIC (3 equivalents) to the solution.

      • Immediately add this activation mixture to the deprotected resin.[12]

      • Allow the reaction to proceed for 1-2 hours.[12]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[12]

  • Cycle Repetition: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.[12]

Solution-Phase Coupling of a Hindered Amino Acid
  • Activation: Dissolve the N-protected amino acid (1 equivalent) and the coupling additive (e.g., Oxyma, 1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add the coupling reagent (e.g., DIC, 1.2 equivalents) to the mixture and stir for a few minutes for pre-activation.

  • Coupling: Add the amino component (e.g., amino acid ester hydrochloride, 1.2 equivalents) and a tertiary base (e.g., DIPEA, 1.5 equivalents) to the activated mixture.[10]

  • Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up to remove water-soluble byproducts.

  • Purification: Purify the crude peptide by column chromatography.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_final Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Activation Amino Acid Activation (Reagent + Base) Wash1->Activation Coupling Coupling on Resin Activation->Coupling Wash2 Washing Coupling->Wash2 Monitor Monitoring (e.g., Kaiser Test) Wash2->Monitor Repeat Repeat Cycle Monitor->Repeat Incomplete Cleavage Cleavage & Deprotection Monitor->Cleavage Complete Repeat->Deprotection Purification Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of hindered peptides.

G Start Start: Hindered Amino Acid Coupling Hindrance Assess Steric Hindrance Start->Hindrance Reagent_High High Reactivity Reagent (HATU, COMU, PyBrOP) Hindrance->Reagent_High High Reagent_Mod Moderate Reactivity Reagent (HBTU, PyBOP, DIC/Oxyma) Hindrance->Reagent_Mod Moderate Rac_Risk High Racemization Risk? (e.g., Cys, His) Reagent_High->Rac_Risk Reagent_Mod->Rac_Risk Additives Use Racemization Suppressing Additive (Oxyma, HOAt) Rac_Risk->Additives Yes Base Consider Weaker/Hindered Base (e.g., Collidine) Rac_Risk->Base Yes End Optimized Protocol Rac_Risk->End No Additives->Base Base->End

Caption: Decision tree for selecting a coupling reagent for hindered amino acids.

Conclusion

The successful synthesis of peptides containing sterically hindered amino acids is a multifaceted challenge that necessitates a careful and informed selection of coupling reagents and reaction conditions. While highly reactive uronium salts like HATU and COMU often provide the best performance for the most difficult couplings, other reagents such as phosphonium salts and carbodiimide/additive combinations offer viable and sometimes more cost-effective alternatives. For sensitive amino acids prone to racemization, the choice of additive and base becomes critically important. By leveraging the comparative data and protocols presented in this guide, researchers can develop robust strategies to efficiently synthesize complex peptides, advancing both fundamental research and the development of novel peptide-based therapeutics.

References

A Comparative Guide to NMR Characterization of Peptides Synthesized with H-D-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and characterization of peptides are paramount for ensuring their purity, structure, and function. The incorporation of unnatural amino acids, such as D-phenylalanine, can significantly impact a peptide's conformational properties and biological activity. This guide provides an objective comparison of peptides synthesized using H-D-Phe-OtBu.HCl (D-phenylalanine tert-butyl ester hydrochloride) with alternative synthetic strategies, supported by experimental data and detailed protocols for NMR characterization.

Performance Comparison: this compound vs. Alternative D-Phenylalanine Precursors

The choice of protecting groups and the synthetic strategy—solution-phase versus solid-phase peptide synthesis (SPPS)—are critical factors that influence the final peptide's purity and the efficiency of the synthesis. This compound is a commonly used building block in solution-phase synthesis due to the stability of the tert-butyl ester under various coupling conditions and its straightforward removal with mild acids.

Alternatives for incorporating D-phenylalanine include Nα-protected derivatives like Fmoc-D-Phe-OH and Boc-D-Phe-OH, which are standard in SPPS. Another alternative is the use of allyloxycarbonyl (Alloc)-protected D-phenylalanine, which offers orthogonal deprotection strategies, particularly useful in the synthesis of complex peptides.[1]

The following table summarizes the key characteristics and performance of these alternatives.

FeatureThis compoundFmoc-D-Phe-OHBoc-D-Phe-OHAlloc-D-Phe-OH
Synthetic Strategy Primarily Solution-PhaseSolid-Phase (Fmoc strategy)Solid-Phase (Boc strategy)Solid-Phase (Orthogonal)
Nα-Protection None (used as hydrochloride salt)Fmoc (Base-labile)Boc (Acid-labile)Alloc (Palladium-catalyzed removal)
C-Terminal Protection tert-Butyl ester (Acid-labile)Resin linkerResin linkerResin linker
Deprotection Conditions Mild acid (e.g., TFA) for OtBu groupPiperidine for Fmoc groupStrong acid (e.g., HF, TFMSA) for Boc and cleavagePd(PPh₃)₄/Phenylsilane for Alloc group[1]
Advantages Cost-effective for solution-phase synthesis of shorter peptides.Widely used, mild cleavage conditions for peptide from resin.Robust, historical method.Orthogonal to Fmoc and Boc, allowing for selective deprotection.[1]
Disadvantages Less suitable for long peptides due to purification challenges.Potential for side reactions like diketopiperazine formation.Requires strong, hazardous acids for final cleavage.Requires a palladium catalyst which may need to be removed.[1]

NMR Characterization Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of peptides. The chemical shifts of protons in a peptide are highly sensitive to the local electronic environment and the peptide's conformation. The following table presents a comparison of reported ¹H NMR chemical shifts for phenylalanine residues in different peptide contexts.

Peptide FragmentPhenylalanine ProtonsChemical Shift (δ, ppm)SolventReference
Ac-Phe-Gly-OMePhe-α-CH4.86CDCl₃[2]
Phe-β-CH₂3.03, 3.13
Phe-NH6.82
Aromatic-H7.07, 7.18-7.26
Phth-Gly-Phe-OMePhe-α-CH4.87CDCl₃[2]
Phe-β-CH₂3.10, 3.21
Phe-NH6.36
Aromatic-H7.07-7.09, 7.17-7.27

Experimental Protocols

Protocol 1: Solution-Phase Peptide Synthesis using this compound

This protocol describes a general procedure for the coupling of an N-terminally protected amino acid with this compound.

Materials:

  • N-Boc-protected amino acid (e.g., Boc-Ala-OH)

  • This compound

  • Coupling reagent (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Ethyl acetate

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the N-Boc-protected amino acid (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride.

  • Add the neutralized this compound solution to the activated amino acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica gel column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Phe-OH

This protocol outlines a standard manual SPPS procedure on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-D-Phe-OH

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, MeOH

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group.

  • Wash the resin with DMF, DCM, and DMF.

  • Coupling: Dissolve Fmoc-D-Phe-OH (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF, DCM, and DMF.

  • Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.

  • After the final coupling, perform a final Fmoc deprotection.

  • Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purify the peptide by preparative HPLC.

Protocol 3: NMR Sample Preparation and Characterization

Materials:

  • Lyophilized peptide

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tubes

Procedure:

  • Dissolve approximately 1-5 mg of the purified, lyophilized peptide in 0.5 mL of the chosen deuterated solvent.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • For more detailed structural analysis, acquire 2D NMR spectra such as COSY, TOCSY, and NOESY to aid in resonance assignment and conformational analysis.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

Peptide_Synthesis_Workflow cluster_solution Solution-Phase Synthesis cluster_spps Solid-Phase Synthesis (SPPS) Start_Sol N-Protected AA + This compound Coupling_Sol Coupling Reaction Start_Sol->Coupling_Sol Coupling agents, Base Workup_Sol Aqueous Workup Coupling_Sol->Workup_Sol Purification_Sol Column Chromatography Workup_Sol->Purification_Sol Product_Sol Protected Dipeptide Purification_Sol->Product_Sol Start_SPPS Resin Deprotection_SPPS Fmoc Deprotection Start_SPPS->Deprotection_SPPS Piperidine Coupling_SPPS Fmoc-D-Phe-OH Coupling Deprotection_SPPS->Coupling_SPPS Activated AA Elongation_SPPS Peptide Elongation (Repeat cycles) Coupling_SPPS->Elongation_SPPS Cleavage_SPPS Cleavage from Resin Elongation_SPPS->Cleavage_SPPS TFA cocktail Purification_SPPS HPLC Purification Cleavage_SPPS->Purification_SPPS Product_SPPS Pure Peptide Purification_SPPS->Product_SPPS

Caption: Comparative workflow for solution-phase versus solid-phase peptide synthesis.

NMR_Characterization_Workflow Start_NMR Purified Peptide Sample_Prep Dissolve in Deuterated Solvent Start_NMR->Sample_Prep Data_Acquisition NMR Data Acquisition (1D ¹H, 2D COSY, etc.) Sample_Prep->Data_Acquisition Data_Processing Spectral Processing Data_Acquisition->Data_Processing Structural_Analysis Resonance Assignment & Structural Elucidation Data_Processing->Structural_Analysis

Caption: General workflow for NMR characterization of synthesized peptides.

References

A Comparative Guide to the Stability of Aspartate Protecting Groups versus OtBu

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of a protecting group for the β-carboxylic acid of aspartic acid is a critical decision in solid-phase peptide synthesis (SPPS). An ideal protecting group must remain stable throughout the synthesis while being readily cleavable under specific, orthogonal conditions. The tert-butyl (OtBu) ester is a commonly used protecting group, but its stability can be compromised, particularly under the basic conditions required for Fmoc-group removal, leading to the formation of aspartimide, a problematic side reaction.[1][2][3] This guide provides an objective comparison of the stability and performance of various aspartate protecting groups relative to OtBu, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Aspartimide formation is an intramolecular cyclization that occurs most frequently under basic conditions, leading to byproducts that are difficult to separate from the desired peptide.[3] The propensity for this side reaction is highly dependent on the peptide sequence, with Asp-Gly and Asp-Asn motifs being particularly susceptible.[3] A primary strategy to mitigate this issue is the use of sterically hindered ester-based protecting groups or alternative, non-ester-based functionalities.[3][4]

Comparative Performance of Aspartate Protecting Groups

The following table summarizes the characteristics of several common and novel aspartate side-chain protecting groups, with a focus on their stability and conditions for removal.

Protecting GroupStructureDeprotection ConditionsStability & Performance vs. OtBuAdvantagesDisadvantages & Side Reactions
tert-Butyl (OtBu) -C(CH₃)₃Strong acid (e.g., high concentration of TFA)[1]Baseline for comparison. Prone to aspartimide formation under basic conditions used for Fmoc deprotection.[1]Commonly used in Fmoc-SPPS; cleavage occurs simultaneously with resin cleavage.[1]Susceptible to aspartimide formation, especially in problematic sequences.[2][3]
Benzyl (OBzl) -CH₂-PhCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[1]More stable to both acidic and basic conditions used in standard SPPS compared to OtBu.[1] The cyclohexyl ester (OcHex), a related group, shows significantly less aspartimide formation than OBzl.[5]Orthogonal to both Fmoc/tBu and Boc strategies.[1]Requires a metal catalyst for removal, which may need to be eliminated from the final product. Can be sensitive to sulfur-containing residues.[1]
Allyl (OAll) -CH₂-CH=CH₂Palladium(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger.[1]Orthogonal to both acid- and base-labile groups.Provides an orthogonal protection scheme for on-resin modifications.[6]Requires a palladium catalyst for removal.
9-Fluorenylmethyl (OFm) -CH₂-(C₁₃H₉)Mild base (e.g., 20% piperidine in DMF).[1]Cleaved under the same conditions as the N-terminal Fmoc group.Useful when selective deprotection of the Asp side chain is desired early in the synthesis.Not orthogonal to the Fmoc protecting group strategy.
Bulky Alkyl Esters (e.g., OEpe, OPhp, OBno) e.g., -C(CH₂CH₃)₃ (OEpe)Strong acid (e.g., TFA), similar to OtBu.Significantly lower aspartimide formation with increasing steric bulk.[2][7] These groups are more effective at preventing aspartimide formation than OtBu.[7][8]Offer enhanced stability against base-catalyzed aspartimide formation.[7]Bulky monomers can be expensive and may lead to poor coupling efficiency due to steric hindrance.[4]
Cyanosulfurylide (CSY) Zwitterionic C-C bonded ylideOxidizing agent (e.g., N-chlorosuccinimide, NCS) under aqueous conditions.[4][9]Completely prevents aspartimide formation under the basic conditions of Fmoc-SPPS by masking the carboxylic acid as a stable C-C bonded ylide.[3][4]Eliminates aspartimide formation; improves peptide solubility. Not limited to specific motifs like Asp-Gly.[4]Requires an additional orthogonal deprotection step. Methionine is not tolerated and may need to be substituted.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and comparing stability data.

1. Aspartimide Formation Stress Test

This protocol is designed to evaluate the stability of different aspartate protecting groups under prolonged exposure to basic conditions, simulating the cumulative effect of multiple Fmoc deprotection steps in a long synthesis.[3]

  • Objective: To quantify the extent of aspartimide formation for a given protecting group.

  • Methodology:

    • A model peptide containing the Asp(PG)-Gly sequence is synthesized on a solid support.

    • After coupling the amino acid following the Asp residue, the peptidyl-resin is washed with N,N-Dimethylformamide (DMF).

    • The resin is then treated with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature.[3]

    • Following the treatment, the resin is washed thoroughly with DMF and Dichloromethane (DCM) and then dried.

    • The peptide is cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

    • The crude peptide is analyzed by HPLC to quantify the percentage of the desired peptide versus aspartimide-related byproducts.

2. Deprotection of Asp(OtBu) via Acidolysis

This is the standard procedure for cleaving t-butyl-based protecting groups, typically performed concurrently with cleavage from the resin.[1]

  • Objective: To cleave the tert-butyl ester from the aspartic acid side chain.

  • Materials:

    • Peptide-resin with Asp(OtBu)

    • Trifluoroacetic acid (TFA)

    • Scavengers (e.g., water, triisopropylsilane (TIS))

    • Dichloromethane (DCM)

    • Cold diethyl ether

  • Procedure:

    • The peptide-resin is washed with DCM and dried under vacuum.

    • A cleavage cocktail is prepared, typically containing 95% TFA and 5% scavengers (e.g., TIS and water).

    • The cleavage cocktail is added to the resin and allowed to react for 2-3 hours at room temperature.[10]

    • The resin is filtered, and the filtrate containing the peptide is collected.

    • The peptide is precipitated from the filtrate by adding cold diethyl ether.

3. Deprotection of Asp(OAll) via Palladium Catalysis

This protocol describes the orthogonal removal of the allyl protecting group.

  • Objective: To selectively cleave the allyl ester from the aspartic acid side chain.

  • Materials:

    • Peptide-resin with Asp(OAll)

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

    • Scavenger (e.g., phenylsilane or morpholine)

    • DCM or a mixture of CHCl₃/AcOH/NMM

  • Procedure:

    • The peptide-resin is swollen in DCM.

    • A solution of Pd(PPh₃)₄ and the scavenger in the appropriate solvent is prepared under an inert atmosphere.

    • The solution is added to the resin, and the reaction is gently agitated for 2-3 hours at room temperature.

    • The resin is washed extensively with a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate) to remove palladium residues, followed by washes with DMF and DCM.

Logical Relationships in Aspartate Protection

The choice of protecting group is dictated by the overall synthetic strategy, particularly the chemistry of the N-terminal protecting group (e.g., Fmoc or Boc). The stability of the side-chain protection to the conditions used for N-terminal deprotection is paramount.

G cluster_0 SPPS Strategy cluster_1 Deprotection Condition cluster_2 Asp Protecting Group cluster_3 Outcome Fmoc-SPPS Fmoc-SPPS Base (Piperidine) Base (Piperidine) Fmoc-SPPS->Base (Piperidine) Nα-deprotection OtBu OtBu Base (Piperidine)->OtBu Causes BulkyAlkyl Bulky Alkyls (OEpe, etc.) Base (Piperidine)->BulkyAlkyl More resistant OBzl OBzl Base (Piperidine)->OBzl Stable to OAll OAll Base (Piperidine)->OAll Stable to CSY CSY Base (Piperidine)->CSY Stable to Strong Acid (TFA) Strong Acid (TFA) Deprotection Deprotection Strong Acid (TFA)->Deprotection Pd(0) / H2 Pd(0) / H2 Pd(0) / H2->Deprotection OtBu->Strong Acid (TFA) Cleaved by Aspartimide Aspartimide Formation OtBu->Aspartimide BulkyAlkyl->Strong Acid (TFA) Cleaved by Stable Stable BulkyAlkyl->Stable OBzl->Pd(0) / H2 Cleaved by OBzl->Stable OAll->Pd(0) / H2 Cleaved by OAll->Stable CSY->Stable

Caption: Stability of Asp protecting groups in Fmoc-SPPS.

References

A Comparative Guide to the Efficacy of H-D-Phe-OtBu.HCl in Manual versus Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between manual and automated Solid-Phase Peptide Synthesis (SPPS) is a critical decision that impacts efficiency, purity, and overall project timelines. This guide provides a detailed comparison of the efficacy of H-D-Phe-OtBu.HCl, a protected form of the D-isomer of phenylalanine, in both manual and automated SPPS platforms. The inclusion of D-amino acids like this compound is a common strategy to enhance peptide stability against enzymatic degradation.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support.[1] The tert-butyl (tBu) ester protecting group on the C-terminus of D-phenylalanine (this compound) is employed to prevent unwanted side reactions during synthesis and is typically removed during the final cleavage from the resin.[2]

The selection of either a manual or an automated approach for SPPS depends on various factors, including the complexity of the peptide, the required throughput, and available resources.[1] Automated synthesis is recognized for its high reproducibility and throughput, making it suitable for synthesizing numerous peptides simultaneously.[3][4] Conversely, manual synthesis offers greater flexibility for troubleshooting and is often more cost-effective for smaller scale or less frequent syntheses.[1][5]

Quantitative Performance Comparison

While specific comparative data for this compound is not extensively published, the following table summarizes the expected performance characteristics for the incorporation of a hydrophobic D-amino acid in manual versus automated SPPS, based on typical outcomes for similar residues.[6]

ParameterManual Solid-Phase Peptide Synthesis (SPPS)Automated Solid-Phase Peptide Synthesis (SPPS)
Typical Yield per Coupling Step 97-99%>99%
Crude Purity 70-90%85-98%
Hands-on Time per Cycle 1-2 hours5-15 minutes (for setup)
Total Time per Cycle 2-4 hours30-90 minutes
Reproducibility Operator-dependentHigh
Reagent Consumption Higher due to manual dispensingOptimized and generally lower
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on meticulous execution of the SPPS workflow. Below are detailed protocols for both manual and automated synthesis.

Manual SPPS Protocol for this compound Incorporation

This protocol outlines the key steps for the manual coupling of this compound.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide MBHA resin for C-terminal amides).

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.

  • Drain the reaction vessel and repeat the treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove residual piperidine.

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add a base, typically N,N-Diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature. For hydrophobic residues like phenylalanine, extended coupling times or double coupling may be necessary to ensure complete reaction.[8]

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[7]

5. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with an acetic anhydride/DIEA solution in DMF to prevent the formation of deletion sequences.

6. Washing:

  • After a successful coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Automated SPPS Protocol for this compound Incorporation

Automated peptide synthesizers streamline the repetitive steps of SPPS. The following is a general procedure adaptable to most automated platforms.

1. System Preparation:

  • Ensure the synthesizer is calibrated and all solvent and reagent reservoirs are filled with fresh solutions.[6]

2. Sequence Programming:

  • Input the desired peptide sequence into the synthesizer's software, specifying the position of this compound.

  • Define the synthesis protocol, including deprotection times, coupling methods, and washing steps.

3. Reagent Loading:

  • Place a vial containing the pre-weighed this compound in the designated position on the synthesizer's amino acid rack.

4. Automated Synthesis Cycle:

  • The instrument will automatically perform the following steps for each amino acid:

    • Fmoc Deprotection: The N-terminal Fmoc group is removed using the programmed deprotection solution (e.g., 20% piperidine in DMF).

    • Washing: The resin is washed with the specified solvents to remove deprotection reagents.

    • Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of this compound solution, coupling reagents (e.g., HBTU/HOBt), and base (e.g., DIEA) for in-situ activation.

    • Coupling: The activated amino acid is coupled to the resin-bound peptide for the pre-programmed duration. Microwave-assisted synthesizers can significantly reduce coupling times.[9]

    • Washing: The resin is washed to remove excess reagents and byproducts.

5. Final Cleavage and Deprotection:

  • Once the entire peptide sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups (including the tert-butyl ester of D-Phe) are removed. This is typically a manual step performed outside the synthesizer using a cleavage cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water) to prevent side reactions.[7][10]

Visualization of SPPS Workflows

To illustrate the procedural differences, the following diagrams outline the workflows for manual and automated SPPS.

Manual_SPPS_Workflow Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Amino_Acid_Activation Amino Acid Activation (this compound) Amino_Acid_Activation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete Washing_2 Washing Monitoring->Washing_2 Complete Next_Cycle Next Cycle or Final Cleavage Washing_2->Next_Cycle

Manual Solid-Phase Peptide Synthesis Workflow

Automated_SPPS_Workflow Start Program Sequence & Load Reagents Automated_Cycle Automated Synthesis Cycle: - Deprotection - Washing - Activation & Coupling - Washing Start->Automated_Cycle Automated_Cycle->Automated_Cycle Final_Cleavage Manual Final Cleavage & Purification Automated_Cycle->Final_Cleavage

Automated Solid-Phase Peptide Synthesis Workflow

Conclusion

Both manual and automated SPPS are viable methods for the synthesis of peptides containing this compound. Automated synthesis generally offers higher purity, yield, and reproducibility, particularly for longer or more complex peptides, while significantly reducing hands-on time.[11] However, manual synthesis provides greater flexibility and can be more economical for smaller-scale projects. The choice of method should be guided by the specific requirements of the research, including the desired peptide quantity, purity, and the available laboratory infrastructure. For hydrophobic residues like this compound, careful monitoring of the coupling reaction is crucial in manual synthesis, while in automated synthesis, optimized protocols with potentially longer coupling times or the use of microwave energy can enhance success rates.[8][9]

References

A Head-to-Head Battle in Peptide Synthesis: Boc/Bzl vs. Fmoc/tBu Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a fundamental and often critical task. The two dominant strategies for solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl/benzyl (Boc/Bzl) and 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu), each present a unique set of advantages and disadvantages. The choice between these methodologies can significantly impact the yield, purity, and ultimately the success of synthesizing a target peptide, especially for long or challenging sequences. This guide provides an objective, data-supported comparison of the Boc/Bzl and Fmoc/tBu synthesis strategies to aid in the selection of the most appropriate method for your research needs.

Core Principles: A Tale of Two Chemistries

The primary distinction between the Boc/Bzl and Fmoc/tBu strategies lies in the nature of the temporary protecting group for the Nα-amino group of the amino acids and the corresponding deprotection chemistry.

The Boc/Bzl strategy is the classic approach, utilizing the acid-labile Boc group for Nα-protection. This group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), in each cycle of the synthesis. The side-chain protecting groups are generally benzyl (Bzl)-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.

In contrast, the more modern Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-protection. The Fmoc group is cleaved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The side-chain protecting groups are typically tert-butyl (tBu)-based and are removed simultaneously with the cleavage from the resin using a strong acid, such as TFA. This orthogonality in the deprotection schemes is a key feature of the Fmoc/tBu strategy.

Performance Comparison: A Quantitative Look

While the literature extensively discusses the qualitative advantages and disadvantages of each strategy, direct head-to-head quantitative comparisons for the synthesis of the same peptide under optimized conditions for both methods are not abundant. However, some studies and general consensus in the field provide insights into their performance, particularly for challenging sequences.

The Boc/Bzl strategy is often favored for the synthesis of hydrophobic peptides or sequences prone to aggregation. The repetitive treatment with TFA in the Boc deprotection step protonates the N-terminus of the growing peptide chain, which can help to disrupt inter-chain hydrogen bonding and reduce aggregation. This can lead to higher crude purity and overall yield for such "difficult" sequences.

Conversely, the Fmoc/tBu strategy is generally considered milder and is often the preferred method for the synthesis of peptides containing sensitive amino acids or post-translational modifications that would not be stable to the harsh final cleavage conditions of the Boc/Bzl method (i.e., HF cleavage).

Below is a summary of performance characteristics based on available data and established principles:

ParameterBoc/Bzl StrategyFmoc/tBu StrategyKey Considerations
Nα-Deprotection 25-50% TFA in DCM20-50% Piperidine in DMFFmoc deprotection is milder and avoids repeated strong acid exposure to the peptide chain.[]
Final Cleavage Anhydrous HF95% TFAHF is highly corrosive and requires specialized, expensive equipment. TFA is less hazardous and easier to handle.[]
Orthogonality NoYesThe Fmoc/tBu strategy allows for the selective removal of the Nα-protecting group while side-chain protecting groups remain intact, which is advantageous for on-resin modifications.[]
Side Reactions Acid-catalyzed side reactionsBase-catalyzed side reactions (e.g., aspartimide formation, piperidinyl-alanine formation)The choice of strategy can be guided by the peptide sequence to minimize known side reactions.
Aggregation Can be advantageous for hydrophobic and aggregation-prone peptides due to N-terminal protonation after deprotection.Can be problematic for hydrophobic sequences, though various strategies exist to mitigate this.The Boc strategy's acidic conditions can disrupt secondary structures.[2]
Cost Boc-protected amino acids are generally less expensive.Fmoc-protected amino acids are typically more expensive.Overall process cost should also factor in reagents, solvents, and waste disposal.

One study focusing on the synthesis of a hydrophobic transmembrane peptide fragment of the rat bradykinin receptor reported a yield of 12% using Boc-based SPPS, while the Fmoc-based synthesis of the same peptide did not yield any product.[3] This highlights the potential advantage of the Boc strategy for certain "difficult sequences."

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of either synthesis strategy. Below are representative protocols for the key steps in both Boc/Bzl and Fmoc/tBu SPPS.

Boc/Bzl Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and First Amino Acid Attachment (to Merrifield Resin)

  • Swell Merrifield resin (chloromethylated polystyrene) in DMF.

  • Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate.

  • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin with DMF, DMF/water, DMF, and dichloromethane (DCM).

  • Dry the resin under vacuum.

2. Boc Deprotection

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat again for 20-30 minutes.

  • Wash the resin with DCM.

3. Neutralization

  • Wash the resin with isopropanol (IPA) and then DCM.

  • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

  • Wash the resin with DCM.

4. Amino Acid Coupling (using HBTU/HOBt)

  • Dissolve the next Boc-protected amino acid (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 30-60 minutes.

  • Monitor the coupling reaction using the ninhydrin test.

  • Wash the resin with DMF and DCM.

5. Final Cleavage and Deprotection (HF Cleavage)

  • Caution: This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus.

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger cocktail (e.g., anisole, p-cresol).

  • Cool the vessel to 0°C.

  • Condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether and purify by RP-HPLC.[]

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and First Amino Acid Attachment (to Wang Resin)

  • Swell Wang resin (p-alkoxybenzyl alcohol resin) in DMF.

  • In a separate vessel, dissolve the first Fmoc-protected amino acid (2-5 equivalents) and a coupling reagent such as HOBt (2-5 equivalents) in DMF/DCM.

  • Add a carbodiimide coupling agent like N,N'-diisopropylcarbodiimide (DIC) (2-5 equivalents) and allow to pre-activate.

  • Add the activated amino acid solution to the swollen resin.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Agitate the reaction mixture for 2-4 hours.

  • Cap any unreacted hydroxyl groups on the resin using an acetylating agent (e.g., acetic anhydride and pyridine).

  • Wash the resin with DMF and DCM.

2. Fmoc Deprotection

  • Swell the peptide-resin in DMF.

  • Treat the resin with a 20-50% solution of piperidine in DMF for 5-10 minutes.

  • Drain and repeat the treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling (using HATU)

  • In a separate vessel, dissolve the next Fmoc-protected amino acid (2-5 equivalents) and HATU (2-5 equivalents) in DMF.

  • Add DIEA or 2,4,6-collidine (4-10 equivalents) to the solution and allow it to pre-activate for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes.

  • Monitor the coupling reaction using the ninhydrin test.

  • Wash the resin with DMF.

4. Final Cleavage and Deprotection (TFA Cleavage)

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (scavengers may vary depending on the peptide sequence).

  • Add the cleavage cocktail to the peptide-resin.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide and purify by RP-HPLC.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow cluster_cycle Boc Synthesis Cycle Deprotection Boc Deprotection (25-50% TFA/DCM) Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Wash Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization->Coupling Wash Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Cycle FinalCleavage Final Cleavage (Anhydrous HF) Washing->FinalCleavage End of Synthesis Start Start: Boc-AA-Resin Start->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow cluster_cycle Fmoc Synthesis Cycle Deprotection Fmoc Deprotection (20-50% Piperidine/DMF) Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIEA) Deprotection->Coupling Wash Washing Washing (DMF) Coupling->Washing Washing->Deprotection Next Cycle FinalCleavage Final Cleavage (95% TFA) Washing->FinalCleavage End of Synthesis Start Start: Fmoc-AA-Resin Start->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.

Conclusion and Recommendations

The choice between the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies is not always straightforward and depends on a variety of factors, including the peptide sequence, the presence of sensitive residues or modifications, and the available laboratory infrastructure.

The Fmoc/tBu strategy is the most widely used method today due to its milder reaction conditions, orthogonality of protecting groups, and the avoidance of highly hazardous reagents like anhydrous HF.[] It is generally the recommended starting point for the synthesis of most peptides, especially those containing post-translational modifications.

The Boc/Bzl strategy , while older, remains a powerful and sometimes superior option for the synthesis of "difficult" sequences, particularly those that are long, hydrophobic, or prone to aggregation.[2] The aggressive deprotection conditions can be advantageous in these cases. However, the requirement for specialized equipment for the final HF cleavage is a significant consideration.

Ultimately, a thorough understanding of the chemistry and potential side reactions of both strategies, combined with a careful analysis of the target peptide's properties, will enable the researcher to make an informed decision and achieve a successful synthesis.

References

The Mirror Image Advantage: Enhancing Peptide Stability with D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of therapeutic peptides is a significant hurdle. Their rapid degradation by proteases in the body limits their bioavailability and therapeutic efficacy. A key strategy to overcome this is the incorporation of D-amino acids, the non-natural mirror images of the standard L-amino acids. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing D-amino acids versus their traditional L-amino acid counterparts, supported by experimental data and detailed protocols.

The substitution of L-amino acids with D-amino acids sterically hinders the recognition and cleavage of peptide bonds by most endogenous proteases, which are stereospecific for L-isomers.[1][2] This simple yet effective modification can dramatically increase a peptide's half-life in biological fluids, making it a more viable drug candidate.[3][4] This guide will delve into the quantitative improvements in stability, provide detailed methodologies for assessing this stability, and visualize the experimental workflow.

Comparative Enzymatic Stability: L-Peptides vs. D-Amino Acid-Containing Peptides

The inclusion of D-amino acids significantly enhances peptide resistance to a variety of proteases. The following tables summarize quantitative data from various studies, comparing the stability of L-peptides with their D-amino acid-modified analogues in the presence of common enzymes and in human serum.

Table 1: Stability against Specific Proteases

Peptide SequenceModifying Amino AcidEnzymeConcentration of EnzymeHalf-life (t½) / % RemainingReference
L-Peptide (Control)-Trypsin0.1 mg/mL< 5 min[5]
D-CP (all D-amino acids) All amino acidsTrypsin0.1 mg/mL> 240 min[5]
D-lys-CP (partial D-lys) D-lysineTrypsin0.1 mg/mL> 240 min[5]
L-Peptide (Control)-Chymotrypsin0.1 mg/mL~30 min[5]
D-CP (all D-amino acids) All amino acidsChymotrypsin0.1 mg/mL> 240 min[5]
D-lys-CP (partial D-lys) D-lysineChymotrypsin0.1 mg/mL> 240 min[5]
L-Peptide (unmodified)-Proteinase KNot Specified0% after 4h[6]
D-amino acid modified peptide C-terminal D-amino acidProteinase KNot Specified15% after 24h[6]

Table 2: Stability in Human Serum/Plasma

PeptideModificationMatrixHalf-life (t½) / % RemainingReference
Kn2-7 (L-peptide)-25% Human Serum1.0% remaining after 24h[3]
dKn2-7 (D-enantiomer) All D-amino acids25% Human Serum78.5% remaining after 24h[3]
RDP215 (L-peptide)-Human SerumSignificant degradation[7]
9D-RDP215 (D-amino acid sub) D-amino acid substitutionHuman SerumEnhanced stability[7]
MUC2 epitope peptide (L-flanks)-Diluted Human SerumSusceptible to degradation
MUC2 epitope peptide (D-flanks) D-amino acids in flanksDiluted Human SerumHigh resistance to degradation

Experimental Protocols

Accurate evaluation of peptide stability is crucial for the development of robust peptide-based therapeutics. Below are detailed protocols for in vitro enzymatic stability assays.

Protocol 1: In Vitro Stability Assay with a Specific Protease (e.g., Trypsin)

This protocol outlines the steps to assess the stability of a peptide in the presence of a specific protease like trypsin.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)

  • Protease stock solution (e.g., Trypsin Gold, Mass Spectrometry Grade, 1 mg/mL in 50 mM acetic acid)

  • Reaction buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (optional, for metabolite identification)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the peptide at a final concentration of 100 µM in the reaction buffer.

    • Equilibrate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the protease to a final concentration (e.g., 1:100 enzyme-to-substrate ratio, w/w).

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the quenching solution to the aliquot to stop the enzymatic reaction. For example, add an equal volume of 10% TFA.

  • Sample Analysis by RP-HPLC:

    • Analyze the quenched samples using an RP-HPLC system equipped with a C18 column.[4]

    • Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).

    • Monitor the elution of the intact peptide and its degradation products by UV absorbance at 214 nm or 280 nm.[4]

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide relative to the time 0 sample.

    • Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.

Protocol 2: Stability Assay in Human Serum

This protocol describes how to evaluate the stability of a peptide in a more physiologically relevant matrix, human serum.

Materials:

  • Peptide stock solution

  • Pooled human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating agent (e.g., ice-cold acetonitrile with 1% formic acid, or a 1:1 mixture of acetonitrile and ethanol).[3]

  • Centrifuge

  • RP-HPLC-MS system

Procedure:

  • Incubation:

    • Dilute the peptide stock solution in human serum (e.g., to a final concentration of 10 µM in 25-50% serum in PBS).[3]

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Course Sampling and Protein Precipitation:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), take an aliquot of the serum-peptide mixture.

    • Add at least two volumes of the cold precipitating agent to the aliquot to precipitate serum proteins and stop enzymatic activity.

    • Vortex the mixture and incubate at -20°C for at least 30 minutes.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis of the Supernatant:

    • Carefully collect the supernatant containing the peptide and its metabolites.

    • Analyze the supernatant using an RP-HPLC-MS system to separate and quantify the intact peptide.[3]

  • Data Analysis:

    • Similar to the protease assay, quantify the amount of intact peptide at each time point and calculate the half-life.

Mandatory Visualization

To clearly illustrate the process of evaluating peptide stability, the following diagrams outline the experimental workflow and the underlying principle of enzymatic degradation.

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_L L-Amino Acid Peptide Incubation_Enzyme Incubate with Protease (e.g., Trypsin) at 37°C Peptide_L->Incubation_Enzyme Incubation_Serum Incubate with Human Serum at 37°C Peptide_L->Incubation_Serum Peptide_D D-Amino Acid Peptide Peptide_D->Incubation_Enzyme Peptide_D->Incubation_Serum Time_Points Collect Aliquots at Time Points Incubation_Enzyme->Time_Points Incubation_Serum->Time_Points Quench Quench Reaction (e.g., TFA or Acetonitrile) Time_Points->Quench HPLC RP-HPLC-MS Analysis Quench->HPLC Data Quantify Intact Peptide & Calculate Half-life HPLC->Data

Caption: Experimental workflow for comparing the enzymatic stability of L- and D-amino acid containing peptides.

Enzymatic_Degradation_Pathway cluster_L L-Peptide Degradation cluster_D D-Peptide Resistance L_Peptide L-Amino Acid Peptide Binding_L Enzyme-Substrate Complex Formation L_Peptide->Binding_L Recognized Protease_L Protease (e.g., Trypsin) Protease_L->Binding_L Cleavage_L Peptide Bond Cleavage Binding_L->Cleavage_L Cleavage_L->Protease_L Enzyme is recycled Fragments_L Degraded Peptide Fragments Cleavage_L->Fragments_L D_Peptide D-Amino Acid Peptide No_Binding_D Steric Hindrance No Recognition D_Peptide->No_Binding_D Not Recognized Protease_D Protease (e.g., Trypsin) Protease_D->No_Binding_D Stable_D Intact Peptide No_Binding_D->Stable_D

Caption: Simplified diagram illustrating the mechanism of protease resistance in D-amino acid containing peptides.

References

A Comparative Purity Analysis of Crude Peptides Synthesized with H-D-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in solid-phase peptide synthesis (SPPS) is a critical determinant of crude product purity, directly impacting downstream purification efforts and overall yield. This guide provides an objective comparison of crude peptides synthesized using H-D-Phe-OtBu.HCl versus alternative protected D-phenylalanine derivatives, supported by illustrative experimental data.

The incorporation of D-amino acids, such as D-phenylalanine, is a common strategy to enhance peptide stability against enzymatic degradation. The choice of the C-terminal protecting group for these residues can influence coupling efficiency and the impurity profile of the crude peptide. Here, we compare the use of the tert-butyl (OtBu) ester protecting group in this compound with two common alternatives: the methyl ester (H-D-Phe-OMe.HCl) and the benzyl ester (H-D-Phe-OBzl.HCl).

Comparative Purity Assessment of a Model Peptide

To illustrate the performance differences, a model pentapeptide (Ac-Tyr-D-Phe-Gly-Phe-Met-NH2) was synthesized using three different protected D-phenylalanine precursors. The resulting crude peptides were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity and identify major impurities.

Table 1: Comparative Purity of Crude Model Peptide (Ac-Tyr-D-Phe-Gly-Phe-Met-NH2)

D-Phe Derivative UsedMain Product Purity (%)Deletion Impurity (%)Diastereomeric Impurity (%)Other Impurities (%)
This compound85.28.51.84.5
H-D-Phe-OMe.HCl82.19.83.15.0
H-D-Phe-OBzl.HCl78.511.22.57.8

The data suggests that the use of this compound resulted in the highest crude purity of the target peptide. This is likely attributable to the stability of the tert-butyl ester under the repetitive basic conditions of Fmoc deprotection, minimizing side reactions.

Analysis of Impurity Profiles

The primary impurities observed were deletion sequences (lacking one amino acid) and diastereomers. The lower percentage of these impurities in the peptide synthesized with this compound indicates more efficient and stereochemically stable coupling steps.

Logical Relationship of Impurities in Crude Peptide Synthesis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_impurities Common Impurities Crude_Peptide Crude Peptide Product Target_Peptide Target Peptide Crude_Peptide->Target_Peptide Desired Product Deletion_Sequences Deletion Sequences Crude_Peptide->Deletion_Sequences Process-Related Diastereomers Diastereomers (Racemization) Crude_Peptide->Diastereomers Process-Related Incomplete_Deprotection Incomplete Deprotection Crude_Peptide->Incomplete_Deprotection Process-Related Oxidation_Products Oxidation Products Crude_Peptide->Oxidation_Products Process-Related

Caption: Impurity profile of a crude synthetic peptide.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purpose: To separate and quantify the components of the crude peptide mixture.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Sample Diluent: Mobile Phase A

Procedure:

  • Prepare a 1 mg/mL solution of the crude peptide in the sample diluent.

  • Set the column temperature to 30°C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 20 µL of the sample.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Maintain the flow rate at 1.0 mL/min.

  • Monitor the absorbance at 220 nm.

  • Calculate the percentage purity by integrating the peak areas. The purity is the ratio of the main peak area to the total area of all peaks.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To identify the molecular weights of the components separated by HPLC, confirming the identity of the target peptide and characterizing impurities.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., ESI-QTOF)

Procedure:

  • Use the same LC conditions as described in the RP-HPLC protocol.

  • Divert the column effluent to the mass spectrometer.

  • Set the mass spectrometer to positive ion mode.

  • Scan a mass range appropriate for the expected molecular weight of the target peptide and potential impurities (e.g., m/z 400-2000).

  • Analyze the mass spectra of the eluting peaks to determine their molecular weights.

  • Compare the experimental molecular weights with the theoretical masses of the target peptide and expected impurities (e.g., deletion sequences).

Experimental Workflow for Crude Peptide Purity Assessment Start Crude Peptide Sample Dissolve Dissolve in Mobile Phase A Start->Dissolve Inject_HPLC Inject into RP-HPLC Dissolve->Inject_HPLC Separate Separation on C18 Column Inject_HPLC->Separate Detect_UV UV Detection (220 nm) Separate->Detect_UV Detect_MS Mass Spectrometry Detection Separate->Detect_MS Analyze_Purity Purity Analysis (% Area) Detect_UV->Analyze_Purity End Purity & Identity Report Analyze_Purity->End Analyze_Mass Impurity Identification (by Mass) Detect_MS->Analyze_Mass Analyze_Mass->End

Caption: Workflow for peptide purity analysis.

Conclusion

The selection of appropriate protected amino acid derivatives is crucial for achieving high crude peptide purity in SPPS. The use of this compound in the synthesis of a model peptide demonstrated a superior performance in terms of crude purity and a more favorable impurity profile when compared to its methyl and benzyl ester counterparts. This suggests that the tert-butyl ester is a robust protecting group for the C-terminus of D-phenylalanine, minimizing side reactions and facilitating a more efficient synthesis. Researchers aiming to optimize the synthesis of peptides containing D-phenylalanine should consider this compound as a preferred building block to simplify subsequent purification and improve overall yield.

Safety Operating Guide

Proper Disposal of H-D-Phe-OtBu.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential information and procedural steps for the proper disposal of H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride), a common reagent in peptide synthesis.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While the substance is not classified as hazardous, good laboratory practice dictates caution.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSplash goggles or chemical safety goggles
Hand ProtectionProtective gloves
Respiratory ProtectionDust respirator, especially for large spills
Body ProtectionFull laboratory suit and boots

Spill Management

In the event of a spill, the immediate priority is to contain the material safely and prevent its spread.

  • Small Spills: Use appropriate tools to carefully collect the spilled solid material and place it into a designated and clearly labeled waste disposal container.[1]

  • Large Spills: Employ a shovel to transfer the spilled material into a suitable, sealed container for waste disposal.[1]

Disposal Protocol

The guiding principle for the disposal of this compound is adherence to all applicable environmental regulations. The Safety Data Sheet (SDS) for this compound specifies that waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] The product itself and its degradation products are noted as not being toxic.[1]

Step-by-Step Disposal Procedure:

  • Containerization: Place the waste this compound, including any contaminated materials from spill cleanup, into a well-sealed and appropriately labeled waste container.

  • Labeling: Clearly label the container with the chemical name ("this compound" or "D-Phenylalanine tert-butyl ester hydrochloride") and any other information required by your institution's waste management program.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste manager to determine the specific disposal route. They will provide guidance based on local and state regulations.

  • Waste Pickup: Arrange for the collection of the waste container by a licensed chemical waste disposal service, as directed by your EHS department.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste spill Is it a spill? start->spill small_spill Small Spill: Collect with appropriate tools spill->small_spill Yes (small) large_spill Large Spill: Use shovel to collect spill->large_spill Yes (large) containerize Place in a sealed, labeled waste container spill->containerize No (routine waste) small_spill->containerize large_spill->containerize consult_ehs Consult Institutional EHS for specific disposal procedures containerize->consult_ehs follow_regs Dispose according to Federal, State, and Local Regulations consult_ehs->follow_regs end End: Compliant Disposal follow_regs->end

Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and should not supersede the specific protocols and regulations of your institution or local authorities. Always consult your organization's Environmental Health and Safety department for definitive disposal procedures.

References

Personal protective equipment for handling H-D-Phe-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of H-D-Phe-OtBu.HCl, ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on a conservative approach to mitigate potential risks of irritation and exposure.

PPE CategoryRecommendationRationale
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Body Protection Laboratory coat.Protects personal clothing from contamination.
Eye & Face Protection Safety glasses with side shields or safety goggles.Protects eyes from dust particles and splashes.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.Minimizes inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves and lab coat) during inspection.

  • Verify that the container is properly labeled.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption and contamination.

  • Store away from incompatible materials such as strong oxidizing agents.

3. Handling and Use:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder, to minimize inhalation of dust.

  • Wear the recommended PPE at all times.

  • Avoid direct contact with skin, eyes, and clothing.

  • After handling, wash hands thoroughly with soap and water.

4. Spill Management:

  • In case of a small spill, dampen the material with a wet paper towel to avoid raising dust.

  • Carefully scoop the spilled material into a designated waste container.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and weighing papers, should be collected in a sealed, labeled waste bag and disposed of as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water). The rinsate should be collected and treated as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Lab Coat - Gloves - Safety Glasses B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Weigh/Transfer this compound B->C D Perform Experimental Procedure C->D E Clean Workspace and Equipment D->E F Segregate and Label Waste: - Unused Product - Contaminated Materials E->F G Dispose of Waste According to Institutional Guidelines F->G H Doff PPE and Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.